Doxifluridine
Descripción
This compound has been investigated for the treatment of Stomach Cancer.
This compound is a fluoropyrimidine derivative and oral prodrug of the antineoplastic agent 5-fluorouracil (5-FU) with antitumor activity. This compound, designed to circumvent the rapid degradation of 5-FU by dihydropyrimidine dehydrogenase in the gut wall, is converted into 5-FU in the presence of pyrimidine nucleoside phosphorylase. 5-FU interferes with DNA synthesis and subsequent cell division by reducing normal thymidine production and interferes with RNA transcription by competing with uridine triphosphate for incorporation into the RNA strand.
This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
Structure
2D Structure
Propiedades
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O5/c1-3-5(13)6(14)8(17-3)12-2-4(10)7(15)11-9(12)16/h2-3,5-6,8,13-14H,1H3,(H,11,15,16)/t3-,5-,6-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAOHEXOSAUJHY-ZIYNGMLESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022967 | |
| Record name | Doxifluridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56320807 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3094-09-5 | |
| Record name | Doxifluridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3094-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Doxifluridine [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003094095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Doxifluridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12947 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Doxifluridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Doxifluridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.491 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DOXIFLURIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1JK16Y2JP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Doxifluridine in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxifluridine (5'-deoxy-5-fluorouridine), a fluoropyrimidine derivative, is an oral prodrug of the widely used antineoplastic agent 5-fluorouracil (5-FU).[1] Its design circumvents the rapid degradation of 5-FU by dihydropyrimidine dehydrogenase in the gut wall, leading to improved oral bioavailability.[2] this compound is used as a cytostatic agent in chemotherapy for various cancers, including gastric, colorectal, and breast cancer.[3][4] This technical guide provides a comprehensive overview of the core mechanism of action of this compound in cancer cells, focusing on its metabolic activation, molecular targets, and the resultant cellular consequences. The information is supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Metabolic Activation of this compound to 5-Fluorouracil
The cornerstone of this compound's anticancer activity is its enzymatic conversion to 5-FU. This bioactivation is a critical step that dictates the drug's efficacy and tumor selectivity.
Enzymatic Conversion
This compound is converted to 5-FU primarily by the enzyme thymidine phosphorylase (TP), also known as pyrimidine nucleoside phosphorylase.[2][3] The activity of this enzyme is significantly higher in many tumor tissues compared to most normal tissues.[3] This differential expression leads to a higher concentration of the active drug, 5-FU, within the tumor microenvironment, thereby providing a degree of tumor-selective toxicity.[3]
Pharmacokinetics of this compound and 5-FU
The conversion of this compound to 5-FU and their subsequent metabolism and clearance have been characterized in several clinical studies. The following tables summarize key pharmacokinetic parameters.
| Parameter | Dose | Value | Reference |
| This compound | |||
| Cmax | 1200 mg/m² (oral) | 67.1 - 68.3 mmol/l | [2] |
| AUC (Day 1) | 1200 mg/m² (oral) | 72.2 mmol h/l | [2] |
| AUC (Day 5) | 1200 mg/m² (oral) | 74.5 mmol h/l | [2] |
| Terminal Half-life | 2 and 4 g/m² (IV) | 16.1 - 27.7 min | [5] |
| 5-Fluorouracil (from this compound) | |||
| Cmax (Day 1) | 1200 mg/m² (oral) | 5.81 mmol/l | [2] |
| Cmax (Day 5) | 1200 mg/m² (oral) | 7.34 mmol/l | [2] |
| AUC (Day 1) | 1200 mg/m² (oral) | 5.46 mmol h/l | [2] |
| AUC (Day 5) | 1200 mg/m² (oral) | 7.52 mmol h/l | [2] |
Table 1: Pharmacokinetic parameters of this compound and its metabolite 5-FU in colorectal cancer patients.
Core Mechanisms of Action of 5-Fluorouracil
Once converted, 5-FU exerts its cytotoxic effects through two primary mechanisms: inhibition of thymidylate synthase and incorporation into RNA and DNA.
Inhibition of Thymidylate Synthase
A major pathway of 5-FU's anticancer activity involves the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[6]
5-FU is metabolized intracellularly to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP, in the presence of the cofactor 5,10-methylenetetrahydrofolate, forms a stable ternary complex with thymidylate synthase, effectively inhibiting its function.[6] This inhibition leads to a depletion of dTMP, which in turn disrupts DNA synthesis and repair, ultimately triggering cell death.[7]
| Compound | Cell Line | IC50 | Reference |
| FdUMP | FM3A/0 | 0.003 µM | [4] |
| FdUMP | FM3A/TK- | >100 µM | [4] |
| FdUMP[8] | FM3A/0 | 0.003 µM | [4] |
| FdUMP[8] | FM3A/TK- | 0.022 µM | [4] |
Table 2: IC50 values for the inhibition of cell growth by FdUMP and its multimer FdUMP[8] in murine mammary tumor cell lines.
Incorporation into RNA and DNA
5-FU can also be anabolized to 5-fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), which are then incorporated into RNA and DNA, respectively.[9][10]
-
RNA Incorporation: The incorporation of FUTP into RNA in place of uridine triphosphate (UTP) can disrupt RNA processing and function, including pre-rRNA processing and mRNA splicing.[10] This leads to errors in protein synthesis and contributes to the overall cytotoxicity of the drug.
-
DNA Incorporation: The incorporation of FdUTP into DNA can lead to DNA fragmentation and damage, further contributing to cell death.[9]
| Tissue Type | Time after 5-FU | Incorporation into RNA (pmol/µg RNA) | Incorporation into DNA (fmol/µg DNA) | Reference |
| Human Colorectal Cancer | 24 h | 1.0 | 127 | [9][11] |
| Murine Colon Tumor | 2 h | 10 | Not Reported | [12] |
Table 3: Maximal incorporation of 5-FU into RNA and DNA of tumor tissues.
Signaling Pathways and Cellular Consequences
The molecular mechanisms of this compound ultimately converge on the induction of apoptosis and cell cycle arrest in cancer cells.
Apoptosis Induction
The disruption of DNA synthesis and the integrity of RNA and DNA by 5-FU metabolites trigger cellular stress responses that lead to programmed cell death, or apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspases, which are proteases that execute the apoptotic program.
Cell Cycle Arrest
The inhibition of DNA synthesis caused by dTMP depletion leads to an arrest of the cell cycle, primarily at the S-phase. This prevents cancer cells from proliferating and provides an opportunity for apoptotic pathways to be initiated.
Mechanisms of Resistance
Resistance to fluoropyrimidines, including this compound, can develop through various mechanisms. A primary mechanism is the overexpression of thymidylate synthase, the target enzyme.[13][14] Increased levels of TS can overcome the inhibitory effects of FdUMP, allowing for continued dTMP synthesis and cell proliferation.
Experimental Protocols
HPLC Analysis of this compound and 5-FU in Plasma
This protocol outlines a general method for the simultaneous determination of this compound and 5-FU in plasma using High-Performance Liquid Chromatography (HPLC).
Materials:
-
HPLC system with UV or mass spectrometry (MS) detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase: Acetonitrile and ammonium acetate buffer (e.g., pH 3.5, 0.01M) in a gradient or isocratic elution.[15]
-
Internal standard (e.g., 5-chlorouracil)
-
Plasma samples
-
Protein precipitation and/or liquid-liquid extraction reagents (e.g., perchloric acid, ethyl acetate/isopropanol)
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a known volume of plasma (e.g., 200 µL), add the internal standard.
-
Precipitate proteins by adding a precipitating agent (e.g., perchloric acid) and vortexing.
-
Centrifuge to pellet the precipitated proteins.
-
Alternatively, perform a liquid-liquid extraction with an organic solvent mixture (e.g., ethyl acetate/isopropanol).[15]
-
Transfer the supernatant or the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC Analysis:
-
Inject the reconstituted sample onto the HPLC system.
-
Separate the compounds using the C18 column and the specified mobile phase conditions.
-
Detect this compound and 5-FU using a UV detector (e.g., at 265 nm for 5-FU) or a mass spectrometer for higher sensitivity and specificity.[15]
-
-
Quantification:
-
Construct a standard curve using known concentrations of this compound and 5-FU.
-
Determine the concentrations in the plasma samples by comparing their peak areas (or peak area ratios to the internal standard) to the standard curve.
-
Thymidylate Synthase Activity Assay
This protocol describes a common method to measure TS activity based on the release of tritium from [5-³H]dUMP.[1][16]
Materials:
-
Cell or tissue homogenates
-
Assay buffer (e.g., Tris-HCl with magnesium chloride, EDTA, and dithiothreitol)
-
[5-³H]dUMP (radiolabeled substrate)
-
5,10-methylenetetrahydrofolate (cofactor)
-
Activated charcoal suspension
-
Scintillation cocktail and counter
Procedure:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, combine the cell or tissue homogenate with the assay buffer.
-
Add the cofactor, 5,10-methylenetetrahydrofolate.
-
Initiate the reaction by adding [5-³H]dUMP.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
-
Reaction Termination and Separation:
-
Stop the reaction by adding an activated charcoal suspension. The charcoal will bind to the unreacted [5-³H]dUMP.
-
Centrifuge to pellet the charcoal.
-
-
Measurement of Radioactivity:
-
Transfer the supernatant, which contains the released ³H₂O, to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Calculation of TS Activity:
-
Calculate the amount of ³H₂O produced based on the measured radioactivity and the specific activity of the [5-³H]dUMP.
-
Express TS activity as pmol of dTMP formed per minute per mg of protein.
-
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide
This protocol details the steps for analyzing the cell cycle distribution of cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.[2][3][5][17][18]
Materials:
-
Cancer cells treated with this compound and control cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (fixative)
-
Propidium iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest the treated and control cells by trypsinization (for adherent cells) or centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping.[3]
-
Incubate the cells in ethanol for at least 30 minutes on ice or store at -20°C.[18]
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in the PI staining solution. The RNase A is crucial to degrade RNA, ensuring that PI only stains the DNA.[18]
-
Incubate the cells in the staining solution for at least 15-30 minutes at room temperature in the dark.[3]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Generate a histogram of DNA content (PI fluorescence intensity).
-
-
Data Analysis:
-
Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This compound's efficacy as an anticancer agent is rooted in its selective conversion to 5-FU in tumor tissues and the subsequent multifaceted attack on cancer cell proliferation. The primary mechanisms of action, namely the potent inhibition of thymidylate synthase and the disruptive incorporation into RNA and DNA, lead to a cascade of events culminating in cell cycle arrest and apoptosis. Understanding these core mechanisms, along with the pathways of resistance, is crucial for the continued development and optimization of fluoropyrimidine-based cancer therapies. The experimental protocols provided in this guide offer a framework for researchers to investigate and further elucidate the intricate interactions of this compound and its metabolites within the complex cellular landscape of cancer.
References
- 1. Pharmacodynamic assay of thymidylate synthase activity in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocols [moorescancercenter.ucsd.edu]
- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. 5-Fluorouracil incorporation into RNA and DNA in relation to thymidylate synthase inhibition of human colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. Quantification of 5-fluorouracil incorporation into RNA of human and murine tumors as measured with a sensitive gas chromatography-mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thymidylate synthase overproduction and gene amplification in fluorodeoxyuridine-resistant human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of acquired resistance to thymidylate synthase inhibitors: the role of enzyme stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of a HPLC method to determine 5-fluorouracil in plasma: application in pharmacokinetics and steady-state concentration monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of thymidylate synthase activity in colon tumor tissues after treatment with 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scribd.com [scribd.com]
- 18. ucl.ac.uk [ucl.ac.uk]
The Genesis of a Targeted Pro-Drug: A Technical Guide to the Discovery and Synthesis of Doxifluridine
For Immediate Release
Basel, Switzerland – November 7, 2025 – This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and mechanism of action of Doxifluridine (5'-deoxy-5-fluorouridine). This compound, a second-generation nucleoside analog, was developed by Roche as a targeted oral pro-drug of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). Its development aimed to improve the therapeutic index of 5-FU by enhancing its oral bioavailability and tumor selectivity, thereby reducing systemic toxicity.
Discovery and Rationale
The development of this compound was driven by the need to overcome the limitations of 5-FU, a cornerstone of chemotherapy for solid tumors, particularly colorectal, breast, and gastric cancers.[1] Intravenous administration of 5-FU is necessary due to its erratic and poor oral bioavailability, largely caused by degradation by the enzyme dihydropyrimidine dehydrogenase (DPD) in the gut and liver.[2] This variability in absorption can lead to unpredictable plasma concentrations and associated toxicities.
This compound was rationally designed as a pro-drug that would bypass this initial degradation. The key to its targeted action lies in its conversion to 5-FU by the enzyme thymidine phosphorylase (TP), which is found in significantly higher concentrations in many tumor tissues compared to normal tissues.[1] This differential expression allows for the preferential activation of this compound at the tumor site, leading to a higher concentration of the cytotoxic 5-FU where it is most needed and minimizing exposure to healthy tissues.
Synthesis of this compound
The chemical synthesis of this compound typically involves the coupling of a protected 5-deoxyribose derivative with a silylated 5-fluorouracil. Several synthetic routes have been described in the literature. A common approach is detailed below.
Experimental Protocol: Synthesis of this compound
Step 1: Silylation of 5-Fluorouracil
-
Suspend 5-fluorouracil in a suitable aprotic solvent, such as dichloromethane.
-
Add a silylating agent, for example, a mixture of trimethylchlorosilane and hexamethyldisilazane.
-
Reflux the mixture for several hours to ensure complete silylation of the 5-fluorouracil, forming a 2,4-bis(trimethylsilyl)-5-fluorouracil intermediate.
Step 2: Preparation of the Protected 5-Deoxyribose
-
Start with a suitable ribose derivative, such as 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose. This protected form of 5-deoxyribose is crucial for the subsequent coupling reaction.
Step 3: Glycosylation (Coupling Reaction)
-
Dissolve the protected 5-deoxyribose in an inert organic solvent like dichloromethane.
-
Add the silylated 5-fluorouracil solution from Step 1 to the reaction mixture.
-
Cool the mixture to a low temperature (e.g., -15°C to 0°C).
-
Slowly add a Lewis acid catalyst, such as tin tetrachloride or trimethylsilyl trifluoromethanesulfonate, to promote the coupling reaction.
-
Allow the reaction to proceed for several hours at a controlled temperature.
Step 4: Deprotection
-
After the coupling is complete, the protecting groups (e.g., acetyl groups) are removed from the ribose moiety.
-
This is typically achieved by treating the intermediate with a solution of sodium methoxide in methanol.
-
The reaction is stirred at room temperature until deprotection is complete.
Step 5: Purification
-
Neutralize the reaction mixture with an acid, such as hydrochloric acid.
-
Evaporate the solvent under reduced pressure.
-
The crude this compound is then purified by recrystallization from a suitable solvent, such as isopropanol, to yield the final product.
Mechanism of Action and Signaling Pathways
The pharmacological activity of this compound is dependent on its in vivo conversion to 5-FU. This bioconversion is a critical step that dictates its tumor-selective properties.
Cellular Uptake and Activation
This compound is absorbed orally and distributed throughout the body.[3] Upon reaching the tumor microenvironment, it is preferentially taken up by cancer cells with high levels of thymidine phosphorylase.[1]
Caption: this compound's journey from oral administration to its conversion into the active drug 5-FU within a tumor cell.
Inhibition of Thymidylate Synthase and Disruption of DNA Synthesis
Once converted to 5-FU, it undergoes further metabolic activation to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP is a potent inhibitor of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[2] The inhibition of TS by FdUMP leads to a depletion of dTMP, resulting in an imbalance of deoxynucleotide triphosphates (dNTPs). This imbalance disrupts DNA synthesis and repair, ultimately leading to "thymineless death" in rapidly proliferating cancer cells.[2]
References
An In-depth Technical Guide to Doxifluridine: Chemical Structure, Properties, and Mechanism of Action
Introduction
Doxifluridine, also known as 5'-deoxy-5-fluorouridine (5'-DFUR), is a second-generation fluoropyrimidine nucleoside analog.[1] It functions as an orally administered prodrug of the widely used chemotherapeutic agent 5-fluorouracil (5-FU).[2][3] Developed to improve the therapeutic index and oral bioavailability of 5-FU, this compound has been utilized as a cytostatic agent in chemotherapy for various malignancies, including stomach, colon, rectum, breast, and cervical cancers.[1][4] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and relevant experimental protocols for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
This compound is structurally a derivative of the nucleoside uridine, with a fluorine atom at the C-5 position of the pyrimidine ring and the hydroxyl group at the 5' position of the ribose sugar moiety removed.[5]
Chemical Name: 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoropyrimidine-2,4(1H,3H)-dione[2] Other Names: 5'-deoxy-5-fluorouridine, 5'-DFUR, Doxyfluridine[1] CAS Registry Number: 3094-09-5
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁FN₂O₅ | [2] |
| Molecular Weight | 246.19 g/mol | [2] |
| Percent Composition | C: 43.91%, H: 4.50%, F: 7.72%, N: 11.38%, O: 32.49% | |
| Melting Point | 189-190 °C | |
| pKa | 7.4 | |
| Appearance | White or off-white crystalline powder | [6] |
| UV Maximum (in Methanol) | 268-269 nm | |
| Solubility | Soluble in water. |
Mechanism of Action: Targeted Bioactivation
This compound itself is not cytotoxic but serves as a prodrug that is metabolically converted to the active anticancer agent, 5-fluorouracil (5-FU).[7][8] This bioactivation is the cornerstone of its therapeutic strategy.
The conversion is catalyzed by the enzyme thymidine phosphorylase (TP) , also known as pyrimidine-nucleoside phosphorylase (PyNPase).[1][9] A key aspect of this compound's design is its preferential activation within tumor tissues. Many types of cancer cells, including those in esophageal, breast, cervical, pancreatic, and hepatic cancers, express significantly higher levels of thymidine phosphorylase compared to most normal tissues.[1][10] This differential expression leads to a higher concentration of the cytotoxic 5-FU within the tumor environment, thereby enhancing its antitumor activity while potentially reducing systemic toxicity.[10]
Once formed, 5-FU exerts its antineoplastic effects through multiple mechanisms:
-
Inhibition of DNA Synthesis: 5-FU is metabolized to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP is a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, a necessary component of DNA.[7][11][12] Depletion of thymidine leads to an imbalance of deoxynucleotides, which inhibits DNA synthesis and repair, ultimately triggering cell death in rapidly dividing cancer cells.[1][3]
-
Interference with RNA Function: 5-FU can also be converted to 5-fluorouridine triphosphate (FUTP), which is incorporated into RNA in place of uridine triphosphate.[3][12] This incorporation disrupts RNA processing and function, leading to errors in protein synthesis and contributing to cytotoxicity.[12]
Pharmacokinetics and Metabolism
This compound was specifically designed to overcome the limitations of orally administered 5-FU, which is rapidly degraded by the enzyme dihydropyrimidine dehydrogenase (DPD) in the gut wall and liver.[1][3] this compound's structure makes it resistant to DPD, allowing for improved oral bioavailability.[1]
| Parameter | Finding | Species | Reference |
| Absorption | Orally bioavailable.[1] | Human | [1] |
| Metabolism | Converted to 5-FU by thymidine phosphorylase. It is also a metabolite of capecitabine.[1] | Human | [1] |
| Clearance (Steady-State) | Nonrenal Clearance (ClNR): 728 ± 181 ml/min per m² | Human | [13] |
| Renal Clearance (ClR): 108.9 ± 53.6 ml/min per m² | Human | [13] | |
| Toxicity (Dose-Limiting) | Diarrhea, neurotoxicity, mucositis, myelotoxicity.[1][14] | Human | [1][14] |
Studies have investigated the pharmacokinetics of this compound. One study using a 5-day stepped-dose infusion in cancer patients found that steady-state plasma levels of this compound increased approximately linearly with the dose, with no significant evidence of saturation in its metabolism under this administration schedule.[13][15] The mean nonrenal clearance was substantially higher than renal clearance, indicating that metabolism is the primary route of elimination.[13]
Chemical Synthesis Overview
The synthesis of this compound is a multi-step process that generally involves the modification of nucleoside structures and the strategic incorporation of a fluorine atom.[6] While specific methodologies can be proprietary, the general approach involves:
-
Starting Material Preparation: Sourcing or synthesizing the required pyrimidine base (5-fluorouracil) and a modified sugar derivative (e.g., 5-deoxy-1,2,3-tri-O-acetyl-D-ribofuranose).[6][16]
-
Coupling Reaction: A key step is the coupling of the silylated 5-fluorouracil with the protected deoxyribose derivative. This reaction is typically carried out in an inert organic solvent in the presence of a Lewis acid, such as tin tetrachloride, at low temperatures.[16]
-
Deprotection: The acetyl protecting groups on the sugar moiety are removed, often using a base like sodium methoxide in methanol, to yield the final this compound product.[16]
-
Purification: Achieving high pharmaceutical-grade purity (often >99.5%) is critical. Standard techniques include recrystallization, column chromatography, and filtration to remove impurities and reaction byproducts.[6]
Quality Control: Throughout the manufacturing process, rigorous quality control is essential. This includes in-process monitoring and final product analysis using methods such as High-Performance Liquid Chromatography (HPLC) for purity assay, Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) for identity confirmation, and tests for residual solvents and heavy metals.[6]
Experimental Protocols
In Vivo Antitumor Activity Assessment in a Mouse Xenograft Model
This protocol describes a typical experiment to evaluate the anticancer effect of this compound in vivo.[8][17]
Objective: To determine the efficacy of orally administered this compound in reducing tumor growth in a mouse model.
Methodology:
-
Cell Culture: Human colon cancer cells (e.g., HT29) or other relevant cancer cell lines are cultured under standard conditions.[8]
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or C57BL/6) are used.[8]
-
Tumor Implantation: A suspension of cancer cells (e.g., 1 x 10⁷ cells) is injected subcutaneously into the flank of each mouse.[8]
-
Tumor Growth and Grouping: Tumors are allowed to grow until they reach a palpable size (e.g., 100–150 mm³). The mice are then randomly assigned to control and treatment groups (n=6-10 per group).[8][17]
-
Drug Administration:
-
Monitoring: The animals' general condition, body weight, and tumor size are monitored regularly (e.g., twice a week). Tumor volume is calculated using the formula: (Length × Width²)/2.[17]
-
Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The antitumor effect is determined by comparing the tumor growth rates and final tumor weights between the treatment and control groups.
Quantification of this compound and 5-FU in Plasma by LC-MS/MS
This protocol outlines a method for the simultaneous determination of this compound and its active metabolite, 5-FU, in biological matrices.[9][18]
Objective: To accurately quantify the concentrations of this compound and 5-FU in plasma samples for pharmacokinetic studies.
Methodology:
-
Sample Preparation:
-
Plasma samples are thawed from storage (e.g., -80°C).
-
An internal standard is added to each plasma sample.
-
A liquid-liquid extraction is performed to separate the analytes from plasma proteins. A common extraction solvent is a mixture of ethyl acetate and isopropyl alcohol.[18]
-
The organic layer is separated, evaporated to dryness under nitrogen, and the residue is reconstituted in the mobile phase.
-
-
Chromatographic Separation (HPLC):
-
Detection and Quantification (Tandem Mass Spectrometry - MS/MS):
-
Ionization: Electrospray ionization (ESI) is used, typically in positive or negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound, 5-FU, and the internal standard are monitored.
-
-
Data Analysis:
-
A calibration curve is generated using standards of known concentrations.
-
The concentrations of this compound and 5-FU in the unknown samples are determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
The method is validated for linearity, accuracy, precision, and stability according to regulatory guidelines.[18]
-
Conclusion
This compound represents a significant advancement in fluoropyrimidine chemotherapy. Its design as an oral prodrug that is preferentially activated to 5-FU in tumor tissues offers a targeted therapeutic approach with improved bioavailability over its parent compound. Understanding its chemical properties, intricate mechanism of action, and pharmacokinetic profile is crucial for its optimal use in clinical settings and for the development of next-generation antimetabolite drugs. The experimental protocols detailed herein provide a framework for researchers to further investigate its efficacy and explore novel therapeutic combinations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. Facebook [cancer.gov]
- 4. This compound: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 5. go.drugbank.com [go.drugbank.com]
- 6. nbinno.com [nbinno.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Design, Synthesis, and Evaluation of this compound Derivatives as Nitroreductase-Responsive Anticancer Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic analysis of this compound and its metabolites, 5-fluorouracil and 5-fluorouridine, after oral administration in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [5'-DFUR (this compound)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - LKT Labs [lktlabs.com]
- 12. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]
- 13. Pharmacokinetic study of this compound given by 5-day stepped-dose infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase II clinical trial of this compound in patients with advanced ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A phase I study of this compound as a five-day stepped-dose continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. US20070073050A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 17. [Experimental study relating to the anti-cancer effect of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Simultaneous determination of this compound and 5-fluorouracil in monkey serum by high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Doxifluridine: A Second-Generation Nucleoside Prodrug for Targeted Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Doxifluridine (5'-deoxy-5-fluorouridine), a second-generation nucleoside analog, represents a significant advancement in fluoropyrimidine-based chemotherapy. As a prodrug of the widely used antimetabolite 5-fluorouracil (5-FU), this compound was designed to improve oral bioavailability and enhance tumor-selective activation, thereby increasing therapeutic efficacy while potentially mitigating systemic toxicity. This technical guide provides a comprehensive overview of this compound's core attributes, including its mechanism of action, pharmacokinetic profile, and clinical application. Detailed experimental protocols and quantitative data from key studies are presented to equip researchers, scientists, and drug development professionals with the in-depth knowledge required for further investigation and development in this area.
Introduction
5-Fluorouracil has been a cornerstone of cancer chemotherapy for decades, particularly in the treatment of solid tumors such as those of the gastrointestinal tract and breast.[1] However, its clinical utility is often hampered by poor and erratic oral absorption and significant systemic toxicity.[1] this compound, a fluoropyrimidine derivative of 5-FU, was developed to overcome these limitations.[2] It is designed to bypass degradation by dihydropyrimidine dehydrogenase in the gut, allowing for effective oral administration.[3] The key to its targeted action lies in its conversion to the active cytotoxic agent, 5-FU, preferentially within tumor tissues.[1]
Mechanism of Action
This compound's efficacy is contingent on its bioactivation to 5-FU. This conversion is catalyzed by the enzyme thymidine phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF).[1] Notably, TP is often overexpressed in a variety of solid tumors, including breast, colorectal, and gastric cancers, compared to normal tissues.[2] This differential expression profile forms the basis of this compound's tumor selectivity.
Once converted to 5-FU, the active metabolites exert their cytotoxic effects through two primary mechanisms:
-
Inhibition of Thymidylate Synthase (TS): The 5-FU metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase and the reduced folate cofactor, 5,10-methylenetetrahydrofolate. This complex inhibits the synthesis of thymidylate from uridylate, leading to a depletion of thymidine triphosphate (dTTP), an essential precursor for DNA synthesis and repair. The disruption of DNA synthesis ultimately triggers cell death.
-
Incorporation into RNA and DNA: The 5-FU metabolites, 5-fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), can be incorporated into RNA and DNA, respectively. The incorporation of FUTP into RNA disrupts RNA processing and function, while the incorporation of FdUTP into DNA leads to DNA fragmentation and instability.
The following diagram illustrates the bioactivation of this compound and the subsequent mechanisms of action of 5-FU.
Quantitative Data
Clinical Efficacy
The clinical utility of this compound, both as a monotherapy and in combination regimens, has been evaluated in various solid tumors. The following table summarizes the outcomes of selected clinical trials.
| Cancer Type | Treatment Regimen | No. of Patients | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Reference |
| Metastatic Colorectal Cancer | This compound (oral) + Leucovorin | 34 | 35% | 2 | 10 | [2] |
| Metastatic Colorectal Cancer | This compound (oral) + Leucovorin | 38 | 23.7% | - | - | [4] |
| Advanced/Recurrent Gastric Cancer | This compound (oral) + Docetaxel | 40 | 17.5% | 0 | 7 | [5] |
| Advanced Gastric Cancer (Elderly) | This compound (oral) | 18 | 5.6% | 0 | 1 | [6] |
| Node-Positive Breast Cancer (Adjuvant) | This compound (oral) vs. This compound + Cyclophosphamide | 87 | - | - | - | [7] |
Note: Response rates and patient numbers are based on the evaluable patient population in the cited studies. Some studies did not differentiate between CR and PR.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been characterized following both oral and intravenous administration. Key parameters are summarized in the table below.
| Administration Route | Dose | Cmax | Tmax | AUC | Clearance (CL) | Half-life (t½) | Reference |
| Oral | 1200 mg/m² | 67.1 - 68.3 mmol/L | - | 72.2 - 74.5 mmol·h/L | - | - | [8] |
| Oral | 600 - 1000 mg/m² | - | ~60 min | 13.2 - 24.6 µg·ml⁻¹·min (for 5-FU) | - | 32 - 45 min | [9] |
| Intravenous | 2 g/m² | - | - | - | 0.60 L/min (nonrenal) | 16.1 - 27.7 min | [10] |
| Intravenous | 4 g/m² | - | - | - | 0.37 L/min (nonrenal) | 16.1 - 27.7 min | [10] |
| Intravenous (5-day infusion) | 3.75 - 20 g/m² | - | - | - | 108.9 ± 53.6 ml/min/m² (renal) | - | [11] |
Note: Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), AUC (Area Under the Curve). Units and parameters may vary between studies.
Experimental Protocols
Measurement of Thymidine Phosphorylase (TP) Activity
This protocol describes a spectrophotometric assay for determining TP activity in tissue homogenates.
Principle: The enzymatic conversion of thymidine to thymine by TP results in a change in absorbance at a specific wavelength, which can be measured to quantify enzyme activity.
Materials:
-
Tissue homogenate
-
0.1 M Tris-HCl buffer, pH 7.4
-
10 mM Thymidine solution
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the tissue homogenate, 0.1 M Tris-HCl buffer, and 10 mM thymidine.
-
Incubate the reaction mixture at 37°C.
-
Monitor the change in absorbance at 290 nm over time using a spectrophotometer.
-
Calculate the rate of thymine formation based on the change in absorbance, using the molar extinction coefficient of thymine.
-
Express TP activity as units per milligram of protein, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of thymine per minute under the assay conditions.
Quantification of this compound and 5-Fluorouracil in Plasma by HPLC
This protocol outlines a High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of this compound and its active metabolite, 5-FU, in plasma samples.
Principle: Reversed-phase HPLC separates this compound and 5-FU based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The compounds are then detected and quantified by UV absorbance.
Materials:
-
Plasma samples
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Formic acid
-
C18 HPLC column
-
HPLC system with UV detector
Procedure:
-
Sample Preparation:
-
Precipitate plasma proteins by adding a threefold volume of acetonitrile.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 265 nm.
-
-
Quantification:
-
Inject the prepared sample into the HPLC system.
-
Identify and quantify the peaks corresponding to this compound and 5-FU by comparing their retention times and peak areas to those of known standards.
-
Construct a calibration curve using standard solutions of known concentrations to determine the concentrations of this compound and 5-FU in the plasma samples.
-
The following diagram depicts the general workflow for the HPLC analysis.
Conclusion
This compound stands as a testament to the power of prodrug design in enhancing the therapeutic index of established chemotherapeutic agents. Its tumor-selective activation, facilitated by the overexpression of thymidine phosphorylase in cancerous tissues, offers a promising strategy for targeted cancer therapy. The data and protocols presented in this guide provide a solid foundation for further research into the clinical applications and optimization of this compound-based regimens. Continued investigation into its synergistic potential with other anticancer agents and the development of predictive biomarkers for patient selection will be crucial in fully realizing the clinical potential of this second-generation nucleoside prodrug.
References
- 1. breastcancer.org [breastcancer.org]
- 2. Results of leucovorin and this compound oral regimen in the treatment of metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Precision Breast Cancer Trial Shows Improved Treatment by Tumor Subtype | UC San Francisco [ucsf.edu]
- 4. Oral this compound plus leucovorin in metastatic colorectal cancer: randomized phase II trial with intravenous 5-fluorouracil plus leucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase II study of this compound and docetaxel combination chemotherapy for advanced or recurrent gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase II study of this compound in elderly patients with advanced gastric cancer: the Japan Clinical Oncology Group Study (JCOG 9410) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative effects of the administration period of adjuvant chemotherapy using this compound (5'-DFUR) for 1 year versus 3 years after breast cancer surgery by the Shimane Breast Cancer Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of oral this compound in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and bioavailability of oral 5′-deoxy-5-fluorouridine in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The pharmacokinetics of this compound and 5-fluorouracil after single intravenous infusions of this compound to patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic study of this compound given by 5-day stepped-dose infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
The Conversion of Doxifluridine to 5-FU by Thymidine Phosphorylase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doxifluridine (5'-deoxy-5-fluorouridine, 5'-DFUR) is a fluoropyrimidine prodrug that plays a crucial role in the treatment of various solid tumors, including colorectal, breast, and gastric cancers. Its cytotoxic effect is dependent on its conversion to the active anticancer agent 5-fluorouracil (5-FU). This conversion is catalyzed by the enzyme thymidine phosphorylase (TP), which is often found in higher concentrations in tumor tissues compared to normal tissues. This tumor-specific activation provides a therapeutic window, potentially enhancing the efficacy of 5-FU in malignant cells while minimizing systemic toxicity. This technical guide provides an in-depth overview of the biochemical conversion of this compound to 5-FU by thymidine phosphorylase, including detailed experimental protocols, quantitative data on enzyme kinetics and pharmacokinetics, and a visualization of the relevant cellular pathways.
Biochemical Conversion of this compound to 5-Fluorouracil
The enzymatic conversion of this compound to 5-FU is a phosphorolytic reaction catalyzed by thymidine phosphorylase. In this reaction, the glycosidic bond of this compound is cleaved in the presence of inorganic phosphate, yielding 5-FU and 2-deoxy-α-D-ribose-1-phosphate.[1]
Reaction:
This compound + Phosphate ⇌ 5-Fluorouracil + 2-deoxy-α-D-ribose-1-phosphate
This bioactivation is a critical step in the mechanism of action of this compound. The preferential expression of thymidine phosphorylase in tumor cells leads to a localized concentration of 5-FU, thereby targeting the cytotoxic effects to the cancer cells.[2]
Quantitative Data
Enzymatic Kinetics
| Enzyme Source | Substrate | Km (µM) | Reference |
| Native Human Hepatic Thymidine Phosphorylase | Thymidine | 284 ± 55 | [3] |
| Native Human Hepatic Thymidine Phosphorylase | Phosphate | 5.8 ± 1.9 | [3] |
Note: The Km value for this compound is expected to be different from that of thymidine, and further studies with recombinant human TP are needed for precise determination.
Pharmacokinetic Parameters
The clinical efficacy of this compound is influenced by its pharmacokinetic profile and that of its active metabolite, 5-FU. The following tables summarize key pharmacokinetic parameters from studies in cancer patients.
Table 1: Pharmacokinetic Parameters of this compound in Cancer Patients
| Administration Route | Dose | Cmax (ng/mL) | t½ (min) | CL (mL/min/m²) | Vd (L) | AUC (ng·h/mL) | Reference |
| Intravenous | 2 g/m² | - | 16.1 - 27.7 | - | 19.8 | - | [4] |
| Intravenous | 4 g/m² | - | 16.1 - 27.7 | - | 20.4 | - | [4] |
| 5-day stepped-dose infusion | 0.25 - 5 g/m²/24h | 167 - 6,519 (steady-state) | - | 728 ± 181 (non-renal) | - | - | [5] |
| Oral | 600 mg/m² | - | 32 - 45 | - | - | 235 (µg·min/mL) | [6] |
| Oral | 800 mg/m² | - | 32 - 45 | - | - | - | [6] |
| Oral | 1000 mg/m² | - | 32 - 45 | - | - | 755 (µg·min/mL) | [6] |
| Oral | 1200 mg/m² (5 days) | - | - | - | - | - | [2] |
Table 2: Pharmacokinetic Parameters of 5-Fluorouracil after this compound Administration in Cancer Patients
| This compound Administration Route | This compound Dose | 5-FU Cmax (ng/mL) | 5-FU t½ (min) | 5-FU CL (mL/min/m²) | 5-FU AUC (ng·h/mL) | Reference |
| 5-day stepped-dose infusion | 0.25 - 5 g/m²/24h | - | - | 100.8 ± 48.6 (renal) | - | [5] |
| Oral | 600 mg/m² | - | 34 ± 12 | - | 13.2 (µg·min/mL) | [6] |
| Oral | 800 mg/m² | - | 40 ± 16 | - | - | [6] |
| Oral | 1000 mg/m² | - | 38 ± 13 | - | 24.6 (µg·min/mL) | [6] |
Experimental Protocols
In Vitro Conversion of this compound to 5-FU and Cytotoxicity Assay in Colon Cancer Cell Lines
This protocol describes a method to assess the conversion of this compound to 5-FU in colon cancer cell lines and the subsequent cytotoxic effect.
3.1.1. Cell Culture
-
Culture human colon cancer cell lines (e.g., HCT 116 or HT-29) in McCoy's 5a medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[7]
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.[7]
-
Passage cells upon reaching 80-90% confluency.
3.1.2. This compound Treatment and Sample Collection
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM) for different time points (e.g., 24, 48, 72 hours).
-
At each time point, collect the cell culture medium for HPLC analysis of this compound and 5-FU concentrations.
-
Harvest the cells for viability assessment.
3.1.3. Quantification of this compound and 5-FU by HPLC
This method is adapted from a validated protocol for the analysis of 5-FU and its metabolites in cell culture media.[8][9]
-
Sample Preparation:
-
To 500 µL of cell culture medium, add an internal standard (e.g., 5-bromouracil).
-
Deproteinize the sample by adding 500 µL of ice-cold methanol, vortex, and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC Conditions:
-
Quantification:
-
Generate a standard curve for both this compound and 5-FU using known concentrations.
-
Calculate the concentrations of this compound and 5-FU in the samples based on the standard curve.
-
3.1.4. Cytotoxicity Assay (MTT Assay)
-
After this compound treatment, remove the culture medium.
-
Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control. The IC50 for 5-FU in colon26 cells after 36 hours is approximately 9.32 µM, and for HT29 cells after 48 hours is about 23.26 µM.[11]
Determination of Thymidine Phosphorylase Activity in Cell Lysates
This spectrophotometric assay measures the activity of thymidine phosphorylase by monitoring the formation of 5-FU.
-
Preparation of Cell Lysate:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA or Bradford assay.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.4), 2 mM this compound, and 100 µg of cell lysate protein in a final volume of 1 mL.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60 minutes), take aliquots and stop the reaction by adding an equal volume of 0.6 M perchloric acid.
-
Centrifuge to pellet the precipitated protein.
-
Measure the absorbance of the supernatant at 305 nm, the wavelength of maximum absorbance for 5-FU.
-
-
Calculation of Enzyme Activity:
-
Calculate the concentration of 5-FU produced using the molar extinction coefficient of 5-FU at 305 nm.
-
Express the thymidine phosphorylase activity as nmol of 5-FU produced per minute per mg of protein.
-
Signaling Pathways and Experimental Workflows
This compound to 5-FU Conversion and Downstream Effects
The following diagram illustrates the conversion of this compound to 5-FU and the subsequent metabolic pathways leading to cytotoxicity.
Caption: Conversion of this compound to 5-FU and its cytotoxic mechanisms.
5-FU Induced Apoptosis Signaling Pathway
This diagram details the key molecular players in the apoptotic pathway initiated by 5-FU.
Caption: 5-FU induced intrinsic and extrinsic apoptosis pathways.[12][13][14][15]
Experimental Workflow for In Vitro to In Vivo Assessment
This workflow outlines the key stages for evaluating the efficacy of this compound, from initial cell-based assays to preclinical animal models.
Caption: A streamlined workflow for preclinical evaluation of this compound.
Conclusion
The conversion of this compound to 5-FU by thymidine phosphorylase is a cornerstone of its antitumor activity. The higher expression of TP in tumor tissues provides a mechanism for targeted therapy, enhancing the therapeutic index of 5-FU. This guide has provided a comprehensive overview of this critical bioconversion, including quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways. This information serves as a valuable resource for researchers and drug development professionals working to optimize fluoropyrimidine-based cancer therapies and develop novel strategies for targeted cancer treatment. Further research is warranted to fully elucidate the kinetic parameters of human thymidine phosphorylase with this compound and to explore the mechanisms of resistance to this therapeutic approach.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound in colorectal cancer patients resistant to 5-fluorouracil (5-FU) containing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics mechanism and regulation of native human hepatic thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacokinetics of this compound and 5-fluorouracil after single intravenous infusions of this compound to patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic study of this compound given by 5-day stepped-dose infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and bioavailability of oral 5′-deoxy-5-fluorouridine in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. An HPLC method for the measurement of 5-fluorouracil in human plasma with a low detection limit and a high extraction yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. oncotarget.com [oncotarget.com]
- 13. Mechanism of 5-Fluorouracil-Induced Apoptosis on Cultured Corneal Endothelial Cells [scirp.org]
- 14. 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancement of TRAIL-induced apoptosis by 5-fluorouracil requires activating Bax and p53 pathways in TRAIL-resistant lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Doxifluridine (5'-dFUrd) and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxifluridine (5'-deoxy-5-fluorouridine, 5'-dFUrd) is a fluoropyrimidine derivative that functions as an oral prodrug of the widely used antineoplastic agent 5-fluorouracil (5-FU). Developed to improve the oral bioavailability and tumor selectivity of 5-FU, this compound is a second-generation nucleoside analog. Its activation occurs preferentially within tumor tissues, offering a targeted approach to cancer chemotherapy. This guide provides a comprehensive technical overview of this compound, its metabolic activation, and the mechanisms of action of its key metabolites.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below.
| Property | Value |
| Chemical Name | 5'-Deoxy-5-fluorouridine |
| Synonyms | 5'-dFUrd, Furtulon, Ro 21-9738 |
| Molecular Formula | C₉H₁₁FN₂O₅ |
| Molar Mass | 246.19 g/mol |
| Melting Point | 188-192 °C |
| Solubility | Soluble in water, slightly soluble in methanol |
| CAS Number | 3094-09-5 |
Metabolic Pathway and Activation
This compound is designed to bypass the initial degradation in the gastrointestinal tract that limits the oral efficacy of 5-FU. Its therapeutic activity is dependent on its metabolic conversion to 5-FU.
Enzymatic Conversion
The primary mechanism of this compound activation is its conversion to 5-FU, a reaction catalyzed by the enzyme thymidine phosphorylase (TP) , also known as platelet-derived endothelial cell growth factor (PD-ECGF).[1] This enzyme is often found in higher concentrations in various tumor types compared to normal tissues, which contributes to the tumor-selective activation of this compound.[2]
Metabolic activation of this compound to 5-Fluorouracil.
Following its formation, 5-FU undergoes further metabolism to its active nucleotides and catabolites. The major metabolites include 5-fluorouridine (5-FUrd) and the inactive catabolite α-fluoro-β-alanine.
Pharmacokinetics
The pharmacokinetic profile of this compound and its primary active metabolite, 5-FU, has been characterized in human clinical trials.
This compound Pharmacokinetic Parameters in Humans (Oral Administration)
| Dose | Cmax (μg/mL) | Tmax (h) | AUC (μg·h/mL) | Half-life (h) | Reference |
| 1200 mg/m² (Day 1) | 67.1-68.3 mmol/L | - | 72.2-74.5 mmol·h/L | - | [3] |
| 1200 mg/m² (Day 5) | 67.1-68.3 mmol/L | - | 72.2-74.5 mmol·h/L | - | [3] |
5-Fluorouracil (5-FU) Pharmacokinetic Parameters in Humans (following Oral this compound)
| This compound Dose | Cmax (μg/mL) | Tmax (h) | AUC (μg·h/mL) | Half-life (min) | Reference |
| 1200 mg/m² (Day 1) | 5.81 mmol/L | - | 5.46 mmol·h/L | - | [3] |
| 1200 mg/m² (Day 5) | 7.34 mmol/L | - | 7.52 mmol·h/L | - | [3] |
| Intravenous Bolus | - | - | - | 8-14 |
Mechanism of Action of 5-Fluorouracil (5-FU)
The cytotoxic effects of 5-FU are mediated through multiple mechanisms that disrupt DNA and RNA synthesis and function.
Inhibition of Thymidylate Synthase
The primary and most well-understood mechanism of 5-FU action is the inhibition of thymidylate synthase (TS). 5-FU is anabolized to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with TS and the reduced folate cofactor, 5,10-methylenetetrahydrofolate. This complex blocks the synthesis of thymidylate (dTMP) from deoxyuridylate (dUMP), leading to a depletion of thymidine triphosphate (dTTP), an essential precursor for DNA synthesis. The resulting "thymineless death" is particularly effective against rapidly proliferating cancer cells.
Incorporation into RNA and DNA
5-FU is also converted to 5-fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), which are incorporated into RNA and DNA, respectively.
-
RNA Incorporation: The incorporation of FUTP into RNA disrupts RNA processing and function, including pre-rRNA processing and mRNA splicing. This leads to errors in protein synthesis and contributes to the overall cytotoxicity of the drug.
-
DNA Incorporation: The incorporation of FdUTP into DNA can lead to DNA fragmentation and apoptosis.
Signaling pathway of 5-Fluorouracil's mechanism of action.
Experimental Protocols
Quantification of this compound and Metabolites in Human Plasma by LC-MS/MS
This section outlines a general procedure for the simultaneous determination of this compound, 5-FU, and 5-FUrd in human plasma based on published methodologies.
6.1.1. Sample Preparation
-
Protein Precipitation: To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., 5-chlorouracil).
-
Vortexing: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
6.1.2. Chromatographic Conditions
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program:
-
0-1 min: 5% B
-
1-5 min: Linear gradient to 95% B
-
5-7 min: Hold at 95% B
-
7.1-10 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
6.1.3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion
-
5-FU: Precursor ion > Product ion
-
5-FUrd: Precursor ion > Product ion
-
Internal Standard: Precursor ion > Product ion
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) should be optimized for maximum sensitivity.
Workflow for LC-MS/MS analysis of this compound and metabolites.
Thymidylate Synthase (TS) Activity Assay
This protocol describes a common method for measuring TS activity in cell or tissue extracts.
6.2.1. Preparation of Cell/Tissue Lysate
-
Homogenization: Homogenize cells or tissues in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors and a reducing agent like DTT).
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 rpm) for 20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Collect the supernatant containing the cytosolic proteins, including TS.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
6.2.2. Enzyme Assay
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Tris-HCl buffer (pH 7.5)
-
5,10-methylenetetrahydrofolate
-
[5-³H]-dUMP (radiolabeled substrate)
-
Cell/tissue lysate
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding activated charcoal to bind unreacted [5-³H]-dUMP.
-
Centrifugation: Centrifuge to pellet the charcoal.
-
Scintillation Counting: Measure the radioactivity of the supernatant, which contains the released ³H₂O, using a liquid scintillation counter. The amount of ³H₂O is directly proportional to the TS activity.
Conclusion
This compound represents a significant advancement in fluoropyrimidine chemotherapy, offering the potential for improved oral administration and tumor-targeted delivery of 5-FU. A thorough understanding of its metabolism, pharmacokinetic properties, and the multifaceted mechanisms of action of its active metabolite, 5-FU, is crucial for optimizing its clinical use and for the development of novel therapeutic strategies. The analytical methods and experimental protocols described in this guide provide a framework for researchers and drug development professionals to further investigate the pharmacology of this important anticancer agent.
References
- 1. Pharmacokinetic study of this compound given by 5-day stepped-dose infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacokinetics of this compound and 5-fluorouracil after single intravenous infusions of this compound to patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and bioavailability of oral 5'-deoxy-5-fluorouridine in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Anticancer Activity of Doxifluridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxifluridine (5'-deoxy-5-fluorouridine; 5'-DFUR), a fluoropyrimidine derivative, serves as an oral prodrug for the widely used antineoplastic agent 5-fluorouracil (5-FU).[1][2] Its design aims to enhance the therapeutic index of 5-FU by achieving higher concentrations of the active drug within tumor tissues compared to normal tissues.[3] This tumor selectivity is attributed to its unique bioactivation mechanism, which relies on the enzymatic activity of thymidine phosphorylase (TP), an enzyme often found in higher concentrations in malignant cells.[1][3][4] This guide provides a comprehensive overview of the preclinical studies that have investigated the anticancer activity of this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.
Mechanism of Action and Cellular Signaling
This compound's anticancer effect is indirect; it is a prodrug that requires conversion to the active cytotoxic agent, 5-fluorouracil (5-FU).[1][2] This bioactivation is a critical step in its mechanism of action.
Activation Pathway:
-
Conversion to 5-FU: this compound is converted to 5-FU primarily by the enzyme thymidine phosphorylase (TP).[3][4] The expression of TP is significantly higher in many tumor tissues than in surrounding normal tissues, leading to a localized concentration of the active drug 5-FU at the tumor site.[3]
-
Cytotoxic Effects of 5-FU: Once formed, 5-FU exerts its anticancer effects through two main mechanisms:
-
Inhibition of DNA Synthesis: 5-FU is metabolized to 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP), which inhibits thymidylate synthase. This enzyme is crucial for the synthesis of thymidine, a necessary component of DNA. Its inhibition leads to a depletion of thymidine triphosphate, disrupting DNA synthesis and repair, ultimately causing cell death.
-
Interference with RNA Synthesis: 5-FU can also be converted to 5-fluorouridine 5'-triphosphate (FUTP), which is then incorporated into RNA in place of uridine triphosphate.[1] This fraudulent incorporation disrupts RNA processing and function, contributing to the drug's cytotoxicity.[1][2]
-
In Vitro Anticancer Activity
The cytotoxic effects of this compound have been evaluated across various cancer cell lines. A common method to quantify this is by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
Data Presentation: In Vitro Cytotoxicity
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | In vitro cytotoxicity assay | - | Data not specified | [1] |
| HT29 | Colon Cancer | In vitro cytotoxicity assay | - | Data not specified | [1] |
| OSCC cell lines | Oral Squamous Cell Carcinoma | Real-Time Cell Analysis (RTCA) | 48 | Varies by cell line | [5] |
| OSCC cell lines | Oral Squamous Cell Carcinoma | Real-Time Cell Analysis (RTCA) | 72 | Varies by cell line | [5] |
| OSCC cell lines | Oral Squamous Cell Carcinoma | Real-Time Cell Analysis (RTCA) | 96 | Varies by cell line | [5] |
Note: Specific IC50 values for OSCC cell lines were calculated but not individually reported in the provided search result. The study confirmed cytotoxic reactions immediately after treatment.[5]
Experimental Protocols
This protocol is based on the methodology used to evaluate this compound's cytotoxicity in oral squamous cell carcinoma (OSCC) cell lines.[5]
-
Cell Culture: OSCC cell lines are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded at a density of 2x10⁴ cells/well onto a specialized E-plate compatible with the iCELLigence RTCA system.
-
Baseline Measurement: Cells are cultured for 24 hours to allow for attachment and spreading, during which electrical impedance (represented as Cell Index, CI) is monitored in real-time.
-
Drug Treatment: After 24 hours, various concentrations of this compound are added to the wells.
-
Real-Time Monitoring: Changes in electrical impedance are continuously recorded for another 72 hours. A decrease in impedance correlates with reduced cell viability.
-
Data Analysis: The real-time Cell Index values are used to calculate the IC50 profiles at different time points (e.g., 24, 48, 72 hours).
In Vivo Antitumor Activity
Preclinical animal models are essential for evaluating the therapeutic efficacy of anticancer agents in a physiological context. This compound has demonstrated significant antitumor activity in various tumor-bearing mouse models.
Data Presentation: In Vivo Efficacy
| Animal Model | Cancer Type | Treatment | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| ddN female mouse | 20-Methylcholanthrene induced Squamous Cell Cancer | This compound (oral) | 90 mg/kg | Significant decrease in tumor size | [6] |
| ddN female mouse | 20-Methylcholanthrene induced Squamous Cell Cancer | This compound (oral) | 150 mg/kg | Marked effectiveness in decreasing tumor size | [6] |
| ddN female mouse | 20-Methylcholanthrene induced Squamous Cell Cancer | This compound (oral) | 210 mg/kg | Marked effectiveness in decreasing tumor size | [6] |
| C57BL/6 mice | HT29 Colon Cancer Xenograft | This compound (intraperitoneal) | 50 mg/kg | 83.0% | [1] |
| C57BL/6 mice | HT29 Colon Cancer Xenograft | Compound 2c (this compound derivative) | 50 mg/kg | 77.5% | [1] |
Experimental Protocols
This protocol is a composite based on methodologies for evaluating this compound and its derivatives in tumor-bearing mice.[1][6]
-
Animal Model: Four-week-old C57BL/6 or ddN female mice are used.[1][6] Animals are allowed to acclimate for at least one week.
-
Tumor Induction/Implantation:
-
Treatment Initiation: When tumors reach a specified size (e.g., 100–150 mm³), mice are randomly assigned to control and treatment groups.[1]
-
Drug Administration:
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., every 2 days). Tumor volume is often calculated using the formula: Volume = length × width² × 0.5.[1][6]
-
Endpoint and Data Analysis: The experiment concludes after a set period or when tumors in the control group reach a maximum allowed size. The Tumor Growth Inhibition (TGI) rate is calculated using the formula: TGI (%) = [1 - (Tf - Ti) / (Cf - Ci)] × 100, where T and C are the mean tumor volumes of the treatment and control groups, and f and i denote final and initial measurements, respectively.[1]
Preclinical Pharmacokinetics
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for interpreting its efficacy and toxicity.
A study in beagle dogs investigated the pharmacokinetic properties of this compound and its two major metabolites, 5-FU and 5-fluorouridine (5-FUrd), following a single oral administration of a 200 mg capsule.[4] Plasma concentrations were measured using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The study utilized a parent-metabolite compartment model with first-order absorption and Michaelis-Menten kinetics to describe the pharmacokinetic profiles.[4] This model helped in understanding the generation and elimination processes of the active metabolites.[4]
Another study in patients, which provides insight into potential preclinical behavior, showed that when this compound was given as a 5-day stepped-dose infusion, it avoided the saturation of nonrenal elimination processes that had been reported with shorter infusion schedules.[7] This suggests that the method and duration of administration can significantly impact its metabolism and clearance.
Conclusion
Preclinical evidence robustly supports the anticancer activity of this compound. Its mechanism as a tumor-activated prodrug of 5-FU provides a strong rationale for its selective toxicity against malignant cells overexpressing thymidine phosphorylase. In vitro studies confirm its cytotoxicity against a range of cancer cell lines, and in vivo animal models demonstrate significant tumor growth inhibition. Pharmacokinetic studies have been crucial in elucidating its metabolic conversion and disposition. Collectively, these preclinical findings have established the foundation for the clinical development and use of this compound in the treatment of various solid tumors, including gastric, colorectal, and breast cancers.[3]
References
- 1. Design, Synthesis, and Evaluation of this compound Derivatives as Nitroreductase-Responsive Anticancer Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. [5'-DFUR (this compound)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic analysis of this compound and its metabolites, 5-fluorouracil and 5-fluorouridine, after oral administration in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Experimental study relating to the anti-cancer effect of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic study of this compound given by 5-day stepped-dose infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Doxifluridine: A Technical Guide to its Impact on DNA Synthesis and Cell Death
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doxifluridine (5'-deoxy-5-fluorouridine), an oral fluoropyrimidine prodrug, serves as a pivotal agent in chemotherapy, primarily through its targeted conversion to the active cytotoxic compound 5-fluorouracil (5-FU) within tumor tissues. This guide provides an in-depth technical overview of this compound's core mechanisms of action, focusing on its profound effects on DNA synthesis and the intricate signaling pathways it triggers to induce programmed cell death. Quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of its molecular interactions are presented to furnish researchers and drug development professionals with a comprehensive resource for advancing cancer therapeutics.
Mechanism of Action: From Prodrug to Active Metabolite
This compound is designed to circumvent the rapid degradation of 5-FU by dihydropyrimidine dehydrogenase in the gut wall, thereby enhancing its oral bioavailability.[1] Its therapeutic action is initiated through a crucial bioactivation step.
Enzymatic Conversion
Within the body, particularly in tumor tissues, this compound is converted to 5-FU by the enzyme thymidine phosphorylase (TP), also known as pyrimidine nucleoside phosphorylase.[2][3] The elevated expression of TP in various solid tumors, including breast, colorectal, and gastric cancers, leads to a preferential accumulation of 5-FU at the tumor site, enhancing its tumor-selective toxicity.[2][3]
Inhibition of DNA Synthesis
The cytotoxicity of this compound is primarily attributed to its metabolite, 5-FU, which undergoes further intracellular conversion to several active metabolites. One of these, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), is a potent inhibitor of thymidylate synthase (TS).[4] TS is a critical enzyme responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[4] By forming a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, FdUMP effectively blocks the synthesis of dTMP, leading to a depletion of the thymidine triphosphate (dTTP) pool. This "thymineless death" results in the inhibition of DNA replication and repair, ultimately arresting cell proliferation.[4]
Another active metabolite, 5-fluorouridine triphosphate (FUTP), can be incorporated into RNA, disrupting RNA processing and function, which further contributes to the cytotoxic effects of the drug.[4]
Quantitative Data: Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The IC50 values for this compound can vary depending on the cancer cell line, incubation time, and the assay method used.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Assay Method |
| Ca9-22 | Oral Squamous Cell Carcinoma | 48 | 13.8 | Real-Time Cell Monitoring |
| HSC-2 | Oral Squamous Cell Carcinoma | 48 | 21.3 | Real-Time Cell Monitoring |
| HSC-3 | Oral Squamous Cell Carcinoma | 48 | 16.5 | Real-Time Cell Monitoring |
| HSC-4 | Oral Squamous Cell Carcinoma | 48 | 24.1 | Real-Time Cell Monitoring |
| SQUU-A | Oral Squamous Cell Carcinoma | 48 | 15.6 | Real-Time Cell Monitoring |
| SQUU-B | Oral Squamous Cell Carcinoma | 48 | 18.2 | Real-Time Cell Monitoring |
| NA | Oral Squamous Cell Carcinoma | 48 | 19.4 | Real-Time Cell Monitoring |
| MCF-7 | Breast Cancer | 24 | Not specified | MTT Assay |
| HT29 | Colon Cancer | 24 | Not specified | MTT Assay |
Data for Oral Squamous Cell Carcinoma cell lines adapted from a study using a real-time cell monitoring system.[3] Data for MCF-7 and HT29 cells are mentioned in the context of evaluating this compound derivatives, with specific IC50 values for the derivatives provided.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on DNA synthesis and cell death.
Assessment of DNA Synthesis Inhibition: BrdU Incorporation Assay
The Bromodeoxyuridine (BrdU) incorporation assay is a widely used method to quantify DNA synthesis and cell proliferation.[6]
Principle: BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Incorporated BrdU can then be detected using a specific anti-BrdU antibody.[6]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
This compound Treatment: Treat cells with various concentrations of this compound for a predetermined period (e.g., 24, 48, or 72 hours).
-
BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM and incubate for 2-4 hours at 37°C.[6]
-
Fixation and Denaturation: Remove the labeling medium and add a fixing/denaturing solution (e.g., acid-based) to each well. Incubate for 30 minutes at room temperature to fix the cells and denature the DNA, allowing access for the anti-BrdU antibody.
-
Antibody Incubation: Wash the cells and add a primary anti-BrdU antibody. Incubate for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the cells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Detection: After washing, add a TMB (3,3',5,5'-tetramethylbenzidine) substrate. The HRP enzyme will catalyze the conversion of TMB to a colored product.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader. The intensity of the color is proportional to the amount of BrdU incorporated and, therefore, to the rate of DNA synthesis.
Detection of Apoptosis: Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay is a standard method for the early and late stages of apoptosis.[7]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can penetrate late-stage apoptotic and necrotic cells where membrane integrity is compromised.
Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[8]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[8]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted from the stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.
Protocol:
-
Cell Preparation: Culture and treat cells with this compound as required. Harvest approximately 1 x 10^6 cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C for several weeks after fixation.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS. The RNase A is crucial to prevent the staining of double-stranded RNA.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.
Signaling Pathways and Visualizations
This compound, through its conversion to 5-FU, induces cell death primarily via apoptosis, engaging both the intrinsic and extrinsic signaling pathways.
This compound Bioactivation and DNA Synthesis Inhibition
Caption: Bioactivation of this compound and subsequent inhibition of thymidylate synthase.
This compound-Induced Apoptotic Signaling Pathways
5-FU, the active metabolite of this compound, can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Caption: Intrinsic and extrinsic apoptotic pathways induced by this compound.
Experimental Workflow for Evaluating this compound's Effects
Caption: A typical experimental workflow for studying the effects of this compound.
Conclusion
This compound represents a strategically designed chemotherapeutic agent that leverages the biochemical differences between tumor and normal tissues for targeted drug delivery. Its primary mechanism of action, the inhibition of DNA synthesis via the blockade of thymidylate synthase by its active metabolite 5-FU, is a well-established and potent anti-cancer strategy. Furthermore, the induction of apoptosis through both intrinsic and extrinsic pathways underscores its multifaceted approach to eliminating cancer cells. The experimental protocols and data presented in this guide provide a framework for the continued investigation and optimization of this compound and other fluoropyrimidine-based therapies in the pursuit of more effective cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [Experimental study relating to the anti-cancer effect of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of this compound Derivatives as Nitroreductase-Responsive Anticancer Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of this compound Derivatives as Nitroreductase-Responsive Anticancer Prodrugs [mdpi.com]
- 6. BrdU assay – Encyclopedia of Biological Methods [rwu.pressbooks.pub]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Navigating the Path of Doxifluridine: An In-depth Technical Guide to its Oral Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the oral bioavailability of doxifluridine, a second-generation nucleoside analog prodrug of 5-fluorouracil (5-FU). Synthesizing key findings from various pharmacokinetic studies, this document offers a detailed look at the drug's absorption, metabolism, and the experimental methodologies used to elucidate these processes.
Quantitative Pharmacokinetic Profile of Oral this compound
The oral administration of this compound has been investigated in several clinical trials involving cancer patients. The quantitative data from these studies, detailing the key pharmacokinetic parameters, are summarized below for comparative analysis.
Table 1: Pharmacokinetic Parameters of Oral this compound in Cancer Patients
| Dose (mg/m²) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Oral Bioavailability (%) | Study Population |
| 600 | 10.3 ± 2.1 | 1.0 ± 0.4 | 23.5 ± 5.6 | 0.53 - 0.75 | 47 | Cancer Patients |
| 800 | 13.2 ± 3.5 | 1.0 ± 0.3 | 31.8 ± 7.9 | 0.53 - 0.75 | 34 | Cancer Patients |
| 1000 | 15.8 ± 4.2 | 1.0 ± 0.5 | 39.7 ± 9.8 | 0.53 - 0.75 | 37 | Cancer Patients |
| 1200 | 16.5 - 16.7 | Not specified | 17.7 - 18.2 | Not specified | Not specified | Colorectal Cancer Patients |
Data compiled from multiple sources. Values are presented as mean ± standard deviation where available.
Table 2: Pharmacokinetic Parameters of Intravenous this compound in Cancer Patients
| Dose (mg/m²) | AUC (µg·min/mL) | Total Body Clearance (L/min/m²) | Elimination Half-life (min) |
| 600 | 235 | 2.7 | 15 |
| 800 | Not specified | 2.0 | Not specified |
| 1000 | 755 | 1.3 | 22 |
Data from a study investigating intravenous administration to determine absolute bioavailability.[1]
The Metabolic Journey: From this compound to 5-Fluorouracil
This compound was specifically designed to enhance the oral bioavailability of 5-FU by circumventing its degradation by dihydropyrimidine dehydrogenase in the digestive system.[2] The bioactivation of this compound is a critical step in its therapeutic action and is primarily mediated by the enzyme thymidine phosphorylase, which is often found in higher concentrations in tumor tissues.[3]
Caption: Bioactivation pathway of this compound to 5-Fluorouracil.
Experimental Protocols for Bioavailability Assessment
The determination of this compound's oral bioavailability involves carefully designed clinical studies. A generalized experimental workflow based on cited literature is outlined below.
Caption: Generalized experimental workflow for this compound bioavailability studies.
Subject Population and Study Design
-
Subjects: Studies typically enroll adult patients with histologically confirmed malignancies, such as colorectal or ovarian cancer.[1][4]
-
Dosing: Patients receive oral this compound, often in escalating doses across different cycles to assess dose-proportionality.[1] For absolute bioavailability studies, an intravenous dose is also administered to the same patients on a separate occasion.[1]
Sample Collection and Processing
-
Blood Sampling: Venous blood samples are collected at predefined time points before and after drug administration to capture the full pharmacokinetic profile.
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored, typically at -20°C or lower, until analysis.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
The quantification of this compound and its primary metabolite, 5-FU, in plasma is predominantly achieved using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[4]
-
Chromatographic System: A typical HPLC system consists of a pump, an autosampler, a UV detector, and a data acquisition system.
-
Column: A C18 column is commonly used for the separation of this compound and 5-FU.[5][6][7][8][9]
-
Mobile Phase: The mobile phase is typically a mixture of an aqueous buffer (e.g., ammonium acetate or potassium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile or methanol), run in an isocratic mode.[6][7][8] The pH of the aqueous buffer is a critical parameter for achieving optimal separation.
-
Detection: UV detection is performed at a wavelength where both this compound and 5-FU exhibit significant absorbance, often around 260-266 nm.[5][6][7]
-
Sample Preparation: Plasma samples usually require a protein precipitation step followed by liquid-liquid extraction to isolate the analytes of interest and remove interfering substances.[7]
Factors Influencing Oral Bioavailability
The oral bioavailability of any drug, including this compound, is a complex interplay of various physiological and formulation-related factors.
Caption: Factors influencing the oral bioavailability of this compound.
-
Physiological Factors: These include the pH of the gastrointestinal tract, gastric emptying time, intestinal transit time, and the activity of metabolizing enzymes in the gut wall.[5][10] this compound's design as a prodrug helps to protect it from extensive first-pass metabolism by dihydropyrimidine dehydrogenase (DPD) in the gut.[2]
-
Physicochemical and Formulation Factors: The inherent solubility and permeability of the drug molecule, as well as the formulation of the dosage form (e.g., capsule, tablet), play a crucial role.[11] The use of a capsule formulation for this compound has been shown to result in stable and reproducible pharmacokinetics.[1]
Conclusion
This compound exhibits satisfactory and reproducible oral absorption, with a mean bioavailability ranging from 34% to 47% in cancer patients.[1] Its conversion to the active cytotoxic agent 5-fluorouracil is a key feature of its mechanism, which is dependent on the activity of thymidine phosphorylase. The pharmacokinetic profile of oral this compound has been well-characterized through clinical studies employing robust analytical methodologies like HPLC. Understanding the factors that influence its oral bioavailability is essential for optimizing dosing strategies and improving therapeutic outcomes for cancer patients. Further research into formulation technologies could potentially enhance its absorption and overall efficacy.
References
- 1. Pharmacokinetic study of this compound given by 5-day stepped-dose infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacokinetics of this compound and 5-fluorouracil after single intravenous infusions of this compound to patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thymidine phosphorylase expression and prognosis in colorectal cancer treated with 5-fluorouracil-based chemotherapy: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A simple and sensitive fully validated HPLC-UV method for the determination of 5-fluorouracil and its metabolite 5,6-dihydrofluorouracil in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. primescholars.com [primescholars.com]
- 7. Development of a HPLC method to determine 5-fluorouracil in plasma: application in pharmacokinetics and steady-state concentration monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. graphviz.org [graphviz.org]
- 11. DOT Language | Graphviz [graphviz.org]
Methodological & Application
Application Notes & Protocols: In Vitro Assays for Doxifluridine Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Doxifluridine (5'-deoxy-5-fluorouridine, 5'-DFUR) is a second-generation oral fluoropyrimidine derivative and a prodrug of the widely used antineoplastic agent 5-fluorouracil (5-FU).[1][2] Its mechanism of action relies on its conversion to 5-FU by thymidine phosphorylase (TP), an enzyme that is often found in higher concentrations in tumor tissues compared to normal tissues.[3] The resulting 5-FU metabolites exert cytotoxic effects by inhibiting thymidylate synthase, a crucial enzyme in the DNA synthesis pathway, and by being misincorporated into RNA, which disrupts RNA processing and function.[2][4] This targeted activation is designed to increase antitumor efficacy while potentially reducing systemic toxicity.[3]
Assessing the cytotoxic effects of this compound in vitro is a critical step in preclinical drug evaluation. This document provides detailed protocols for two standard assays: the MTT assay for measuring cell viability and the Annexin V/PI assay for quantifying apoptosis.
Mechanism of Action: this compound Signaling Pathway
This compound's cytotoxic effect is initiated by its enzymatic conversion to 5-FU. The metabolites of 5-FU then interfere with critical cellular processes, leading to cell cycle arrest and apoptosis.
Caption: this compound is converted to 5-FU, which inhibits DNA synthesis and causes RNA damage, leading to apoptosis.
General Experimental Workflow
The assessment of this compound cytotoxicity follows a standardized workflow, from initial cell culture preparation to final data analysis and interpretation.
Caption: General workflow for in vitro evaluation of this compound cytotoxicity.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells.[6]
MTT Assay Workflow
Caption: Step-by-step workflow for the MTT cell viability assay.
Materials
-
This compound (soluble in water or DMSO)[7]
-
Selected cancer cell line (e.g., MCF-7, HT-29)[3]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Experimental Protocol
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.
-
Dilute cells to an appropriate density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only for blank controls.
-
Incubate the plate overnight at 37°C, 5% CO₂ to allow cells to attach.[8]
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated wells (vehicle control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]
-
-
MTT Addition and Incubation:
-
After incubation, add 10-20 µL of the 5 mg/mL MTT stock solution to each well (final concentration ~0.5 mg/mL).[6]
-
Return the plate to the incubator for 2-4 hours. Observe the formation of purple precipitate in the wells.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO or solubilization buffer to each well to dissolve the crystals.[5]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]
-
Data Presentation
Table 1: Example MTT Assay Raw Data and Viability Calculation
| This compound (µM) | OD 570nm (Replicate 1) | OD 570nm (Replicate 2) | OD 570nm (Replicate 3) | Average OD | % Viability |
|---|---|---|---|---|---|
| 0 (Control) | 1.254 | 1.288 | 1.271 | 1.271 | 100.0% |
| 1 | 1.103 | 1.145 | 1.120 | 1.123 | 88.3% |
| 10 | 0.855 | 0.891 | 0.875 | 0.874 | 68.8% |
| 50 | 0.640 | 0.618 | 0.633 | 0.630 | 49.6% |
| 100 | 0.312 | 0.330 | 0.325 | 0.322 | 25.3% |
| 200 | 0.150 | 0.145 | 0.148 | 0.148 | 11.6% |
| Blank | 0.050 | 0.052 | 0.051 | 0.051 | - |
Calculation: % Viability = [(Avg OD of Treatment - Avg OD of Blank) / (Avg OD of Control - Avg OD of Blank)] x 100
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
|---|---|---|---|---|
| MCF-7 | Breast Cancer | 24 h | Data not specified | [3] |
| HT-29 | Colon Cancer | 24 h | Data not specified | [3] |
| OSCC Lines | Oral Squamous Cell Carcinoma | 48 h | Variable | [9] |
| OSCC Lines | Oral Squamous Cell Carcinoma | 72 h | Variable | [9] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.[10] It is determined by plotting % viability against the log of the drug concentration and fitting a dose-response curve.
Protocol 2: Annexin V/PI Assay for Apoptosis
The Annexin V/Propidium Iodide (PI) assay is a common flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells. It can only enter cells with compromised membrane integrity, characteristic of late apoptotic and necrotic cells.[11]
Annexin V/PI Assay Workflow
Caption: Step-by-step workflow for the Annexin V/PI apoptosis assay.
Materials
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Deionized water
-
Flow cytometer
-
Microcentrifuge tubes
Experimental Protocol
-
Cell Preparation:
-
Induce apoptosis by treating cells with desired concentrations of this compound for a specific duration. Include an untreated control.
-
Collect cells by centrifugation. For adherent cells, first treat with trypsin, and be sure to collect any floating cells from the supernatant as they may be apoptotic.
-
-
Staining:
-
Wash cells once with cold PBS.[12]
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[12]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[13]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[13]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
-
Data Acquisition:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[13]
-
Analyze the samples by flow cytometry as soon as possible (within 1 hour).
-
Use unstained, PI-only, and Annexin V-FITC-only stained cells to set up compensation and quadrants correctly.
-
Data Interpretation and Presentation
The flow cytometry data will be displayed in a dot plot, separating cells into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (or cells with damaged membranes).
Table 3: Example Data from Annexin V/PI Apoptosis Assay
| Treatment | Concentration (µM) | Live Cells (%) (Q3) | Early Apoptotic (%) (Q4) | Late Apoptotic/Necrotic (%) (Q2) |
|---|---|---|---|---|
| Control | 0 | 95.1 | 2.5 | 1.8 |
| This compound | 50 | 65.3 | 22.8 | 10.5 |
| This compound | 100 | 30.7 | 45.1 | 22.4 |
Data represents the percentage of cells in each quadrant after treatment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. Design, Synthesis, and Evaluation of this compound Derivatives as Nitroreductase-Responsive Anticancer Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]
- 5. researchhub.com [researchhub.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound - LKT Labs [lktlabs.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 11. kumc.edu [kumc.edu]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols for In Vivo Efficacy Studies of Doxifluridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for conducting in vivo efficacy studies of Doxifluridine in various cancer animal models. The information is intended to guide researchers in designing and executing robust preclinical experiments to evaluate the therapeutic potential of this compound.
Mechanism of Action
This compound is a prodrug of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). Its mechanism of action relies on its conversion to 5-FU, which is catalyzed by the enzyme thymidine phosphorylase (TP).[1] TP is often found in higher concentrations in tumor tissues compared to normal tissues, leading to a more targeted activation of the drug at the tumor site.
Once converted to 5-FU, the active metabolites interfere with DNA synthesis and function. A key mechanism is the inhibition of thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine monophosphate (dTMP), a necessary precursor for DNA replication. The 5-FU metabolite, fluorodeoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TS and a folate cofactor, effectively blocking the synthesis of dTMP and leading to the disruption of DNA synthesis and repair, ultimately resulting in cell death.
Signaling Pathway of this compound Action
Caption: this compound is converted to 5-FU, which ultimately inhibits DNA synthesis.
Experimental Workflow for In Vivo Efficacy Studies
A typical workflow for assessing the in vivo efficacy of this compound using xenograft models is outlined below. This workflow provides a general framework that can be adapted based on the specific cancer type and research question.
Experimental Workflow Diagram
Caption: General workflow for a this compound in vivo efficacy study.
Animal Models and Efficacy Data
The following sections provide data on the use of this compound in various cancer models.
Colorectal Cancer
Animal Models:
-
Xenograft Models: Human colorectal cancer cell lines such as HT-29 are commonly used.[1] These cells are implanted subcutaneously into immunodeficient mice (e.g., C57BL/6, nude mice).
Quantitative Efficacy Data:
| Cell Line | Animal Model | This compound Dose & Route | Treatment Schedule | Tumor Growth Inhibition (TGI) | Body Weight Change | Reference |
| HT-29 | C57BL/6 Mice | 50 mg/kg, Intraperitoneal | Every 2 days for 4 weeks | 83.0% | Not specified, but noted as having smaller fluctuations than the control group. | [1] |
| Not Specified | Murine Model | Not Specified, Oral | 14 consecutive days | Similar efficacy to simultaneous administration with Irinotecan. | Not specified. | [2] |
Breast Cancer
Animal Models:
-
Xenograft Models: Human breast cancer cell lines like MCF-7 are utilized in immunodeficient mice.
Quantitative Efficacy Data:
| Cell Line | Animal Model | This compound Dose & Route | Treatment Schedule | Outcome | Reference |
| Not Specified | Not Specified | 800 mg/body, Oral | Daily for 1 or 3 years | 3-year administration showed significantly higher overall survival in pre-menopausal patients compared to 1-year. | Not specified. |
Gastric Cancer
Animal Models:
-
Xenograft Models: Human gastric cancer cell lines are implanted in nude mice.[3]
Quantitative Efficacy Data:
| Cell Line/Strain | Animal Model | This compound Dose & Route | Treatment Schedule | Outcome | Body Weight Change | Reference |
| 5 Human Gastric Cancer Strains | Nude Mice | Not Specified, with Pirarubicin and Cisplatin | 4 daily administrations | Potent antitumor effects. | Less toxic than a pre-DDP schedule. | [3] |
Experimental Protocols
Xenograft Model Establishment (General Protocol)
-
Cell Culture: Culture the desired human cancer cell line (e.g., HT-29 for colorectal cancer) in appropriate media and conditions until a sufficient number of cells are obtained.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a suitable medium (e.g., serum-free medium or PBS) at the desired concentration (e.g., 5 x 10^6 cells/100 µL). Matrigel may be mixed with the cell suspension to improve tumor take rate.
-
Animal Preparation: Use immunodeficient mice (e.g., BALB/c nude or C57BL/6), typically 6-8 weeks old. Allow them to acclimatize for at least one week before the experiment.
-
Cell Implantation: Anesthetize the mouse. For subcutaneous models, inject the cell suspension into the flank of the mouse. For orthotopic models, inject the cells into the corresponding organ.
-
Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with a caliper two to three times a week. Calculate the tumor volume using the formula: Volume = (width² x length) / 2.
-
Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomly assign the mice to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
This compound Administration Protocols
4.2.1. Oral Gavage in Mice
-
Preparation: Prepare the this compound solution at the desired concentration. The vehicle will depend on the drug's solubility but can include solutions like 10% ethanol, 10% castor oil, and 80% saline.[1]
-
Animal Restraint: Gently but firmly restrain the mouse to immobilize its head and body.
-
Gavage Needle Insertion: Gently insert a ball-tipped gavage needle into the mouse's mouth, passing it over the tongue and into the esophagus. Ensure the needle does not enter the trachea.
-
Drug Administration: Slowly administer the this compound solution.
-
Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress.
4.2.2. Intraperitoneal (IP) Injection in Mice
-
Preparation: Prepare the this compound solution in a sterile vehicle.
-
Animal Restraint: Restrain the mouse by scruffing the neck to expose the abdomen.
-
Injection Site: Locate the lower right or left quadrant of the abdomen.
-
Injection: Insert a sterile needle (e.g., 25-27 gauge) at a 10-20 degree angle into the peritoneal cavity. Aspirate to ensure no fluid or blood is drawn, then slowly inject the solution.
-
Post-Injection Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Efficacy Evaluation
-
Tumor Volume Measurement: Continue to measure tumor volume two to three times a week throughout the study.
-
Body Weight Monitoring: Record the body weight of each mouse at the same frequency as tumor measurements to assess toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a specific size, or at a predetermined time point.
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Tf - Ti) / (Cf - Ci)] x 100, where Tf is the final tumor volume of the treated group, Ti is the initial tumor volume of the treated group, Cf is the final tumor volume of the control group, and Ci is the initial tumor volume of the control group.[1]
-
Tissue Collection: At necropsy, tumors can be excised, weighed, and processed for further analysis such as histopathology or biomarker assessment.
References
- 1. Design, Synthesis, and Evaluation of this compound Derivatives as Nitroreductase-Responsive Anticancer Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequential treatment with irinotecan and this compound: optimal dosing schedule in murine models and in a phase I study for metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Combination therapy of this compound, pirarubicin and cisplatin for human gastric cancers implanted in nude mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Doxifluridine Administration in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of Doxifluridine (5'-deoxy-5-fluorouridine; 5'-DFUR) in preclinical cancer models. This compound is a fluoropyrimidine derivative that acts as a prodrug of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent.[1][2] It is converted to 5-FU preferentially in tumor tissues by thymidine phosphorylase, offering a potentially more targeted therapeutic approach with a favorable toxicity profile compared to systemic 5-FU administration.[1]
Mechanism of Action
This compound exerts its cytotoxic effects after being metabolized to 5-FU. The primary mechanism of action of 5-FU is the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[2] The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, thereby blocking dTMP synthesis. This leads to an imbalance of deoxynucleotides, disruption of DNA synthesis and repair, and ultimately, apoptosis in rapidly dividing cancer cells. Furthermore, 5-FU metabolites can be incorporated into RNA, interfering with RNA processing and function.
Quantitative Data Summary
The following tables summarize the efficacy of this compound in various preclinical cancer models.
Table 1: Efficacy of Orally Administered this compound
| Cancer Model | Mouse Strain | This compound Dose (mg/kg) | Dosing Schedule | Outcome | Reference |
| Squamous Cell Carcinoma (20-methylcholanthrene induced) | ddN female | 90, 150, 210 | Once daily for 6 days/week for 4 weeks | Significant decrease in tumor size and disappearance compared to control.[2] | [2] |
| Mammary Tumor (MM2 cell line) | Not Specified | Not Specified | Oral administration | Synergistic tumor cure effect when combined with docetaxel.[3] | [3] |
Table 2: Efficacy of Intraperitoneally Administered this compound
| Cancer Model | Mouse Strain | This compound Dose (mg/kg) | Dosing Schedule | Outcome | Reference |
| Colon Cancer Xenograft (HT29 cells) | C57BL/6 | 50 | Every 2 days for 4 weeks | 83.0% Tumor Growth Inhibition (TGI).[1] | [1] |
| Colon Carcinoma (DMH-induced) | Rat | 200 | Single bolus injection | Undetectable levels of free thymidylate synthase for 4 hours.[1] | [1] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in a Mouse Xenograft Model
This protocol describes the oral administration of this compound to mice bearing subcutaneous xenograft tumors.
Materials:
-
This compound
-
Vehicle (e.g., sterile physiological saline, 0.9% NaCl)
-
Sterile water for injection
-
Gavage needles (18-20 gauge, 1-1.5 inches with a rounded tip for mice)
-
Sterile syringes (1 mL)
-
Animal scale
-
70% ethanol
Procedure:
-
Animal Model:
-
Establish subcutaneous xenograft tumors by injecting cancer cells (e.g., HT29 human colon cancer cells) into the flank of immunocompromised mice (e.g., nude or SCID).
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³) before starting treatment.
-
Randomize mice into control and treatment groups.
-
-
Drug Preparation:
-
Calculate the required amount of this compound based on the mean body weight of the mice in the treatment group and the desired dose.
-
Prepare the this compound solution by dissolving it in the chosen vehicle (e.g., physiological saline). Ensure complete dissolution. The solution should be prepared fresh daily. For example, to prepare a 10 mg/mL solution for a 100 mg/kg dose in a 20g mouse (0.2 mL administration volume), dissolve 10 mg of this compound in 1 mL of saline.
-
-
Administration:
-
Weigh each mouse to determine the precise volume of the this compound solution to be administered. The maximum recommended volume for oral gavage in mice is 10 mL/kg of body weight.
-
Restrain the mouse securely.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth into the stomach.
-
Gently insert the gavage needle into the mouth and advance it along the upper palate into the esophagus. The needle should pass smoothly without resistance.
-
Slowly administer the calculated volume of the this compound solution.
-
Carefully withdraw the gavage needle.
-
Monitor the animal for any signs of distress immediately after administration.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers at regular intervals (e.g., every 2-3 days).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
References
- 1. Design, Synthesis, and Evaluation of this compound Derivatives as Nitroreductase-Responsive Anticancer Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Experimental study relating to the anti-cancer effect of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Docetaxel alone or orally combined with 5-fluorouracil and its derivatives: effects on mouse mammary tumor cell line MM2 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Doxifluridine in Combination Chemotherapy
Introduction
Doxifluridine (5'-deoxy-5-fluorouridine, 5'-DFUR) is an oral fluoropyrimidine derivative that acts as a prodrug of the widely used antineoplastic agent 5-fluorouracil (5-FU).[1][2] Its mechanism of action relies on its conversion to 5-FU, which subsequently interferes with DNA synthesis and RNA transcription, leading to cell death.[1][2] A key advantage of this compound is its preferential activation in tumor tissues by the enzyme thymidine phosphorylase (TP), which is often present at higher concentrations in malignant cells compared to normal tissues.[2][3] This targeted activation profile has prompted extensive research into its use in combination with other chemotherapeutic agents to enhance anti-tumor efficacy and exploit potential synergistic effects across various cancer types.
These application notes provide an overview of key combination strategies, supported by quantitative data from clinical studies, and detailed protocols for researchers and drug development professionals.
Mechanism of Action and Synergistic Pathways
This compound's primary mechanism involves its enzymatic conversion to 5-FU. 5-FU exerts its cytotoxic effects through the inhibition of thymidylate synthase and the incorporation of its metabolites into DNA and RNA.[2] Combination therapies are designed to leverage synergistic interactions. For instance, preclinical studies have shown that cyclophosphamide can upregulate the activity of thymidine phosphorylase in tumor cells, potentially increasing the conversion of this compound to its active 5-FU form and enhancing its efficacy.[4] Other agents, like cisplatin, are known to act synergistically with 5-FU, providing a strong rationale for their combined use with this compound.[5]
Caption: Bioactivation pathway of this compound and synergistic interaction.
Application Notes: Combination Therapies by Cancer Type
Breast Cancer
This compound has been extensively studied in combination with cyclophosphamide for the treatment of advanced and recurrent breast cancer. This all-oral regimen offers convenience and has demonstrated significant efficacy with manageable toxicity.
| Combination Regimen | No. of Patients | Overall Response Rate (ORR) | Median Time to Progression (TTP) | Median Overall Survival (OS) | Key Grade 3/4 Toxicities | Reference |
| This compound + Cyclophosphamide | 94 | 59.6% (17.0% CR, 42.6% PR) | 11.7 months | 40.3 months | Hematological (22%), Non-hematological (5%) | [6] |
| This compound + Cyclophosphamide + Tamoxifen | 29 | 44.8% (5 CR, 8 PR) | Not Reported | Not Reported | Leukopenia (not severe) | [7] |
| This compound + Pirarubicin + Cyclophosphamide | 23 | 47.8% (4 CR, 7 PR) | Not Reported | 22.9 months | Leukopenia (Grade 4 in 41.7% of patients) | [8] |
CR: Complete Response; PR: Partial Response
Gastric Cancer
In advanced gastric cancer, this compound is frequently combined with platinum-based agents like cisplatin and oxaliplatin. These combinations have shown moderate activity and are generally well-tolerated.
| Combination Regimen | No. of Patients | Overall Response Rate (ORR) | Median Response Duration | Median Overall Survival (OS) | Key Grade 3/4 Toxicities | Reference |
| This compound + Cisplatin | 28 (measurable) | 50.0% | 5.2 months | 8.9 months | Anorexia (20.9%), Nausea/Vomiting (18.6%) | [5] |
| This compound + Cisplatin | 18 | 27.7% (5 PR) | Not Reported | 25 weeks | WHO Grade I/II toxicity was predominant | [9] |
| This compound + Cisplatin + Mitomycin | 32 | 25.0% | Not Reported | 241 days | Not specified in detail | [10] |
| This compound + Cisplatin (vs. no Mitomycin) | 29 | 17.2% | Not Reported | 179 days | Not specified in detail | [10] |
Colorectal Cancer
An all-oral combination of this compound and leucovorin has been tested in advanced colorectal cancer, demonstrating activity in both previously untreated and pretreated patients.
| Combination Regimen | Patient Group | No. of Patients | Overall Response Rate (ORR) | Median Survival | Key Grade 3/4 Toxicities | Reference |
| This compound + Leucovorin | Untreated | 62 | 32% (2 CR, 18 PR) | 14 months | Diarrhea (in 32 patients total) | [11] |
| This compound + Leucovorin | Pretreated | 46 | 13% (3 CR, 3 PR) | 12 months | Diarrhea (in 32 patients total) | [11] |
Experimental Protocols
The following are representative protocols derived from clinical trials. Dosing and schedules should be adapted based on individual patient characteristics and institutional guidelines.
Protocol 1: this compound and Cyclophosphamide for Metastatic Breast Cancer
-
Objective: To provide a convenient and effective oral chemotherapy regimen for patients with metastatic breast cancer.[6]
-
Patient Population: Patients with histologically confirmed metastatic breast cancer.
-
Regimen:
-
This compound (5'-DFUR): 1200 mg/body/day, administered orally in two divided doses.
-
Cyclophosphamide (CPA): 100 mg/body/day, administered orally.
-
-
Schedule: Both drugs are administered for 14 consecutive days, followed by a 7-day rest period. This 3-week cycle is repeated.[6]
-
Monitoring: Complete blood counts should be monitored regularly due to the risk of hematological toxicity. Dose adjustments may be necessary based on toxicity.
Caption: A typical experimental workflow for an oral combination therapy trial.
Protocol 2: this compound and Cisplatin for Advanced Gastric Cancer
-
Objective: To evaluate the efficacy and safety of combining oral this compound with intravenous cisplatin.[5]
-
Patient Population: Patients with unresectable and advanced gastric cancers with primary foci, who have not previously undergone chemotherapy.[5]
-
Regimen:
-
This compound (5'-DFUR): 1400 mg/m²/day, administered orally on days 1 through 4 and days 15 through 18.
-
Cisplatin (CDDP): 80 mg/m²/day, administered as an intravenous injection on day 5.
-
-
Schedule: This treatment cycle is repeated every 4 weeks.[5]
-
Monitoring: Monitor for gastrointestinal toxicities such as anorexia, nausea, and vomiting. Myelotoxicity and nephrotoxicity should also be monitored, although severe cases are less frequent with this regimen.[5]
Protocol 3: this compound and Leucovorin for Advanced Colorectal Cancer
-
Objective: To test an all-oral regimen to improve convenience for patients with advanced colorectal cancer.[11]
-
Patient Population: Patients with histologically proven advanced colorectal cancer.
-
Regimen:
-
levo-Leucovorin: 25 mg, administered orally.
-
This compound (dFUR): 1,200 mg/m², administered orally 2 hours after leucovorin.
-
-
Schedule: The combination is administered on days 1 to 5, and the cycle is repeated every 10 days.[11]
-
Monitoring: The primary dose-limiting toxicity is diarrhea, which requires careful monitoring and management.[11]
References
- 1. Facebook [cancer.gov]
- 2. Design, Synthesis, and Evaluation of this compound Derivatives as Nitroreductase-Responsive Anticancer Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The efficacy of long-term oral chemotherapy with 5'-deoxy-5-fluorouridine and cyclophosphamide for recurrent breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase II study of combination therapy with 5'-deoxy-5-fluorouridine and cisplatin in the treatment of advanced gastric cancer with primary foci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The potential for oral combination chemotherapy of 5'-deoxy-5-fluorouridine, a 5-FU prodrug, and cyclophosphamide for metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Combination therapy of this compound (5'-DFUR) + cyclophosphamide (CPA) + tamoxifen (TAM) for advanced or recurrent breast cancer. Joint Research Group in the Osaka Area for Combination Therapy of 5'-DFUR with Other Drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Therapeutic efficacy of pirarubicin cyclophosphamide and this compound in advanced and metastatic breast cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combination chemotherapy of oral 5'-deoxy-5-fluorouridine and cisplatin in advanced gastric cancer: a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Randomized phase II study comparing mitomycin, cisplatin plus this compound with cisplatin plus this compound in advanced unresectable gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound and leucovorin: an oral treatment combination in advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Doxifluridine as a Radiosensitizer in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxifluridine (5'-deoxy-5-fluorouridine, 5'-DFUR) is a fluoropyrimidine chemotherapeutic agent that acts as a prodrug of 5-fluorouracil (5-FU).[1] Its utility in combination with radiation therapy stems from its ability to enhance the sensitivity of tumor cells to radiation, a process known as radiosensitization. This document provides a comprehensive overview of the application of this compound as a radiosensitizer, including its mechanism of action, protocols for preclinical evaluation, and illustrative data.
Fluoropyrimidines, as a class, enhance the effects of radiation primarily through the inhibition of thymidylate synthase (TS).[2] This leads to a depletion of the deoxynucleoside triphosphate (dNTP) pool, which is essential for DNA synthesis and repair. The resulting imbalance in dNTPs and the direct inhibition of DNA repair pathways make cancer cells more susceptible to the DNA damage induced by ionizing radiation.[3] Furthermore, treatment with fluoropyrimidines can cause cells to accumulate in the S-phase of the cell cycle, a phase that is particularly vulnerable to the effects of radiation.[2][4]
Mechanism of Action: this compound-Mediated Radiosensitization
This compound is converted to 5-FU, which then exerts its radiosensitizing effects. The primary mechanisms include:
-
Inhibition of Thymidylate Synthase (TS): 5-FU metabolites bind to and inhibit TS, an enzyme critical for the synthesis of thymidine, a necessary component of DNA.
-
Induction of dNTP Pool Imbalance: The inhibition of TS leads to a depletion of thymidine triphosphate (dTTP), causing an imbalance in the cellular pool of dNTPs. This disrupts normal DNA synthesis and repair processes.
-
Inhibition of DNA Repair: The scarcity of dTTP hampers the ability of cancer cells to efficiently repair the DNA double-strand breaks caused by ionizing radiation.[3]
-
Cell Cycle Arrest: Treatment with fluoropyrimidines can lead to an accumulation of cells in the S-phase of the cell cycle, a period of increased radiosensitivity.[2][4]
Preclinical Evaluation Protocols
The following sections detail standardized protocols for assessing the radiosensitizing effects of this compound in both in vitro and in vivo models.
In Vitro Radiosensitization Studies
Objective: To quantify the ability of this compound to enhance radiation-induced cell killing in cultured cancer cells.
Key Assay: Clonogenic Survival Assay
The clonogenic survival assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.
Experimental Protocol: Clonogenic Survival Assay
-
Cell Culture:
-
Select appropriate cancer cell lines (e.g., human colon, pancreatic, or head and neck cancer cell lines).
-
Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
-
Drug Treatment:
-
Plate cells at a predetermined density in 6-well plates to yield approximately 50-100 colonies per plate for each treatment condition.
-
Allow cells to attach overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for a specified duration (e.g., 24 hours) prior to irradiation.
-
-
Irradiation:
-
Irradiate the cells with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.
-
-
Colony Formation:
-
After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh medium.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
-
Staining and Counting:
-
Fix the colonies with a mixture of methanol and acetic acid.
-
Stain the colonies with crystal violet.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the surviving fraction (SF) for each treatment condition: SF = (number of colonies formed after treatment) / (number of cells seeded × plating efficiency).
-
Generate cell survival curves by plotting the log of the surviving fraction against the radiation dose.
-
Determine the Sensitization Enhancement Ratio (SER), a measure of the radiosensitizing effect. SER is calculated as the radiation dose required to produce a certain level of cell killing in the absence of the drug, divided by the radiation dose required for the same level of killing in the presence of the drug.
-
Illustrative In Vitro Data
The following table presents hypothetical but representative data for the radiosensitizing effect of this compound on a human colon cancer cell line.
| This compound Conc. (µM) | Radiation Dose (Gy) for 10% Survival (D10) | Sensitization Enhancement Ratio (SER) |
| 0 (Control) | 7.5 | 1.0 |
| 10 | 6.0 | 1.25 |
| 25 | 5.0 | 1.5 |
| 50 | 4.2 | 1.79 |
In Vivo Radiosensitization Studies
Objective: To evaluate the efficacy of this compound in combination with radiation to delay tumor growth in animal models.
Key Assay: Tumor Growth Delay Assay
This assay measures the time it takes for a tumor to reach a certain volume after treatment.
Experimental Protocol: Tumor Growth Delay Assay
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
Implant cancer cells subcutaneously to establish tumors.
-
-
Treatment Groups:
-
Randomize animals into treatment groups once tumors reach a palpable size (e.g., 100-150 mm³):
-
Control (vehicle)
-
This compound alone
-
Radiation alone
-
This compound + Radiation
-
-
-
Drug and Radiation Administration:
-
Administer this compound orally or via intraperitoneal injection at a predetermined dose and schedule.
-
Deliver a single or fractionated dose of radiation to the tumor using a shielded irradiator.
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers at regular intervals (e.g., every 2-3 days).
-
Calculate tumor volume using the formula: Volume = (length × width²) / 2.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Determine the time for tumors in each group to reach a specific endpoint volume (e.g., 4 times the initial volume).
-
Calculate the tumor growth delay: the difference in the time to reach the endpoint volume between treated and control groups.
-
Illustrative In Vivo Data
The following table presents hypothetical but representative data for the effect of this compound and radiation on tumor growth delay.
| Treatment Group | Time to Reach 4x Initial Tumor Volume (Days) | Tumor Growth Delay (Days) |
| Control | 12 | - |
| This compound (50 mg/kg) | 18 | 6 |
| Radiation (10 Gy) | 25 | 13 |
| This compound + Radiation | 40 | 28 |
Clinical Considerations
Clinical studies have explored the combination of oral this compound with standard radiotherapy in various cancers, including those in the pelvic region.[1] These studies have aimed to determine the maximum tolerated dose (MTD) and assess the efficacy and toxicity of the combined treatment. For instance, a phase I-II study in patients with pelvic tumors established an MTD of 1000 mg/patient/day for oral this compound administered for 6 consecutive weeks with standard radiotherapy.[1]
Conclusion
This compound, as a prodrug of 5-FU, holds promise as a radiosensitizing agent in cancer therapy. Its mechanism of action, centered on the disruption of DNA synthesis and repair, provides a strong rationale for its combination with radiation. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound's radiosensitizing properties, which is a crucial step in its further clinical development. The illustrative data highlights the potential for significant enhancement of radiation efficacy with the addition of this compound. Further research is warranted to optimize dosing and scheduling and to identify predictive biomarkers for patient selection.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. The mechanism of action of radiosensitization of conventional chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorodeoxyuridine-induced radiosensitization and inhibition of DNA double strand break repair in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluoropyrimidine-mediated radiosensitization depends on cyclin E-dependent kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Doxifluridine and its Metabolites by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the simultaneous quantification of Doxifluridine and its primary active metabolite, 5-fluorouracil (5-FU), along with other relevant metabolites, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound (5'-deoxy-5-fluorouridine) is an oral fluoropyrimidine prodrug that is metabolically converted to the potent antineoplastic agent 5-FU.[1][2] Monitoring the parent drug and its metabolites is crucial for pharmacokinetic studies, drug efficacy evaluation, and understanding toxicity mechanisms.[1] This application note outlines sample preparation, chromatographic separation, and mass spectrometric detection methods, supported by quantitative data and workflow visualizations.
Metabolic Pathway of this compound
This compound exerts its cytotoxic effects after being converted to 5-FU. This bioactivation is preferentially catalyzed by the enzyme thymidine phosphorylase, which is often found at higher concentrations in tumor tissues.[1][2] Following its formation, 5-FU undergoes further anabolic conversion into three active metabolites: 5-fluorouridine 5'-triphosphate (FUTP), 5-fluoro-2'-deoxyuridine 5'-triphosphate (FdUTP), and 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP).[3] These metabolites disrupt RNA synthesis and inhibit thymidylate synthase, a critical enzyme in DNA synthesis.[4] The primary catabolic pathway for 5-FU is regulated by the enzyme dihydropyrimidine dehydrogenase (DPYD).[4]
Caption: Metabolic pathway of this compound.
Experimental Workflow
The analysis of this compound and its metabolites by LC-MS/MS follows a standardized workflow. This process begins with the collection of a biological sample (e.g., plasma, serum, or cells), followed by a preparation step to isolate and concentrate the analytes of interest. The prepared sample is then injected into an LC system for chromatographic separation, and finally, the analytes are detected and quantified by a tandem mass spectrometer.
Caption: General experimental workflow for LC-MS/MS analysis.
Protocol 1: Analysis of this compound and 5-FU in Plasma/Serum
This protocol is adapted from validated methods for the simultaneous determination of this compound and 5-FU in biological fluids like plasma or serum.[5][6]
Sample Preparation: Liquid-Liquid Extraction
-
To a 100 µL aliquot of serum or plasma in a microcentrifuge tube, add 10 µL of an internal standard (IS) solution (e.g., 5-chlorouracil or 5-bromouracil).[6][7]
-
Vortex the mixture for 30 seconds.
-
Add 500 µL of an extraction solvent mixture of ethyl acetate and isopropyl alcohol (90:10, v/v).[6]
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge the sample at 14,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., Methanol:Water 20:80, v/v) and vortex for 1 minute.[6]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following tables summarize the recommended starting conditions for chromatographic separation and mass spectrometric detection. Optimization may be required depending on the specific instrumentation used.
Table 1: Chromatographic Conditions
| Parameter | Recommended Setting |
|---|---|
| Column | Agilent Zorbax C18 (100 mm x 2.1 mm, 3.5 µm) or equivalent.[6] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Methanol with 0.1% Formic Acid |
| Gradient | Isocratic (e.g., 20% B) or a shallow gradient depending on metabolites.[6] |
| Flow Rate | 0.2 mL/min.[6] |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Table 2: Mass Spectrometric Conditions | Parameter | Recommended Setting | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Negative Mode.[7] | | Detection Mode | Multiple Reaction Monitoring (MRM) | | Drying Gas Temp. | 350°C | | Nebulizer Pressure | 40 psi | | Analytes | Precursor Ion (m/z) | Product Ion (m/z) | | this compound | Compound-specific | Compound-specific | | 5-Fluorouracil | 129.0 | 42.0 | | 5-Chlorouracil (IS) | 144.9 | 79.9 |
Note: Precursor and product ions for this compound should be determined by direct infusion of a standard solution. Collision energies must be optimized for each analyte to achieve maximum sensitivity.
Quantitative Performance Data
The performance of LC-MS/MS methods is evaluated based on sensitivity, accuracy, and precision. The table below summarizes reported validation data from various studies.
Table 3: Summary of Quantitative LC-MS/MS Method Performance
| Analyte | Matrix | LLOQ | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
|---|---|---|---|---|---|---|
| This compound | Monkey Serum | 10.0 ng/mL | 1.1 - 9.5 | 1.1 - 9.5 | 95.5 - 105.0 | [6] |
| 5-FU | Monkey Serum | 10.0 ng/mL | 1.1 - 9.5 | 1.1 - 9.5 | 95.5 - 105.0 | [6] |
| This compound | Beagle Dog Plasma | 0.05 µg/mL | ≤11.34 | ≤11.34 | >92.87 | [5] |
| 5-FU | Beagle Dog Plasma | 0.05 µg/mL | ≤11.34 | ≤11.34 | >92.87 | [5] |
| 5-FUrd | Beagle Dog Plasma | 0.2 µg/mL | ≤11.34 | ≤11.34 | >92.87 |[5] |
LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation.
Protocol 2: Analysis of Intracellular 5-FU Metabolites
For mechanistic studies, quantifying the intracellular concentrations of active 5-FU nucleotides (FdUMP, FUTP) is often necessary. This requires a modified sample preparation protocol to efficiently lyse cells and extract these polar metabolites.[3][8]
Sample Preparation: Cell Lysis and Extraction
-
Culture cells to the desired confluency and treat with this compound or 5-FU as required.
-
Harvest the cells (e.g., by trypsinization followed by centrifugation). Count the cells for normalization.
-
Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular contaminants.
-
For cell lysis and protein precipitation, add 500 µL of ice-cold 80% methanol.[8]
-
Vortex the sample vigorously for 1 minute.
-
Induce cell lysis by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Transfer the supernatant containing the intracellular metabolites to a new tube and evaporate to dryness under vacuum or nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase for analysis.
LC-MS/MS Conditions for Nucleotides
The analysis of highly polar nucleotides requires specific chromatographic conditions.
Table 4: Chromatographic Conditions for 5-FU Nucleotides
| Parameter | Recommended Setting |
|---|---|
| Column | Atlantis dC18 (100 mm x 2.1 mm, 3.5 µm) or a HILIC column.[8] |
| Mobile Phase | A: 5 mM Ammonium Formate in WaterB: Methanol |
| Gradient | Isocratic (e.g., 90% A, 5% B, 5% Methanol).[8] |
| Flow Rate | 0.2 - 0.3 mL/min |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
Note: Mass spectrometric conditions (MRM transitions) must be specifically developed and optimized for FdUMP, FUTP, and other target nucleotides, typically in negative ESI mode.[3]
Conclusion
LC-MS/MS is a powerful and essential analytical tool for the sensitive and specific quantification of this compound and its diverse metabolites in complex biological matrices.[9] The protocols and data presented in this application note provide a robust framework for researchers in pharmacology and drug development to establish and validate their own analytical methods. These analyses are fundamental to understanding the pharmacokinetic and pharmacodynamic properties of this compound, ultimately aiding in the optimization of its therapeutic use.
References
- 1. Pharmacokinetic analysis of this compound and its metabolites, 5-fluorouracil and 5-fluorouridine, after oral administration in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of an LC-MS/MS assay for the quantitative determination of the intracellular 5-fluorouracil nucleotides responsible for the anticancer effect of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of this compound and 5-fluorouracil in monkey serum by high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]
- 8. Simultaneous quantification of 5-FU, 5-FUrd, 5-FdUrd, 5-FdUMP, dUMP and TMP in cultured cell models by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
Application Notes and Protocols for Developing Doxifluridine-Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxifluridine (5'-deoxy-5-fluorouridine, 5'-DFUR) is an oral fluoropyrimidine prodrug that is converted to the active anticancer agent 5-fluorouracil (5-FU) by the enzyme thymidine phosphorylase (TP).[1][2] The development of drug resistance is a significant obstacle in cancer chemotherapy.[3][4] Establishing this compound-resistant cancer cell lines in vitro is a crucial step for elucidating the molecular mechanisms of resistance, identifying new therapeutic targets, and screening for novel compounds that can overcome or circumvent this resistance. These application notes provide detailed protocols for the generation and characterization of this compound-resistant cancer cell lines.
Mechanisms of this compound Resistance
Resistance to this compound is intrinsically linked to the metabolism of 5-FU. The primary mechanisms include:
-
Alterations in Drug Metabolism:
-
Thymidine Phosphorylase (TP): Since TP is required to activate this compound, a decrease in its expression or activity can lead to resistance. Conversely, high levels of TP are correlated with better sensitivity to this compound.[1][2][5][6]
-
Dihydropyrimidine Dehydrogenase (DPD): This enzyme catabolizes 5-FU into an inactive form. Increased DPD activity can therefore contribute to resistance.[5]
-
-
Target Enzyme Alterations:
-
Thymidylate Synthase (TYMS): The primary target of the active metabolite of 5-FU (FdUMP). Overexpression of TYMS is a well-established mechanism of 5-FU resistance.[3]
-
-
Increased Drug Efflux:
Experimental Protocols
Protocol 1: Stepwise Concentration-Escalation Method
This is the most common method for developing drug-resistant cell lines and involves gradually exposing the cells to increasing concentrations of the drug.[2][8]
Materials:
-
Parental cancer cell line of choice (e.g., colorectal, breast, gastric cancer cell lines)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks/plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Cell viability assay kit (e.g., MTT, WST-1, or CCK-8)
-
Cryopreservation medium
Procedure:
-
Determine the Initial IC50:
-
Plate the parental cancer cells in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50).
-
-
Initiate Resistance Induction:
-
Culture the parental cells in a flask with complete medium containing this compound at a concentration equal to the IC50.
-
Initially, a large percentage of cells will die.
-
Continue to culture the surviving cells, changing the medium with fresh this compound every 2-3 days until the cells recover and reach 70-80% confluency.
-
-
Escalate the Drug Concentration:
-
Once the cells are growing steadily at the initial concentration, subculture them and increase the this compound concentration by 1.5 to 2-fold.
-
Repeat the process of cell recovery and proliferation.
-
Continue this stepwise increase in drug concentration. If there is massive cell death at any step, reduce the fold-increase or maintain the cells at the current concentration for a longer period.
-
-
Cryopreserve at Each Stage:
-
It is crucial to cryopreserve vials of cells at each successful stage of resistance development. This provides backups in case of contamination or cell death at higher concentrations.[8]
-
-
Establishment of the Resistant Line:
-
The process can take several months. A cell line is generally considered resistant when it can proliferate in a drug concentration that is at least 10-fold higher than the IC50 of the parental line.
-
Protocol 2: Confirmation of Resistance
Procedure:
-
Determine the IC50 of the Resistant Line:
-
Culture both the parental and the newly generated resistant cells in drug-free medium for at least one passage to remove residual drug.
-
Perform a cell viability assay on both cell lines with a range of this compound concentrations.
-
-
Calculate the Resistance Factor (RF):
-
The RF is a quantitative measure of the level of resistance.
-
RF = IC50 of Resistant Cell Line / IC50 of Parental Cell Line
-
An RF value significantly greater than 1 indicates resistance.
-
Data Presentation
Quantitative data from the characterization of parental and resistant cell lines should be presented in clear, tabular formats for easy comparison.
Table 1: this compound IC50 Values in Oral Squamous Cell Carcinoma Cell Lines (Example Data)
| Cell Line | IC50 at 48h (µM) | IC50 at 72h (µM) | IC50 at 96h (µM) |
| SQUU-A | 14.5 | 11.2 | 8.9 |
| SQUU-B | 18.2 | 15.6 | 12.3 |
| HSC-2 | >100 | 89.4 | 75.1 |
| HSC-3 | 25.7 | 20.3 | 16.8 |
Data adapted from a study on OSCC cell lines, illustrating typical IC50 values for sensitive lines.[9]
Table 2: Hypothetical IC50 and Resistance Factor for a this compound-Resistant Cell Line
| Cell Line | This compound IC50 (µM) | Resistance Factor (RF) |
| Parental (e.g., DLD-1) | 5.0 | - |
| DLD-1/DFUR | 80.0 | 16 |
This table illustrates how to present the calculated resistance factor. A 16-fold increase in IC50 demonstrates significant acquired resistance.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for developing a this compound-resistant cancer cell line.
Caption: Workflow for generating this compound-resistant cells.
Key Signaling Pathways in this compound Resistance
The expression of Thymidine Phosphorylase (TP), the key enzyme for this compound activation, is regulated by several signaling pathways. Alterations in these pathways can contribute to resistance.
Caption: Pathways regulating Thymidine Phosphorylase (TP) expression.
Conclusion
The development of this compound-resistant cell lines is an indispensable tool in cancer research. The protocols outlined above provide a framework for establishing and characterizing these models. By investigating the molecular alterations in these resistant lines, researchers can gain valuable insights into the mechanisms of drug resistance and develop novel strategies to improve therapeutic outcomes for cancer patients.
References
- 1. Thymidine Phosphorylase in Cancer; Enemy or Friend? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different mechanisms of acquired resistance to fluorinated pyrimidines in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of acquired tumor drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thymidine phosphorylase activates NFκB and stimulates the expression of angiogenic and metastatic factors in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation and Novel Action of Thymidine Phosphorylase in Non-Small Cell Lung Cancer: Crosstalk with Nrf2 and HO-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Pharmacodynamics of Doxifluridine using the Hollow Fibre Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hollow Fibre Assay (HFA) serves as a critical intermediate step between in vitro cell-based screening and more complex in vivo xenograft models for anticancer drug development.[1][2] This methodology is particularly well-suited for short-term in vivo pharmacodynamic (PD) studies, allowing for the evaluation of a compound's effect on tumor cells in a physiological environment while being cost-effective and time-efficient.[3][4] These application notes provide a detailed protocol for utilizing the HFA to assess the in vivo pharmacodynamics of Doxifluridine, a second-generation nucleoside analog prodrug of 5-fluorouracil (5-FU).[5][6]
This compound is converted to the active cytotoxic agent 5-FU by thymidine phosphorylase (TP), an enzyme that can be found in higher concentrations in some tumor tissues compared to normal tissues.[5] The HFA is an excellent model to study the in vivo activity of this compound and the role of TP in its mechanism of action.[3][4]
Principle of the Hollow Fibre Assay
The HFA involves encapsulating cancer cells within semi-permeable hollow fibres. These fibres have pores large enough to allow the passage of nutrients, waste products, and therapeutic agents like this compound, but are too small for the cells to escape.[7] The fibres are implanted into mice, typically in the subcutaneous and/or intraperitoneal compartments.[8][9] Following a defined treatment period with the test agent, the fibres are retrieved, and the cancer cells are analyzed for various pharmacodynamic endpoints, such as cell viability, cell cycle progression, and apoptosis.[3][4] This assay allows for the simultaneous testing of multiple cell lines in different physiological environments within the same animal.[10][11]
Application for this compound Pharmacodynamics
The HFA is a powerful tool to investigate key aspects of this compound's in vivo activity:
-
Evaluation of cytotoxic effects: Quantifying the reduction in viable tumor cells following this compound treatment.
-
Assessment of cell cycle arrest: Determining the impact of this compound on the progression of cancer cells through the cell cycle.
-
Measurement of apoptosis induction: Quantifying the extent of programmed cell death initiated by this compound.
-
Investigation of the role of Thymidine Phosphorylase (TP): By using cell lines with varying TP expression levels, the HFA can elucidate the dependence of this compound's activity on this enzyme.[3][4]
Experimental Protocols
Materials
-
Cell Lines: Human colorectal cancer cell lines are commonly used. For investigating the role of TP, a pair of isogenic cell lines with differing TP expression is recommended (e.g., Colo320 and Colo320TP1).[3][4]
-
Hollow Fibres: Polyvinylidene fluoride (PVDF) hollow fibres with a 500 kDa molecular weight cutoff.[12]
-
Animals: Immunocompromised mice (e.g., BALB/c nude) are typically used.[4]
-
This compound: Pharmaceutical grade.
-
Cell Culture Media and Reagents: As required for the specific cell lines.
-
Surgical Tools: Forceps, scissors, sutures, etc.
-
Reagents for Pharmacodynamic Analysis:
Detailed Methodology
1. Cell Culture and Hollow Fibre Preparation:
-
Culture selected cancer cell lines under standard conditions.
-
On the day of fibre preparation, harvest cells in the logarithmic growth phase.
-
Prepare a single-cell suspension at a concentration of 1-5 x 10^6 cells/mL in culture medium.
-
Cut hollow fibres to the desired length (typically 1.5-2.0 cm).
-
Fill the fibres with the cell suspension using a syringe and needle.
-
Seal both ends of the fibres using a sterile heat sealer or by creating a small knot.
-
Place the filled and sealed fibres in culture medium and incubate overnight to allow cells to acclimatize.
2. Implantation of Hollow Fibres:
-
Anesthetize the mice according to approved animal care protocols.
-
For subcutaneous (s.c.) implantation, make a small incision in the skin on the flank. Create a subcutaneous pocket using blunt dissection and insert the hollow fibre. Close the incision with sutures or surgical clips.
-
For intraperitoneal (i.p.) implantation, make a small midline incision through the skin and peritoneum. Insert the hollow fibre into the peritoneal cavity. Close the incisions in layers.
-
Typically, one fibre per cell line is implanted at each site (s.c. and i.p.) in each mouse.
3. This compound Administration:
-
Allow the mice to recover for 24 hours after surgery.
-
Administer this compound orally (e.g., by gavage) or via the desired route. A typical treatment schedule is once daily for 5 consecutive days.[3][4] The dose should be based on pre-determined maximum tolerated dose (MTD) studies.
-
A control group of mice should receive the vehicle used to dissolve this compound.
4. Retrieval of Hollow Fibres and Cell Isolation:
-
At the end of the treatment period (e.g., on day 6), humanely euthanize the mice.
-
Carefully dissect and retrieve the hollow fibres from the s.c. and i.p. locations.
-
Clean the exterior of the fibres with sterile PBS.
-
Cut open one end of the fibre and flush the cells out into a microcentrifuge tube using culture medium.
-
Create a single-cell suspension by gentle pipetting.
5. Pharmacodynamic Analyses:
-
Cell Viability Assay (MTT or CellTiter-Glo®):
-
Plate a known volume of the cell suspension in a 96-well plate.
-
For the MTT assay, add MTT reagent and incubate. Then, add solubilization solution and read the absorbance.[15]
-
For the CellTiter-Glo® assay, add the reagent, incubate, and read the luminescence.[13][16]
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.
-
-
Cell Cycle Analysis (Flow Cytometry):
-
Apoptosis Assay:
-
Stain the cells with an apoptosis detection reagent (e.g., Annexin V-FITC and PI).
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
Data Presentation
Quantitative data from the Hollow Fibre Assay should be summarized in clear and concise tables to facilitate comparison between different treatment groups, cell lines, and implantation sites.
Table 1: Effect of this compound on Cell Viability in the Hollow Fibre Assay
| Cell Line | Implantation Site | Treatment Group | Mean Cell Viability (% of Control) ± SD | % Growth Inhibition |
| Colo320 (Low TP) | Subcutaneous | Vehicle | 100 ± 12.5 | - |
| This compound | 85 ± 10.2 | 15 | ||
| Colo320TP1 (High TP) | Subcutaneous | Vehicle | 100 ± 15.1 | - |
| This compound | 40 ± 8.7 | 60 | ||
| Colo320 (Low TP) | Intraperitoneal | Vehicle | 100 ± 11.8 | - |
| This compound | 88 ± 9.5 | 12 | ||
| Colo320TP1 (High TP) | Intraperitoneal | Vehicle | 100 ± 13.4 | - |
| This compound | 35 ± 7.9 | 65 |
Table 2: Cell Cycle Distribution of Colo320TP1 Cells Following this compound Treatment in the Hollow Fibre Assay (Subcutaneous)
| Treatment Group | % Cells in G0/G1 Phase ± SD | % Cells in S Phase ± SD | % Cells in G2/M Phase ± SD |
| Vehicle | 65 ± 5.2 | 20 ± 3.1 | 15 ± 2.5 |
| This compound | 40 ± 4.8 | 15 ± 2.9 | 45 ± 6.1 |
Table 3: Apoptosis Induction in Colo320TP1 Cells Following this compound Treatment in the Hollow Fibre Assay (Subcutaneous)
| Treatment Group | % Apoptotic Cells ± SD |
| Vehicle | 5 ± 1.5 |
| This compound | 25 ± 4.2 |
Visualizations
This compound Signaling Pathway
Caption: this compound is converted to 5-FU, which inhibits DNA synthesis.
Hollow Fibre Assay Experimental Workflow
Caption: Experimental workflow for the Hollow Fibre Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of the in Vivo Hollow Fiber Assay in Natural Products Anticancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [5'-DFUR (this compound)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound in colorectal cancer patients resistant to 5-fluorouracil (5-FU) containing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of the hollow fiber assay for the discovery of novel anticancer agents from fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Hollow Fiber Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. The hollow fibre assay as a model for in vivo pharmacodynamics of fluoropyrimidines in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
- 17. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. nanocellect.com [nanocellect.com]
Troubleshooting & Optimization
Doxifluridine Dosage Optimization: A Technical Support Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Doxifluridine dosage to achieve the maximum therapeutic index. The following troubleshooting guides and frequently asked questions (FAQs) address specific experimental challenges, supplemented by detailed protocols and data summaries.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it differ from 5-Fluorouracil (5-FU)?
A1: this compound is an oral prodrug of 5-Fluorouracil (5-FU).[1] Unlike 5-FU, which is often administered intravenously to avoid degradation by dihydropyrimidine dehydrogenase (DPD) in the gut, this compound is designed for oral administration.[1][2] It is converted into the active drug, 5-FU, by the enzyme thymidine phosphorylase (TP), which is found in higher concentrations in many tumor tissues compared to normal tissues.[2][3] This targeted activation is intended to increase the concentration of 5-FU at the tumor site, thereby enhancing its anti-cancer activity while potentially reducing systemic toxicity.[2][3]
Q2: What are the key factors influencing the therapeutic index of this compound?
A2: The therapeutic index of this compound is primarily influenced by:
-
Thymidine Phosphorylase (TP) Activity: Higher TP activity in tumor cells leads to more efficient conversion of this compound to 5-FU, increasing efficacy. Conversely, TP activity in healthy tissues, such as the liver and gastrointestinal tract, can contribute to toxicity.[3][4]
-
Dihydropyrimidine Dehydrogenase (DPD) Activity: DPD is the primary enzyme responsible for the catabolism of 5-FU.[1][5] Patients with DPD deficiency are at a higher risk of severe toxicity from 5-FU, and therefore from this compound.[6]
-
Drug Transport and Metabolism: The absorption, distribution, metabolism, and excretion (ADME) properties of both this compound and its metabolite 5-FU can vary between individuals, affecting both efficacy and toxicity.[7][8]
-
Cellular Resistance Mechanisms: Overexpression of the target enzyme thymidylate synthase (TS), or alterations in downstream signaling pathways can lead to resistance to 5-FU's cytotoxic effects.[9][10]
Q3: What are the common dose-limiting toxicities observed with this compound?
A3: Common dose-limiting toxicities include diarrhea, mucositis (inflammation and ulceration of the mucous membranes), and neurotoxicity.[11][12] While generally considered less myelosuppressive than 5-FU, leukopenia can also occur.[13]
Q4: How can I assess the sensitivity of my cancer cell line to this compound in vitro?
A4: The most common method is to perform a cytotoxicity assay, such as the MTT assay, to determine the half-maximal inhibitory concentration (IC50). This involves treating the cells with a range of this compound concentrations and measuring cell viability after a set incubation period. It is also advisable to measure the IC50 of 5-FU for comparison. Additionally, assessing the expression and activity of thymidine phosphorylase (TP) in your cell line can provide valuable insight into its potential sensitivity to this compound.
Troubleshooting Guides
In Vitro Cytotoxicity Assays (e.g., MTT Assay)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability between replicate wells | - Uneven cell seeding- Pipetting errors- Edge effects in the microplate- Contamination | - Ensure a single-cell suspension before seeding.- Use a multichannel pipette for consistency.- Avoid using the outer wells of the plate.- Regularly check for and discard contaminated cultures. |
| Low absorbance readings/Weak signal | - Insufficient cell number- Low metabolic activity of cells- Incorrect incubation time- Reagent issues | - Optimize cell seeding density.- Ensure cells are in the logarithmic growth phase.- Optimize incubation time with MTT reagent for your specific cell line.- Use fresh, properly stored MTT reagent. |
| High background absorbance | - Contamination (bacterial or yeast)- Phenol red in the medium interfering with absorbance readings- Incomplete solubilization of formazan crystals | - Check for contamination under a microscope.- Use phenol red-free medium for the assay.- Ensure complete dissolution of formazan crystals by thorough mixing and allowing sufficient solubilization time. |
| Unexpected resistance to this compound | - Low or absent thymidine phosphorylase (TP) activity in the cell line- High expression of drug efflux pumps- Upregulation of anti-apoptotic pathways | - Measure TP expression and activity in your cell line.- Investigate the expression of ABC transporters (e.g., ABCG2).- Analyze key proteins in cell survival and apoptosis pathways. |
Thymidine Phosphorylase (TP) Activity Assay
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no enzyme activity detected | - Improper sample preparation (e.g., protein degradation)- Inactive enzyme- Incorrect buffer pH or composition- Substrate degradation | - Keep samples on ice during preparation.- Use fresh or properly stored (-80°C) cell lysates.- Verify the pH and composition of all buffers.- Prepare fresh substrate solutions for each experiment. |
| High background signal in blank wells | - Contamination of reagents with thymine- Non-enzymatic conversion of thymidine | - Use high-purity reagents.- Run a no-enzyme control to assess the rate of non-enzymatic conversion. |
| Inconsistent results between assays | - Variation in protein concentration measurement- Pipetting inaccuracies- Fluctuation in incubation temperature | - Use a reliable protein quantification method (e.g., BCA assay).- Calibrate pipettes regularly.- Ensure a stable and accurate incubation temperature. |
Data Presentation
Table 1: Comparative IC50 Values of this compound and 5-FU in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | 5-FU IC50 (µM) | Reference |
| SQUU-B | Oral Squamous Cell Carcinoma | ~150 (at 48h) | ~350 (at 48h) | [3] |
| MCF-7 | Breast Cancer | Varies | ~5 | [14] |
| HT-29 | Colon Cancer | Varies | Varies | [15] |
| A549 | Lung Cancer | Varies | >20 | [14][16] |
Note: IC50 values can vary significantly depending on the assay conditions (e.g., incubation time, cell density) and the specific characteristics of the cell line.
Table 2: Comparative Pharmacokinetic Parameters of this compound and 5-FU in Humans
| Parameter | This compound | 5-FU (from this compound) | 5-FU (intravenous) | Reference(s) |
| Administration Route | Oral | Oral (via this compound) | Intravenous | [7][8] |
| Tmax (h) | ~1.0 | ~1.5 | N/A (bolus) | [7] |
| Half-life (t½) (min) | 15 - 45 | 16 - 22 | 8 - 14 | [7][8] |
| Clearance (L/min/m²) | 1.3 - 2.7 | Varies | ~25 | [7][8] |
| Oral Bioavailability (%) | 34 - 47 | N/A | Highly variable (0-80%) | [7] |
Note: Pharmacokinetic parameters are highly variable and depend on the dosage, patient population, and analytical methods used.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
1. Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and 5-FU (for comparison)
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of this compound and 5-FU concentrations by serial dilution in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include a vehicle control (medium with the highest concentration of the drug's solvent, e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, carefully remove the drug-containing medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 15 minutes at room temperature on an orbital shaker to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Spectrophotometric Assay for Thymidine Phosphorylase (TP) Activity
1. Materials:
-
Cell or tissue homogenates
-
Potassium phosphate buffer (200 mM, pH 7.4)
-
Thymidine solution (1 mM in potassium phosphate buffer)
-
Enzyme diluent (10 mM potassium phosphate buffer, pH 7.0)
-
Spectrophotometer capable of measuring absorbance at 290 nm
-
Quartz cuvettes
2. Procedure:
-
Sample Preparation:
-
Prepare cell lysates or tissue homogenates in a suitable lysis buffer on ice.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
-
Enzyme Reaction:
-
Immediately before use, dilute the cell lysate to a concentration of 1-2 units/mL of TP in cold enzyme diluent.
-
Set up two cuvettes: a "Test" cuvette and a "Blank" cuvette.
-
To both cuvettes, add 3.00 mL of the 1 mM Thymidine solution.
-
Equilibrate the cuvettes to 25°C in the spectrophotometer and monitor the absorbance at 290 nm until it is stable.
-
To the "Test" cuvette, add 0.03 mL of the diluted enzyme solution.
-
To the "Blank" cuvette, add 0.03 mL of the enzyme diluent.
-
-
Absorbance Measurement:
-
Immediately mix both cuvettes by inversion and record the decrease in absorbance at 290 nm for approximately 5 minutes. The conversion of thymidine to thymine results in a decrease in absorbance at this wavelength.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA290nm/min) from the linear portion of the curve for both the "Test" and "Blank".
-
The enzyme activity can be calculated using the following formula: Units/mL enzyme = [(ΔA290nm/min Test - ΔA290nm/min Blank) * Total Volume (mL) * Dilution Factor] / [Molar Extinction Coefficient Difference * Enzyme Volume (mL)]
-
Mandatory Visualizations
Caption: this compound activation and 5-FU mechanism of action.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: Key resistance mechanisms to this compound and 5-FU.
References
- 1. ClinPGx [clinpgx.org]
- 2. assaygenie.com [assaygenie.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. mdpi.com [mdpi.com]
- 5. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancercareontario.ca [cancercareontario.ca]
- 7. Pharmacokinetics and bioavailability of oral 5′-deoxy-5-fluorouridine in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Comparative pharmacokinetic analysis of 5-fluorouracil and its major metabolite 5-fluoro-5,6-dihydrouracil after conventional and reduced test dose in cancer patients. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzyme Activity Measurement for Thymidine Phosphorylase Using Spectrophotometric Assays [creative-enzymes.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Phase II study of this compound in advanced colorectal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tis.wu.ac.th [tis.wu.ac.th]
- 15. Design, Synthesis, and Evaluation of this compound Derivatives as Nitroreductase-Responsive Anticancer Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Improving Tumor-Selective Conversion of Doxifluridine to 5-FU
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving the chemotherapeutic agent Doxifluridine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's tumor selectivity?
A1: this compound (5'-DFUR) is a prodrug of the active anticancer agent 5-fluorouracil (5-FU).[1][2][3] Its tumor selectivity stems from its conversion to 5-FU by the enzyme thymidine phosphorylase (TP), also known as pyrimidine nucleoside phosphorylase.[1][2][4] The activity of TP is significantly higher in many tumor tissues compared to most normal tissues, leading to a concentrated release of cytotoxic 5-FU at the tumor site.[1][5]
Q2: What is the biochemical pathway for this compound's conversion and action?
A2: Within a cell, this compound is metabolized by thymidine phosphorylase (TP) into 5-FU.[2][6] 5-FU is then converted into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[7] FdUMP inhibits thymidylate synthase, a critical enzyme for DNA synthesis and repair, while FUTP can be misincorporated into RNA, disrupting its function.[7][8][9] This dual action on DNA and RNA synthesis leads to cancer cell death.[3][9]
Q3: What factors can limit the conversion of this compound to 5-FU in tumors?
A3: The primary limiting factor is the expression and activity level of thymidine phosphorylase (TP) within the tumor cells.[10] Some tumors have insufficient endogenous TP expression to efficiently convert the prodrug this compound into its active form, 5-FU, which can limit the drug's efficacy.[10] Studies suggest that promoter methylation of the TP gene can be a mechanism for silencing its expression in some cancer cells.[11]
Q4: What are the known mechanisms of resistance to this compound/5-FU?
A4: Resistance to fluoropyrimidines like 5-FU can be a significant challenge. Key mechanisms include:
-
Increased Thymidylate Synthase (TS) Levels: Overexpression of TS, the primary target of 5-FU's active metabolite (FdUMP), can overcome the inhibitory effects of the drug.[12]
-
Altered Enzyme Activity: A deficiency in enzymes required for 5-FU activation, such as orotate phosphoribosyltransferase (OPRT) or thymidine kinase, can prevent the formation of its active metabolites.[12][13]
-
Drug Efflux: Cancer cells can actively pump chemotherapy drugs out using transporter proteins like ATP-binding cassette (ABC) transporters.[14]
-
Cell Cycle Alterations: Resistant cells may slow their cell cycle, providing more time to repair DNA damage caused by the drug.[8] Interestingly, some studies have documented that resistance to 5-FU does not always mean complete cross-resistance to this compound, suggesting potential for its use in 5-FU-resistant cases.[15][16]
Q5: What are the common side effects of this compound, and what is their biological basis?
A5: The most common dose-limiting side effect is diarrhea.[1][2] This is attributed to the expression of thymidine phosphorylase in the human intestinal tract, which leads to the conversion of this compound to 5-FU and subsequent toxicity in the gut.[2] Other frequently observed toxicities include leukopenia (low white blood cell count), nausea, and vomiting.[17][18]
Troubleshooting Guides
Problem: Sub-optimal anti-tumor effect observed in vitro or in vivo models.
| Possible Cause | Suggested Solution / Next Step |
| Low Thymidine Phosphorylase (TP) Expression: The cancer cell line or tumor model may have insufficient endogenous TP levels for efficient drug activation.[10] | 1. Quantify TP Expression: Use RT-qPCR to measure TP mRNA levels and Western Blot or Immunohistochemistry (IHC) to assess protein levels. 2. Select Appropriate Model: Screen various cell lines to choose one with robust TP expression for your experiments. 3. Upregulate TP Expression: Consider co-administration with agents known to induce TP, such as paclitaxel, cisplatin, or radiotherapy.[5][19] |
| Acquired 5-FU Resistance: The cancer model may have developed resistance to 5-FU's mechanism of action.[12] | 1. Assess Resistance Markers: Measure the expression of thymidylate synthase (TS) and key enzymes in the 5-FU activation pathway (e.g., OPRT).[12][13] 2. Attempt to Reverse Resistance: In experimental models, co-administration with deoxyuridine (dU) has been shown to promote the formation of the inhibitory TS-ternary complex and reverse 5-FU resistance.[13] 3. Consider Combination Therapy: Combine this compound with agents that have a different mechanism of action. Leucovorin can enhance 5-FU activity by stabilizing the inhibitory complex with TS.[13][20] |
| Sub-optimal Drug Concentration / Exposure: The administered dose may not be achieving a sufficient therapeutic window at the tumor site. | 1. Perform Pharmacokinetic (PK) Analysis: Measure the concentrations of this compound and 5-FU in plasma and tumor tissue over time. 2. Adjust Dosing Regimen: Based on PK data, modify the dose and schedule to optimize drug exposure.[17] |
Data on Efficacy and Combination Therapies
Quantitative data from clinical studies are summarized below to provide a benchmark for expected efficacy.
Table 1: Summary of this compound Monotherapy Efficacy in Clinical Studies
| Cancer Type | Patient Population | Dosing Regimen | Response Rate | Citation(s) |
| Advanced Colorectal Cancer | 42 eligible patients, mostly chemo-naïve | 4 g/m² per day, IV bolus for 5 days, repeated every 3-4 weeks | 26% (7 of 27 evaluable patients) | [17][18] |
| 5-FU Resistant Colorectal Cancer | 14 patients | 3000 mg/m² IV infusion (with Leucovorin) on days 1-5, every 3 weeks | 29% (4 partial responses) | [15] |
| 5-FU Resistant Colorectal Cancer | 34 patients | 1200 mg/m² oral for 5 days on/5 days off (with Leucovorin) | 12% (4 partial responses) | [15] |
Table 2: Efficacy of this compound-Based Combination Therapies
| Cancer Type | Combination Agents | Response Rate | Key Finding | Citation(s) |
| Advanced/Recurrent Breast Cancer | Cyclophosphamide + Tamoxifen | 44.8% (13 of 29 patients, including 5 complete responses) | Effective in previously treated patients and well-tolerated for outpatient therapy. | [21] |
| Unresectable Extrahepatic Bile Duct Cancer | Paclitaxel + Radiotherapy | 31.6% (overall response); 89.5% (local response - bile duct reopening) | The combination produced a good clinical response without severe toxicity. | [22][23] |
| Advanced Colorectal Cancer (Untreated) | Oral Leucovorin | 32% (20 of 62 patients, including 2 complete responses) | An all-oral regimen that is active and combines good compliance with safety. | [16] |
Experimental Protocols
Protocol 1: Immunohistochemistry (IHC) for Thymidine Phosphorylase (TP) in Tumor Tissue
This protocol provides a general workflow for assessing TP protein expression in paraffin-embedded tumor sections, a method used to correlate TP levels with this compound efficacy.[4][24]
-
Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol solutions (100%, 95%, 70%) and finally distilled water.
-
Antigen Retrieval: Use a heat-induced epitope retrieval method, such as incubating slides in a citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution. Block non-specific binding sites with a protein block solution (e.g., 5% normal goat serum) for 1 hour.
-
Primary Antibody Incubation: Incubate sections with a primary antibody specific for Thymidine Phosphorylase overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a chromogen like 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstaining and Mounting: Lightly counterstain with hematoxylin to visualize cell nuclei. Dehydrate, clear, and mount the slides with a permanent mounting medium.
-
Analysis: Score the staining intensity and percentage of positive tumor cells. High TP expression is often correlated with better response to this compound.[24]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50) in a cancer cell line.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound. Remove the old media from the wells and add fresh media containing the various drug concentrations. Include untreated wells as a negative control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 value.
Visual Guides
Caption: this compound activation pathway from inactive prodrug to cytotoxic 5-FU.
Caption: Experimental workflow for troubleshooting low this compound efficacy.
Caption: Signaling logic for upregulating Thymidine Phosphorylase (TP) expression.
References
- 1. [5'-DFUR (this compound)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Facebook [cancer.gov]
- 4. Thymidine phosphorylase expression and effect of this compound: a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The dual role of thymidine phosphorylase in cancer development and chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Fluorouracil Conversion Pathway Mutations in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 8. mdpi.com [mdpi.com]
- 9. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]
- 10. Mesenchymal stem cells anchored with thymidine phosphorylase for this compound-mediated cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10263F [pubs.rsc.org]
- 11. ascopubs.org [ascopubs.org]
- 12. Mechanisms of resistance to fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5FU resistance caused by reduced fluoro-deoxyuridine monophosphate and its reversal using deoxyuridine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 15. This compound in colorectal cancer patients resistant to 5-fluorouracil (5-FU) containing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. Phase II study of this compound in advanced colorectal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ovid.com [ovid.com]
- 19. Thymidine Phosphorylase in Cancer; Enemy or Friend? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound: an active agent in advanced gastrointestinal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [Combination therapy of this compound (5'-DFUR) + cyclophosphamide (CPA) + tamoxifen (TAM) for advanced or recurrent breast cancer. Joint Research Group in the Osaka Area for Combination Therapy of 5'-DFUR with Other Drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Concurrent chemoradiotherapy with this compound and paclitaxel for extrahepatic bile duct cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 24. pure.teikyo.jp [pure.teikyo.jp]
Doxifluridine stability in different solvent and storage conditions
Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of doxifluridine in various solvents and under different storage conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored?
A: Solid this compound should be stored in a cool, dry, and well-ventilated area in its original, securely sealed container.[1] For long-term storage, -20°C is recommended.[2] It is also crucial to protect the compound from physical damage and keep it away from incompatible materials.[1]
Q2: What are the recommended solvents for preparing this compound stock solutions?
A: this compound exhibits the highest solubility in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3] For biological experiments, DMSO is a common choice. Formulations for in vivo studies have successfully used co-solvent systems, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
Q3: How should I store this compound stock solutions?
A: Stock solutions of this compound should be stored at low temperatures to ensure stability. Recommendations are:
Always use tightly sealed vials to prevent solvent evaporation and contamination. When retrieving the solution from cold storage, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which can hydrolyze the solvent and affect the compound's stability.[2]
Q4: Is this compound stable in aqueous solutions like Phosphate-Buffered Saline (PBS)?
A: Yes, studies on this compound derivatives have shown that they exhibit considerable stability in PBS at both physiological pH (7.4) and slightly acidic pH (6.5), which is relevant for mimicking the tumor microenvironment.[5] In these studies, over 90% of the compound remained after 24 hours.[5] However, for long-term storage, aqueous solutions are generally not recommended due to the risk of hydrolysis.
Q5: What factors can cause this compound to degrade?
A: Like many pharmaceutical compounds, this compound stability can be affected by several factors:
-
Temperature: Higher temperatures accelerate chemical degradation.[6]
-
pH: The stability of similar nucleoside analogs can be pH-dependent, with acid-catalyzed degradation being a common pathway.[7][8]
-
Light: Exposure to UV or ambient light can cause photodegradation.[2][6] It is recommended to store solutions in the dark or in amber vials.[2]
-
Oxygen: Oxidative degradation can occur, especially for formulations susceptible to oxidation.[6]
Quantitative Data Summary
The following tables summarize key stability and solubility data for this compound.
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Maximum Duration | Source |
| -80°C | 2 years | [4] |
| -20°C | 1 year | [4] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Molar Solubility (x10³) at 298.15 K (25°C) | Qualitative Order | Source |
| DMSO | Data not specified | 1st | [3] |
| DMF | Data not specified | 2nd | [3] |
| Methanol | Data not specified | 3rd | [3] |
| Acetone | Data not specified | 4th | [3] |
| Ethanol | Data not specified | 5th | [3] |
| n-Propanol | Data not specified | 6th | [3] |
Note: The referenced study indicates that solubility increases with temperature for all tested solvents.[3]
Table 3: Stability of this compound Derivatives in Biological and Buffer Solutions
| Solution | pH | Incubation Time | Remaining Compound (%) | Source |
| PBS | 6.5 | 24 hours | > 90% | [5] |
| PBS | 7.4 | 24 hours | > 90% | [5] |
| Mouse Plasma | N/A | 24 hours | > 80% | [5] |
| Rat Plasma | N/A | 24 hours | > 80% | [5] |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Evaluating this compound Stability in a Specific Solvent
This protocol outlines a typical workflow for assessing the stability of this compound under defined conditions.
-
Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of solid this compound.
-
Dissolve it in the chosen solvent (e.g., DMSO, PBS) to a known concentration (e.g., 10 mM). Ensure complete dissolution, using sonication if necessary.[4]
-
-
Sample Preparation for Stability Study:
-
Dilute the stock solution with the test medium (e.g., cell culture medium, specific pH buffer) to the final desired concentration.
-
Aliquot the final solution into multiple sterile, sealed containers (e.g., amber glass vials) for each time point and storage condition.
-
-
Storage and Stress Conditions:
-
Store the aliquots under the desired conditions. Examples include:
-
Prepare a "Time 0" sample by immediately freezing one aliquot at -80°C or analyzing it directly.
-
-
Time-Point Sampling:
-
At predetermined intervals (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve one aliquot from each storage condition.
-
If not analyzed immediately, store the samples at -80°C to halt further degradation.
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the "Time 0" sample.
-
Plot the percentage remaining versus time to determine the degradation kinetics and calculate the half-life (t½) or shelf-life of the compound under each condition.
-
Visualizations and Workflows
Caption: Bioactivation pathway of this compound to 5-Fluorouracil.
Caption: Experimental workflow for a typical this compound stability study.
Troubleshooting Guide
Problem 1: My solid this compound won't dissolve completely.
| Possible Cause | Suggested Solution |
| Incorrect Solvent | This compound has poor solubility in alcohols and is practically insoluble in non-polar organic solvents. Switch to a recommended solvent like DMSO or DMF.[3] |
| Low Temperature | Solubility decreases at lower temperatures.[3] Gently warm the solution or use brief sonication to aid dissolution.[4] |
| Concentration Too High | You may be exceeding the solubility limit of the solvent. Try preparing a more dilute solution. |
Problem 2: My this compound solution turned cloudy or precipitated after dilution in aqueous media.
| Possible Cause | Suggested Solution |
| Poor Aqueous Solubility | This compound has limited water solubility. When a concentrated organic stock (like DMSO) is diluted into an aqueous buffer, the compound can crash out. |
| Action 1: Decrease the final concentration of this compound. | |
| Action 2: Increase the percentage of co-solvent in the final solution, but be mindful of solvent toxicity in cell-based assays (typically <0.5% DMSO). | |
| Action 3: Use a formulation with solubilizing agents like PEG300 or Tween-80 for in vivo studies.[4] |
Problem 3: I am seeing inconsistent results or lower-than-expected activity in my cell-based assays.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design, Synthesis, and Evaluation of this compound Derivatives as Nitroreductase-Responsive Anticancer Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 7. Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. policy.nshealth.ca [policy.nshealth.ca]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Doxifluridine Metabolism in Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Doxifluridine. Our aim is to help you address the inherent variability in this compound metabolism during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound?
A1: this compound (5'-deoxy-5-fluorouridine, 5'-dFUR) is a prodrug of the anticancer agent 5-fluorouracil (5-FU). Its therapeutic efficacy is dependent on its metabolic conversion to 5-FU. This conversion is primarily catalyzed by the enzymes thymidine phosphorylase (TP) and uridine phosphorylase (UP).[1][2][3][4] The activity of these enzymes can be significantly higher in tumor tissues compared to normal tissues, which allows for targeted release of 5-FU.[5][6] Once formed, 5-FU can be further metabolized into active nucleotides that disrupt DNA and RNA synthesis, or it can be catabolized and inactivated.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. [5'-Deoxy-5-fluorouridine enzymatic activation from the masked compound to 5-fluorouracil in human malignant tissues] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic analysis of this compound and its metabolites, 5-fluorouracil and 5-fluorouridine, after oral administration in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. This compound in colorectal cancer patients resistant to 5-fluorouracil (5-FU) containing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Upregulation of enzymes metabolizing 5-fluorouracil in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of Doxifluridine in experimental systems
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Doxifluridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects and navigate common challenges in your experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an oral prodrug of the antineoplastic agent 5-fluorouracil (5-FU).[1][2] It is designed to circumvent the rapid degradation of 5-FU in the gut wall.[2] Within cells, this compound is converted to 5-FU by the enzyme thymidine phosphorylase (TP).[1][2] The resulting 5-FU then interferes with DNA synthesis by inhibiting thymidylate synthase, and can also be incorporated into RNA, leading to cytotoxicity in rapidly dividing cancer cells.[1]
Q2: What are the main off-target effects of this compound in experimental systems?
A2: The off-target effects of this compound are primarily linked to the expression of thymidine phosphorylase (TP) in healthy tissues.[1] This can lead to the conversion of this compound to 5-FU in non-cancerous cells, causing toxicities such as gastrointestinal issues (diarrhea), neurotoxicity, and mucositis.[1][2]
Q3: How can I minimize the off-target effects of this compound in my experiments?
A3: Minimizing off-target effects is crucial for obtaining reliable experimental data. Here are some strategies:
-
Cell Line Selection: Choose cell lines with high thymidine phosphorylase (TP) expression for your cancer model and low TP expression for your normal/control cell lines. This will enhance the tumor-selective activation of this compound.
-
Dose Optimization: Perform dose-response studies to determine the lowest effective concentration that induces the desired on-target effect in cancer cells while minimizing toxicity in non-cancerous control cells.
-
Combination Therapy: Consider co-administering this compound with Leucovorin. Leucovorin can enhance the binding of 5-FU's active metabolite to thymidylate synthase, potentially allowing for lower, less toxic doses of this compound.[3][4]
-
Advanced Drug Delivery Systems: Explore novel derivatives of this compound that are designed to be activated under tumor-specific conditions, such as hypoxia, to reduce systemic toxicity.[1]
Q4: What is the role of Leucovorin when used in combination with this compound?
A4: Leucovorin is a reduced folate that can potentiate the cytotoxic effects of 5-FU (the active metabolite of this compound). It does so by increasing the intracellular pool of 5,10-methylenetetrahydrofolate, which stabilizes the binding of the 5-FU metabolite (FdUMP) to thymidylate synthase, thereby enhancing the inhibition of DNA synthesis.[4]
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating wells. Avoid seeding cells in the outer wells of the plate, which are more prone to evaporation ("edge effect"). |
| Inconsistent Drug Dilution | Prepare a fresh stock solution of this compound for each experiment. Perform serial dilutions carefully and use calibrated pipettes. |
| Cell Clumping | Gently triturate cells during harvesting and resuspension. If clumping persists, consider using a cell strainer. |
| Fluctuations in Incubation Conditions | Ensure consistent temperature, humidity, and CO2 levels in the incubator. Minimize the time plates are outside the incubator. |
Issue 2: Lower than Expected Potency of this compound
| Potential Cause | Troubleshooting Step |
| Low Thymidine Phosphorylase (TP) Expression | Verify the TP expression levels in your cancer cell line using methods like ELISA or Western blot. Consider using a cell line with higher TP expression. |
| Drug Degradation | Store this compound stock solutions at the recommended temperature and protect from light. Avoid repeated freeze-thaw cycles. |
| Suboptimal Assay Duration | The conversion of this compound to 5-FU and subsequent cytotoxicity is a time-dependent process. Extend the incubation time (e.g., 48 or 72 hours) to allow for sufficient drug metabolism and effect. |
| Drug Resistance | The cancer cell line may have intrinsic or acquired resistance to 5-FU. Investigate potential resistance mechanisms, such as alterations in thymidylate synthase expression or drug efflux pumps. |
Issue 3: Unexpected Toxicity in Control (Non-Cancerous) Cells
| Potential Cause | Troubleshooting Step |
| High Thymidine Phosphorylase (TP) Expression in Control Cells | Measure the TP activity in your control cell line. If it is high, consider using a different control cell line with lower TP expression. |
| High this compound Concentration | Reduce the concentration of this compound to a range that is cytotoxic to cancer cells but has minimal effect on the control cells. A thorough dose-response curve is essential. |
| Off-Target Effects of 5-FU | The active metabolite, 5-FU, can have off-target effects independent of TP expression. Investigate potential mitochondrial dysfunction or other cellular stress pathways in your control cells. |
Data Presentation: In Vitro Cytotoxicity of this compound
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer and non-cancerous cell lines. These values represent the concentration of the drug required to inhibit the growth of 50% of the cells.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| HCT116 | Colorectal Carcinoma | 48 | ~50 |
| WiDr | Colorectal Adenocarcinoma | 48 | >50 |
| DLD-1 | Colorectal Adenocarcinoma | 48 | >50 |
| SQUU-B | Oral Squamous Cell Carcinoma | 48 | Varies by cell line |
| NA | Oral Squamous Cell Carcinoma | 48 | Varies by cell line |
| Ca9-22 | Oral Squamous Cell Carcinoma | 48 | Varies by cell line |
| HSC-3 | Oral Squamous Cell Carcinoma | 48 | Varies by cell line |
| HTB-26 | Breast Cancer | Not Specified | 10 - 50 |
| PC-3 | Pancreatic Cancer | Not Specified | 10 - 50 |
| HepG2 | Hepatocellular Carcinoma | Not Specified | 10 - 50 |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay method.
Table 2: Comparative IC50 Values of this compound in Cancer vs. Normal Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| HCT116 | Colorectal Cancer | ~22.4 |
| HCEC | Normal Intestinal Epithelial | >50 |
| Various CRC cell lines | Colorectal Cancer | ~4 |
| HFF | Human Foreskin Fibroblasts | >10 |
This table illustrates the potential for tumor selectivity of this compound, with higher IC50 values observed in the normal cell lines compared to the cancer cell lines.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is for assessing the cytotoxicity of this compound.
Materials:
-
This compound
-
Cancer and control cell lines
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Measurement of Thymidine Phosphorylase (TP) Activity in Cell Lysates
This protocol allows for the quantification of TP activity, a key factor in this compound's efficacy and off-target effects.
Materials:
-
Cell pellets
-
Lysis buffer (e.g., 0.1 M Tris-HCl, pH 7.4)
-
Thymidine solution (substrate)
-
Phosphate buffer
-
Trichloroacetic acid (TCA) to stop the reaction
-
HPLC system with UV detector
Procedure:
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cytosolic proteins.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
Enzyme Reaction: In a reaction tube, combine the cell lysate, thymidine solution, and phosphate buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding TCA.
-
Analysis: Analyze the reaction mixture using HPLC to quantify the amount of thymine produced. The amount of thymine is directly proportional to the TP activity.
Visualizations
This compound's Mechanism of Action
Caption: this compound is converted to 5-FU, which inhibits DNA synthesis and is incorporated into RNA.
Experimental Workflow for Assessing Off-Target Effects
Caption: A workflow for evaluating the off-target effects of this compound in vitro.
Troubleshooting Logic for Low this compound Potency
Caption: A decision-making diagram for troubleshooting low this compound potency in experiments.
References
- 1. Design, Synthesis, and Evaluation of this compound Derivatives as Nitroreductase-Responsive Anticancer Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Results of leucovorin and this compound oral regimen in the treatment of metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of leucovorin on the antitumor efficacy of the 5-FU prodrug, tegafur-uracil, in human colorectal cancer xenografts with various expression levels of thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Doxifluridine Efficacy with Leucovorin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the combination of Doxifluridine and Leucovorin.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for combining this compound with Leucovorin?
A1: this compound is a prodrug that is converted into the active anticancer agent 5-fluorouracil (5-FU).[1] The cytotoxic effect of 5-FU is primarily mediated by its metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase (TS). TS is a crucial enzyme for the de novo synthesis of thymidine, a necessary component of DNA. Leucovorin, a derivative of folic acid, is converted in cells to 5,10-methylenetetrahydrofolate. This compound forms a stable ternary complex with FdUMP and TS, leading to a more prolonged and enhanced inhibition of the enzyme, thereby increasing the cytotoxic effect of this compound.[2][3]
Q2: What are the expected outcomes of adding Leucovorin to this compound treatment in cancer cell lines?
A2: The addition of Leucovorin is expected to increase the cytotoxic effects of this compound in susceptible cancer cell lines.[4] This can be observed as a lower IC50 value for this compound in the presence of Leucovorin, a reduced number of colonies in a colony formation assay, and increased inhibition of thymidylate synthase activity. The degree of enhancement can vary between different cell lines.[5]
Q3: Are there specific cancer types or cell lines that are more responsive to this combination?
A3: The combination of fluoropyrimidines and Leucovorin has shown significant activity in colorectal cancer.[6][7] In vitro studies have demonstrated that colorectal and gastric cancer cell lines are generally more sensitive to this combination than non-small-cell lung carcinoma cell lines.[4] Responsiveness can be influenced by the expression levels of thymidylate synthase.
Q4: What is a typical concentration range for Leucovorin in in vitro experiments?
A4: A commonly used and clinically achievable concentration of Leucovorin in in vitro studies is 20 µM.[3][4] However, the optimal concentration can be cell-line dependent, with some studies suggesting a range of 1 to 10 µmol/L. It is recommended to perform a dose-response experiment to determine the optimal Leucovorin concentration for your specific cell line and experimental conditions.
Troubleshooting Guides
Issue 1: No significant enhancement of this compound's effect is observed with the addition of Leucovorin.
| Possible Cause | Troubleshooting Steps |
| Cell line insensitivity | Some cell lines, such as certain non-small-cell lung cancer lines, are less responsive to Leucovorin's enhancement.[4] Consider screening a panel of cell lines to find a responsive model. |
| Low thymidylate synthase (TS) expression | The enhancing effect of Leucovorin is more pronounced in cells with higher TS expression.[8] Measure the baseline TS expression in your cell line via Western blot or qPCR. |
| Suboptimal Leucovorin concentration | The effective concentration of Leucovorin can be cell-type dependent. Perform a dose-response experiment with varying concentrations of Leucovorin (e.g., 1-100 µM) to find the optimal concentration for your cell line. |
| Inherent folic acid in media | Standard cell culture media and serum contain folic acid, which could potentially saturate the enhancement pathway.[8] Consider using a folate-depleted medium for the duration of the drug treatment. |
Issue 2: High variability in results between replicate experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent cell health and passage number | Cell lines can exhibit genetic and phenotypic drift over time and with increasing passage numbers, affecting their drug response. Use cells with a consistent and low passage number for all experiments. Regularly monitor cell viability and morphology. |
| Variable cell seeding density | The initial number of cells seeded can significantly impact the outcome of viability and proliferation assays. Optimize and standardize the cell seeding density for your specific cell line and assay duration. |
| Inaccurate drug concentrations | Ensure accurate and consistent preparation of this compound and Leucovorin stock solutions and dilutions for each experiment. |
| Edge effects in multi-well plates | Evaporation from the outer wells of a multi-well plate can concentrate drugs and affect cell growth. To minimize this, avoid using the outermost wells for experimental samples and fill them with sterile PBS or media instead. |
Issue 3: Unexpectedly high cytotoxicity in control groups (Leucovorin only).
| Possible Cause | Troubleshooting Steps |
| Leucovorin concentration is too high | While generally considered non-toxic at modulating concentrations, very high concentrations of Leucovorin might have unanticipated effects.[3][4] Verify your stock solution concentration and calculations. |
| Contamination of Leucovorin stock | Bacterial or fungal contamination in your Leucovorin stock solution could be causing cell death. Visually inspect the stock solution and consider sterile filtering it. |
| Cell line sensitivity | Although uncommon, your specific cell line might be particularly sensitive to high concentrations of Leucovorin. Perform a dose-response curve for Leucovorin alone to determine its toxicity profile in your cell line. |
Data Presentation
Table 1: Clinical Response to Oral this compound and Leucovorin in Advanced Colorectal Cancer
| Patient Group | Number of Patients | Overall Response Rate (%) | Median Response Duration (months) | Median Survival (months) | Reference |
| Previously Untreated | 62 | 32 | 4 | 14 | [7] |
| Previously Treated with 5-FU | 46 | 13 | 4 | 12 | [7] |
| Measurable Disease | 34 | 35 | Not Reported | 17.1 (responders) | [6] |
Table 2: Randomized Phase II Trial of Oral this compound/Leucovorin vs. IV 5-FU/Leucovorin in Metastatic Colorectal Cancer
| Treatment Arm | Number of Patients | Response Rate (%) | Median Response Duration (months) | Progression-Free Survival (months) | Overall Survival (months) | Reference |
| Oral this compound + Leucovorin | 38 | 23.7 | 5.6 | 5.4 | 14.9 | |
| IV 5-FU + Leucovorin | 39 | 15.4 | 5.5 | 4.7 | 19.5 |
Experimental Protocols
Cell Viability Assay (WST-1 Method)
This protocol is for determining cell viability by measuring the metabolic activity of cells.
Materials:
-
Adherent cancer cell line of interest
-
Complete growth medium
-
This compound and Leucovorin stock solutions
-
96-well clear-bottom tissue culture plates
-
WST-1 reagent
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a pre-optimized density in 100 µL of complete growth medium per well.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound with and without a fixed concentration of Leucovorin in the appropriate medium.
-
Remove the medium from the wells and replace it with 100 µL of the drug-containing medium. Include wells with medium only (blank), cells with drug-free medium (negative control), and cells with Leucovorin only.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C. The incubation time should be optimized for your cell line.
-
Gently shake the plate for 1 minute.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of >600 nm.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the negative control.
-
Colony Formation Assay
This assay assesses the long-term effects of drug treatment on the ability of single cells to form colonies.
Materials:
-
Adherent cancer cell line of interest
-
Complete growth medium
-
This compound and Leucovorin stock solutions
-
6-well tissue culture plates
-
Crystal Violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Cell Seeding:
-
Seed a low, pre-optimized number of cells (e.g., 500-1000 cells) per well in 6-well plates.
-
Allow cells to attach overnight.
-
-
Drug Treatment:
-
Replace the medium with fresh medium containing the desired concentrations of this compound with or without Leucovorin.
-
Incubate for the desired treatment duration (this can be continuous or for a shorter period, e.g., 24 hours, followed by replacement with drug-free medium).
-
-
Colony Growth:
-
Incubate the plates for 1-3 weeks, replacing the medium every 2-3 days, until visible colonies are formed in the control wells.
-
-
Staining and Quantification:
-
Wash the wells twice with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Remove the methanol and stain with Crystal Violet solution for 15-30 minutes.
-
Wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Thymidylate Synthase (TS) Inhibition Assay (LC-MS Method)
This protocol describes a non-radioactive method to measure TS activity by quantifying the product, dTMP, using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Cell pellets
-
Assay buffer
-
5,10-methylenetetrahydrofolate (5,10-CH₂-THF) solution
-
dUMP solution
-
Methanol (pre-chilled)
-
LC-MS system
Procedure:
-
Enzyme Preparation:
-
Harvest cells and prepare a cytosolic fraction by homogenization and centrifugation.
-
Determine the protein concentration of the cytosolic fraction.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the assay buffer, the cell supernatant, 5,10-CH₂-THF (final concentration around 200 µM), and the drug (this compound metabolite and/or Leucovorin).
-
Initiate the reaction by adding dUMP (final concentration around 1 µM).
-
Incubate at 37°C for a defined period (e.g., up to 60 minutes).
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding pre-chilled methanol.
-
Vortex and incubate on ice.
-
Centrifuge to pellet precipitated proteins.
-
Collect the supernatant and dry it under a vacuum.
-
Reconstitute the sample in a suitable solvent for LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze the sample using an LC-MS system to quantify the amount of dTMP produced.
-
TS activity is expressed as pmol of dTMP formed per mg of protein per minute.
-
Visualizations
Caption: Mechanism of this compound and Leucovorin synergy.
Caption: General experimental workflow for assessing drug efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of thymidylate synthase as a potential therapeutic target for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 6. Strategies for the measurement of the inhibitory effects of thymidine analogs on the activity of thymidylate synthase in intact murine leukemia L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Doxifluridine vs. 5-Fluorouracil in Colorectal Cancer Models: A Comparative Efficacy Guide
In the landscape of colorectal cancer (CRC) chemotherapy, both doxifluridine and 5-fluorouracil (5-FU) are established fluoropyrimidine antimetabolites. While 5-FU has long been a cornerstone of CRC treatment, this compound, an oral prodrug of 5-FU, has been developed to offer a potentially more targeted and convenient therapeutic option. This guide provides a comparative overview of their efficacy in preclinical colorectal cancer models, supported by available data and detailed experimental methodologies.
Mechanism of Action: A Shared Pathway with a Key Difference
This compound is a prodrug that is converted to 5-fluorouracil in the body.[1] This conversion is catalyzed by the enzyme thymidine phosphorylase (TP), which is often found in higher concentrations in tumor tissues compared to normal tissues.[2] This targeted activation is a key proposed advantage of this compound.
Once converted to 5-FU, the mechanism of action is identical. 5-FU exerts its anticancer effects through multiple pathways:
-
Inhibition of Thymidylate Synthase (TS): The active metabolite of 5-FU, fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with TS, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[3][4] This inhibition leads to a depletion of thymidine, disrupting DNA synthesis and repair, ultimately causing "thymineless death" in cancer cells.
-
Incorporation into RNA and DNA: Other metabolites of 5-FU, fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP), can be incorporated into RNA and DNA, respectively.[3] This incorporation disrupts RNA processing and protein synthesis, and leads to DNA damage, contributing to the cytotoxic effects of the drug.
The differential expression of thymidine phosphorylase in tumor tissues is the primary basis for the potentially improved therapeutic index of this compound over 5-FU.
Figure 1: this compound and 5-FU metabolic pathway.
Preclinical Efficacy: A Summary of Findings
Direct, head-to-head preclinical studies with detailed quantitative data comparing this compound and 5-FU in colorectal cancer models are not extensively available in the public domain. However, a review of the literature suggests that this compound (often referred to by its metabolite, 5'-deoxy-5-fluorouridine or 5'-dFUrd) demonstrates comparable or, in some cases, superior efficacy to 5-FU in preclinical settings. One review notes that in human colorectal cancer cell lines and various animal tumor models, a related compound, 5-fluoro-2'-deoxyuridine (FdUrd), is more effective than 5-FU. It also highlights that intermittent high-bolus administration of FdUrd shows better antitumor activity in animal studies compared to equivalent toxic doses of 5-FU.
In Vitro Studies
Table 1: Representative In Vitro Cytotoxicity Data (Illustrative)
| Cell Line | Drug | IC50 (µM) |
| CRC Cell Line A (High TP) | This compound | 10 |
| 5-Fluorouracil | 25 | |
| CRC Cell Line B (Low TP) | This compound | 50 |
| 5-Fluorouracil | 20 |
Note: The data in this table is illustrative and intended to demonstrate the expected trend based on the mechanism of action. Actual values would be experiment-dependent.
In Vivo Studies
In xenograft models of human colorectal cancer, this compound has the potential to exhibit enhanced antitumor activity and a better safety profile compared to 5-FU, attributed to its tumor-preferential activation.
Table 2: Representative In Vivo Efficacy Data in a Colorectal Cancer Xenograft Model (Illustrative)
| Treatment Group | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 0 | +2 |
| This compound (oral) | 65 | -5 |
| 5-Fluorouracil (intravenous) | 50 | -15 |
Note: The data in this table is illustrative and intended to demonstrate the potential for improved efficacy and tolerability of this compound in an in vivo setting.
Experimental Protocols
Detailed experimental protocols for a direct comparison are not available in a single source. The following are representative protocols based on standard methodologies in the field.
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Culture: Human colorectal cancer cell lines (e.g., HCT-116, HT-29) are cultured in appropriate media (e.g., McCoy's 5A or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: this compound and 5-fluorouracil are dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations. The cells are treated with a range of concentrations of each drug for 72 hours.
-
MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are dissolved in 150 µL of DMSO.
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined from the dose-response curves.
Figure 2: In vitro cell viability assay workflow.
In Vivo Colorectal Cancer Xenograft Model
-
Animal Model: Immunodeficient mice (e.g., athymic nude or SCID mice), 6-8 weeks old, are used.
-
Tumor Cell Implantation: Human colorectal cancer cells (e.g., 5 x 10^6 HCT-116 cells in 100 µL of PBS and Matrigel mixture) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (Length x Width²) / 2.
-
Drug Administration: Once tumors reach the desired size, mice are randomized into treatment groups:
-
Vehicle control (e.g., oral gavage or intravenous injection of the vehicle solution).
-
This compound (e.g., administered orally daily).
-
5-Fluorouracil (e.g., administered intravenously on a specific schedule).
-
-
Efficacy and Toxicity Assessment: Tumor volumes and body weights are monitored throughout the study. At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition is calculated.
-
Data Analysis: Statistical analysis is performed to compare the tumor growth and body weight changes between the different treatment groups.
Figure 3: In vivo xenograft model workflow.
Conclusion
This compound, as a tumor-activated prodrug of 5-FU, presents a compelling therapeutic strategy in colorectal cancer. The available, albeit limited, preclinical evidence suggests that it may offer an improved efficacy and safety profile compared to conventional 5-FU administration. This is primarily attributed to its preferential conversion to the active drug within the tumor microenvironment, potentially leading to higher intratumoral concentrations and reduced systemic toxicity. However, a clear need exists for more direct, head-to-head preclinical studies with publicly available, detailed quantitative data and standardized protocols to definitively establish the comparative efficacy of this compound and 5-FU in various colorectal cancer models. Such studies would be invaluable for guiding future clinical trial design and optimizing treatment strategies for colorectal cancer patients.
References
- 1. COLO-205 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. The Synergistic Antitumor Effect of 5-Fluorouracil Combined with Allicin against Lung and Colorectal Carcinoma Cells [mdpi.com]
- 3. A randomized comparison of this compound and fluorouracil in colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase II study of this compound in advanced colorectal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Thymidine Phosphorylase's Crucial Role in Doxifluridine Activation: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Doxifluridine's activation mechanism with alternative chemotherapeutic agents, supported by experimental data. We delve into the pivotal role of thymidine phosphorylase (TP) in converting the prodrug this compound into its cytotoxic form, 5-fluorouracil (5-FU), and present evidence validating this activation pathway.
This compound (5'-deoxy-5-fluorouridine, 5'-DFUR) is a second-generation oral fluoropyrimidine prodrug designed to improve the therapeutic index of 5-FU.[1][2] Its activation is primarily dependent on the enzymatic activity of thymidine phosphorylase, an enzyme often found in higher concentrations in tumor tissues compared to normal tissues.[3][4] This differential expression forms the basis for the tumor-selective activation of this compound, aiming to concentrate the cytotoxic effects of 5-FU within the tumor microenvironment while minimizing systemic toxicity.
The Central Hypothesis: Thymidine Phosphorylase as the Key Activator
The fundamental principle behind this compound's mechanism of action is its conversion to 5-FU by thymidine phosphorylase.[5] 5-FU, the active metabolite, then exerts its anticancer effects by inhibiting thymidylate synthase and incorporating into RNA and DNA, ultimately leading to cell death.[6] The validation of this hypothesis hinges on demonstrating a direct correlation between TP levels and the efficacy of this compound.
Quantitative Data Presentation
The following tables summarize key quantitative data from in vitro and clinical studies, highlighting the relationship between thymidine phosphorylase expression and the cytotoxic effects of this compound.
Table 1: In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines with Varying Thymidine Phosphorylase (TP) Expression
| Cell Line | TP Expression Status | This compound IC50 (µmol/L) | 5-FU IC50 (µmol/L) | Reference |
| HT29 | Parent (Low TP) | 707.66 ± 5.66 | 14.19 ± 0.97 | [2] |
| HT29-TP | TP-transfected (High TP) | 14.33 ± 0.74 | 5.42 ± 0.75 | [2] |
| LS174T | Parent (Low TP) | 239.20 ± 21.83 | 16.42 ± 2.12 | [2] |
| LS174T-TP | TP-transfected (High TP) | 0.59 ± 0.11 | 4.41 ± 0.96 | [2] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Clinical Correlation of Thymidine Phosphorylase (TP) Expression with Patient Survival in this compound Treatment
| Cancer Type | Patient Cohort | TP Expression Level | 5-Year Survival Rate | p-value | Reference |
| Colorectal Cancer (Dukes' C) | Treated with this compound | High | 91.2% | 0.025 | [7] |
| Low | 74.8% | [7] | |||
| Gastric Cancer (with serosal invasion) | Treated with this compound | High | Significantly improved prognosis vs. 5-FU | <0.05 | [8] |
| Treated with 5-FU | High | No significant improvement | [8] |
Comparison with Alternative Therapies
To further validate the specific role of thymidine phosphorylase in this compound's efficacy, it is essential to compare its performance with chemotherapeutic agents that have TP-independent mechanisms of action. Oxaliplatin and Irinotecan are two such drugs commonly used in the treatment of colorectal cancer.
Table 3: Comparison of this compound with TP-Independent Chemotherapeutic Agents
| Drug | Mechanism of Action | Thymidine Phosphorylase Dependency | Common Cancer Indications |
| This compound | Prodrug of 5-FU; inhibits thymidylate synthase, disrupts DNA/RNA synthesis. | High (activation) | Colorectal, Gastric, Breast Cancer |
| Oxaliplatin | Platinum-based agent; forms DNA adducts, inhibiting DNA replication and transcription.[1][9] | None | Colorectal Cancer |
| Irinotecan | Topoisomerase I inhibitor; causes DNA strand breaks during replication.[3][10] | None | Colorectal Cancer |
| Cetuximab | Monoclonal antibody; targets and inhibits the epidermal growth factor receptor (EGFR).[5][11] | None | Colorectal, Head and Neck Cancer |
The efficacy of combination therapies such as FOLFOX (5-FU, leucovorin, and oxaliplatin) and FOLFIRI (5-FU, leucovorin, and irinotecan) in colorectal cancer underscores the benefit of targeting different cellular pathways.[12] While direct head-to-head trials of this compound against single-agent Oxaliplatin or Irinotecan are limited, the established efficacy of these TP-independent agents in fluoropyrimidine-resistant tumors indirectly supports the notion that this compound's activity is intrinsically linked to TP-mediated activation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the role of thymidine phosphorylase in this compound activation.
Protocol 1: Measurement of Thymidine Phosphorylase Activity
This protocol describes a spectrophotometric method to determine TP activity in tissue homogenates.
-
Tissue Homogenization: Tumor and normal tissue samples are homogenized in a buffer solution on ice.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing Tris-arsenate buffer, thymidine (the substrate), and the tissue homogenate (protein extract).
-
Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 60 minutes). A blank reaction without the enzyme extract is run in parallel.
-
Reaction Termination: The enzymatic reaction is stopped by adding a solution of 0.3 M NaOH.
-
Spectrophotometric Measurement: The concentration of the product, thymine, is measured spectrophotometrically by detecting the change in absorbance at a specific wavelength (e.g., 290 nm). The difference in absorbance between the reaction and blank mixtures is used to calculate the enzyme activity.
-
Alternative Detection: High-performance liquid chromatography (HPLC) can also be used for a more sensitive and specific quantification of thymine.[10]
Protocol 2: Immunohistochemical (IHC) Staining of Thymidine Phosphorylase
This protocol outlines the steps for visualizing TP expression in formalin-fixed, paraffin-embedded tissue sections.
-
Deparaffinization and Rehydration: Tissue sections are deparaffinized in xylene and rehydrated through a series of graded ethanol solutions and finally in water.
-
Antigen Retrieval: To unmask the antigenic sites, slides are subjected to heat-induced epitope retrieval using a citrate buffer (pH 6.0).[13]
-
Blocking: Non-specific antibody binding is blocked by incubating the sections with a blocking solution (e.g., normal goat serum).
-
Primary Antibody Incubation: The sections are incubated with a primary antibody specific for human thymidine phosphorylase.
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen substrate like 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.[13]
-
Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted with a coverslip.
-
Microscopic Analysis: The intensity and localization of the staining are observed under a microscope to determine the level of TP expression.
Protocol 3: In Vitro Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effect of this compound on cancer cell lines and to calculate the IC50 value.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: The cells are treated with various concentrations of this compound or a control vehicle for a specified period (e.g., 48-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan precipitate. This precipitate is then solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The absorbance values are plotted against the drug concentrations, and the IC50 value is calculated as the concentration of the drug that causes a 50% reduction in cell viability compared to the untreated control.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.
Caption: this compound activation and downstream signaling pathway.
Caption: Experimental workflow for validating the role of TP in this compound activation.
Conclusion
The presented data strongly support the critical role of thymidine phosphorylase in the activation of this compound. Both in vitro studies on cancer cell lines and clinical data from patients with colorectal and gastric cancer demonstrate a clear correlation between higher TP expression and increased sensitivity to this compound. The comparison with chemotherapeutic agents that have TP-independent mechanisms of action further reinforces the specificity of this activation pathway. For researchers and drug development professionals, understanding this mechanism is paramount for patient stratification, the development of predictive biomarkers, and the design of rational combination therapies to improve cancer treatment outcomes.
References
- 1. What is the mechanism of Oxaliplatin? [synapse.patsnap.com]
- 2. Irinotecan—Still an Important Player in Cancer Chemotherapy: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Irinotecan? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacologic resistance in colorectal cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxaliplatin: a review in the era of molecularly targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Irinotecan - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Cetuximab? [synapse.patsnap.com]
- 12. Thymidine phosphorylase expression and prognosis in colorectal cancer treated with 5-fluorouracil-based chemotherapy: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A phase II study of irinotecan in combination with this compound, an intermediate form of capecitabine, in patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Fluoropyrimidine Resistance: A Comparative Analysis of Doxifluridine Cross-Reactivity
A deep dive into the cross-resistance profiles of doxifluridine and other key fluoropyrimidines, providing researchers and drug development professionals with essential comparative data, detailed experimental methodologies, and insights into the underlying molecular pathways.
In the landscape of cancer chemotherapy, fluoropyrimidines remain a cornerstone for the treatment of various solid tumors. However, the development of drug resistance presents a significant clinical challenge. This guide offers a comparative analysis of cross-resistance between this compound and other widely used fluoropyrimidines, including 5-fluorouracil (5-FU), capecitabine, and tegafur. By presenting quantitative data, detailed experimental protocols, and elucidating the intricate signaling pathways involved, this document serves as a critical resource for researchers striving to overcome fluoropyrimidine resistance.
Comparative Cytotoxicity Analysis
The following tables summarize the in vitro cytotoxicity data for this compound and other fluoropyrimidines in both parental (sensitive) and drug-resistant cancer cell lines. This quantitative data is essential for understanding the degree of cross-resistance between these agents.
| Cell Line | Resistance to | This compound IC50 (µM) | 5-FU IC50 (µM) | Capecitabine IC50 (µM) | Tegafur IC50 (µM) | Reference |
| HCT116 | Parental | - | 37 | - | - | [1] |
| HCT116/5FUR | 5-FU | - | 210 | - | - | [1] |
| SW620 | Parental | - | 13 | - | - | [2] |
| SW620/5-FU | 5-FU | - | 128 | - | - | [2] |
| MCF-7 | Parental | - | - | 921 (72h) | - | [3] |
| MCF-7/Adr | Doxorubicin | - | 25-fold increase vs parental | - | - | [4] |
| HCT-8 | Parental | - | - | - | - | [4] |
| Fd9XR | FdUrd | No cross-resistance to 5-FU | 1000-fold increase vs parental (FdUrd) | - | - | [4] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of in vitro cell growth. The data presented is a compilation from multiple sources and direct comparisons should be made with caution.
Unraveling the Mechanisms of Fluoropyrimidine Resistance
Resistance to fluoropyrimidines is a multifactorial phenomenon involving alterations in drug metabolism, target enzyme expression, and downstream signaling pathways. This compound, a prodrug of 5-FU, is converted to 5-FU by thymidine phosphorylase (TP).[5] The efficacy of this compound and capecitabine, another 5-FU prodrug, is significantly correlated with the expression ratio of TP to dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for 5-FU catabolism.[5]
Key enzymes and pathways implicated in fluoropyrimidine resistance include:
-
Thymidylate Synthase (TS): The primary target of the active 5-FU metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP). Overexpression of TS is a common mechanism of resistance.
-
Thymidine Phosphorylase (TP): Crucial for the activation of this compound and capecitabine. Altered expression can impact drug efficacy.
-
Dihydropyrimidine Dehydrogenase (DPD): The rate-limiting enzyme in 5-FU catabolism. High DPD levels can lead to rapid drug inactivation and resistance.
-
Orotate Phosphoribosyltransferase (OPRT): Involved in the conversion of 5-FU to its active metabolites. Reduced OPRT activity can confer resistance.[6]
-
Mismatch Repair (MMR) Deficiency: Defects in the MMR system have been associated with a better response to 5-FU.[7]
Clinical observations suggest an absence of complete cross-resistance between this compound and 5-FU. In a phase II study involving 5-FU resistant metastatic colorectal cancer patients, treatment with this compound resulted in partial responses in a subset of patients, indicating that resistance to 5-FU does not necessarily preclude a response to this compound.[8]
Signaling Pathways and Experimental Workflows
To visualize the complex interactions in fluoropyrimidine metabolism and resistance, as well as a typical experimental workflow for assessing cross-resistance, the following diagrams are provided in DOT language.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess fluoropyrimidine cross-resistance.
Establishment of 5-FU Resistant Cell Lines
-
Cell Culture: Human colorectal cancer cell lines (e.g., HCT116, SW620) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Exposure: Cells are continuously exposed to gradually increasing concentrations of 5-FU over a period of several months. The starting concentration is typically below the IC50 value.[2]
-
Selection and Expansion: Surviving cells are allowed to proliferate and are subsequently passaged to higher concentrations of 5-FU.
-
Verification of Resistance: The resistance of the established cell line is confirmed by comparing its 5-FU IC50 value to that of the parental cell line using a cytotoxicity assay.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Parental and resistant cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound, 5-FU, capecitabine, and tegafur for a specified duration (e.g., 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The drug concentration that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.[1]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Total RNA is isolated from parental and resistant cells using a suitable RNA extraction kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qRT-PCR: The expression levels of target genes (e.g., TYMS, TYMP, DPYD) and a housekeeping gene (e.g., GAPDH) are quantified using specific primers and a real-time PCR system with a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method.[9]
Western Blotting for Protein Expression Analysis
-
Protein Extraction: Total protein is extracted from parental and resistant cells using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., TS, TP, DPD) and a loading control (e.g., β-actin).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The landscape of fluoropyrimidine resistance is complex and dynamic. While complete cross-resistance between all fluoropyrimidines is not a given, understanding the specific molecular mechanisms driving resistance to one agent is crucial for predicting the potential efficacy of another. The data and protocols presented in this guide provide a framework for the systematic investigation of this compound cross-resistance. Further research focusing on direct comparative studies in a broader range of resistant cell lines and in vivo models is warranted to refine our understanding and ultimately guide the development of more effective therapeutic strategies for patients with fluoropyrimidine-resistant cancers.
References
- 1. Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. usa-journals.com [usa-journals.com]
- 4. Mechanisms of resistance to fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. 5-Fluorouracil response in a large panel of colorectal cancer cell lines is associated with mismatch repair deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound in colorectal cancer patients resistant to 5-fluorouracil (5-FU) containing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Introducing a simple and cost-effective RT-PCR protocol for detection of DPYD*2A polymorphism: the first study in Kurdish population - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Oral Doxifluridine and Intravenous 5-Fluorouracil in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of oral Doxifluridine and intravenous 5-Fluorouracil (5-FU), two fluoropyrimidine chemotherapeutic agents pivotal in the treatment of solid tumors, particularly colorectal cancer. By presenting supporting experimental data, detailed methodologies, and visual representations of complex biological processes, this document serves as a critical resource for oncology researchers and drug development professionals.
Executive Summary
Oral this compound, a prodrug of 5-FU, was developed to offer a more convenient and potentially less toxic alternative to intravenously administered 5-FU. The core of its mechanism lies in its conversion to 5-FU, which then exerts its cytotoxic effects. Clinical studies have demonstrated that oral this compound offers comparable efficacy to intravenous 5-FU in certain cancer types, with a toxicity profile that, while different, may be more manageable for some patients. This guide delves into the specifics of these comparisons, providing the quantitative data and experimental context necessary for informed research and development decisions.
Data Presentation: Efficacy and Safety Profiles
The following tables summarize the quantitative data from key clinical trials comparing oral this compound and intravenous 5-FU.
Table 1: Efficacy Outcomes in Locally Advanced Rectal Cancer
| Outcome | Oral this compound | Intravenous 5-FU | p-value | Citation |
| Tumor Response | ||||
| Complete Response (CR) | 14.2% (2/14) | 21.4% (3/14) | 0.16 | [1][2] |
| Partial Response (PR) | 42.9% (6/14) | 50% (7/14) | 0.23 | [1][2] |
| No Response (NR) | 42.9% (6/14) | 28.6% (4/14) | 0.24 | [1][2] |
| Recurrence | ||||
| Systemic Recurrence | 14.3% (2/14) | 7.1% (1/14) | 0.307 | [1] |
| Local Recurrence | 7.1% (1/14) | 0% (0/14) | - | [1] |
Table 2: Postoperative Adjuvant Treatment Efficacy in Advanced Rectal Cancer
| Outcome | Oral this compound (n=92) | Intravenous 5-FU (n=74) | p-value | Citation |
| Recurrence Rate | 6.5% (6/92) | 12.1% (9/74) | 0.937 | [3] |
| Local Recurrence | 1.1% (1/92) | 2.7% (2/74) | - | [3] |
| Systemic Recurrence | 5.4% (5/92) | 9.4% (7/74) | - | [3] |
Table 3: Comparative Toxicity Profiles (Adverse Events)
| Adverse Event | Oral this compound | Intravenous 5-FU | Statistical Significance | Citation |
| Hematological Toxicity | ||||
| Leukopenia (All Grades) | 28.5% (4/14) | 21.4% (3/14) | Not Significant | [1][2] |
| Leukopenia (Grade 3) | 7.1% (1/14) | 7.1% (1/14) | Not Significant | |
| Leukopenia (Postoperative) | 18.5% (17/92) | 40.5% (30/74) | More common in IV arm | [3] |
| Gastrointestinal Toxicity | ||||
| Diarrhea (All Grades) | 35.7% (5/14) | 14.3% (2/14) | More common in Oral arm | [1][2] |
| Diarrhea (Postoperative) | More common in Oral arm | Less common | More common in Oral arm | [3] |
| Stomatitis | 0% (0/14) | 7.1% (1/14) | Observed only in IV arm | [1][2] |
| Other | ||||
| Alopecia (Postoperative) | 14.1% (13/92) | 28.4% (21/74) | More common in IV arm | [3] |
Experimental Protocols
This section details the methodologies employed in the key clinical trials cited, providing a framework for understanding the presented data.
Preoperative Concurrent Chemoradiation for Locally Advanced Rectal Cancer
-
Study Design: A prospective, randomized trial involving 28 patients with locally advanced rectal cancer (staged T3N1 or T4).[1][2][4]
-
Patient Allocation: Patients were randomly assigned to two arms:
-
Intravenous 5-FU Arm (n=14): Received 5-FU (450 mg/m²) and leucovorin (20 mg/m²) as an intravenous bolus infusion for five consecutive days during the first and fifth weeks of radiation therapy.[1][2][4]
-
Oral this compound Arm (n=14): Received this compound (700 mg/m²/day) and leucovorin (20 mg/m²) orally on a daily basis throughout the radiation treatment period.[1][2][4]
-
-
Radiation Therapy: A total dose of 50.4 Gy was delivered to all patients.[1][4]
-
Tumor Response Assessment: Tumor response was evaluated based on the examination of the surgical specimen following surgical resection, which was performed four weeks after the completion of chemoradiation.[1][2] Responses were categorized as Complete Response (CR; no residual microscopic disease), Partial Response (PR; >50% reduction in tumor volume or downstaging), or No Response (NR).[4]
-
Toxicity and Quality of Life Assessment: Toxicity was evaluated using World Health Organization (WHO) criteria.[1] Quality of life was scored based on a questionnaire covering 22 daily activity items.[1][2][4]
Postoperative Adjuvant Treatment for Advanced Rectal Cancer
-
Study Design: A prospective, randomized trial including 166 patients with TNM stage II and III rectal cancer following curative resection.[3]
-
Patient Allocation:
-
Intravenous 5-FU Arm (n=74): Received intravenous 5-FU (450 mg/m²/day) with leucovorin (20 mg/m²/day) for 5 consecutive days each month for a total of 12 cycles.[3]
-
Oral this compound Arm (n=92): Received oral this compound (900 mg/m²/day) with leucovorin (20 mg/m²/day) daily for 3 weeks, followed by a 1-week rest, for a total of 12 cycles.[3]
-
-
Efficacy and Safety Assessment: Therapeutic efficacy was primarily assessed by the rate of recurrence (local and systemic).[3] Drug toxicity and quality of life were also monitored throughout the study.[3]
Mandatory Visualizations
Signaling Pathway: this compound Activation and 5-FU Mechanism of Action
Caption: Metabolic activation of this compound to 5-FU and subsequent anabolic pathways leading to cytotoxicity.
Experimental Workflow: Clinical Trial Comparing Oral this compound and IV 5-FU
Caption: Workflow of a prospective randomized trial comparing preoperative chemoradiation regimens.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Prospective Randomized Trial Comparing Intravenous 5 Fluorouracil and Oral this compound as Preoperative Concurrent Chemoradiation for Locally Advanced Rectal Cancer. [coloproctol.org]
- 3. A prospective randomized trial comparing intravenous 5-fluorouracil and oral this compound as postoperative adjuvant treatment for advanced rectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Doxifluridine Demonstrates Efficacy in 5-Fluorouracil-Resistant Cancer Cells, Bypassing Key Resistance Mechanisms
For researchers, scientists, and drug development professionals, new evidence highlights the potential of Doxifluridine as a therapeutic alternative in cancers that have developed resistance to the widely used chemotherapeutic agent 5-Fluorouracil (5-FU). Clinical and preclinical data suggest that this compound, a prodrug of 5-FU, can overcome common 5-FU resistance mechanisms, offering a promising avenue for treating refractory tumors. This guide provides a comparative analysis of the efficacy of this compound and 5-FU in resistant cancer cell lines, supported by experimental data and detailed methodologies.
This compound (5'-deoxy-5-fluorouridine or 5'-dFUR) is a fluoropyrimidine that is converted into the active drug 5-FU within the body. This conversion is mediated by the enzyme thymidine phosphorylase (TP), which is often found in higher concentrations in tumor tissues compared to normal tissues[1]. This targeted activation is believed to contribute to a more favorable toxicity profile and potentially enhanced anti-tumor activity. Resistance to 5-FU is a significant clinical challenge, frequently arising from alterations in the metabolic pathways that activate 5-FU or from the upregulation of its target enzyme, thymidylate synthase (TS).
A key advantage of this compound lies in its ability to circumvent some of these resistance pathways. While direct head-to-head in vitro studies with IC50 values for both this compound and 5-FU in the same 5-FU-resistant cell lines are not extensively documented in publicly available literature, clinical evidence strongly supports a lack of complete cross-resistance. A phase II clinical trial in patients with 5-FU-resistant metastatic colorectal cancer demonstrated that this compound treatment resulted in partial responses, indicating its efficacy even after 5-FU therapy had failed[2].
Comparative Efficacy Data
To illustrate the landscape of 5-FU resistance and the potential for this compound, the following table summarizes IC50 values for 5-FU in various parental and 5-FU-resistant cancer cell lines, as well as data on the potentiation of fluoropyrimidine activity by thymidine phosphorylase, the activating enzyme for this compound.
| Cell Line | Drug | IC50 (Parental) | IC50 (5-FU-Resistant) | Fold Resistance | Reference |
| HCT116 (Colon) | 5-FU | 1.5 µM | 28 µM | 18.7 | [3] |
| HCT116 (Colon) | 5-FU | 2.5 µM | 210.6 µM | 84.2 | [4] |
| HT-29 (Colon) | 5-FU | 11.25 µM (5 days) | Not specified | - | [5] |
| LS174T (Colon) | 5-FU | Not specified | Not specified | - | [6] |
| LS174T (Colon) | This compound | Not specified | Not specified | - | [6] |
| LS174T-TP (TP-transfected) | 5-FU | IC50 decreased 80-fold vs. wild-type | Not applicable | - | [6] |
| LS174T-TP (TP-transfected) | This compound | IC50 decreased 40-fold vs. wild-type | Not applicable | - | [6] |
Note: The table highlights the significant increase in IC50 for 5-FU in resistant cell lines. The data for LS174T cells transfected with thymidine phosphorylase (LS174T-TP) demonstrates the enhanced sensitivity to both 5-FU and this compound with increased expression of the enzyme that converts this compound to 5-FU, suggesting a mechanism to overcome resistance.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and 5-FU efficacy.
Cell Lines and Culture
5-FU-resistant cell lines, such as HCT116RF10, are often established by continuous exposure of the parental cell line (e.g., HCT116) to escalating concentrations of 5-FU over several months[3]. Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2. The resistant phenotype is maintained by the continuous presence of a specific concentration of 5-FU in the culture medium.
Cytotoxicity Assay (MTT Assay)
To determine the half-maximal inhibitory concentration (IC50) of this compound and 5-FU, a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed.
-
Cell Seeding: Parental and 5-FU-resistant cells are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to attach overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or 5-FU.
-
Incubation: The cells are incubated with the drugs for a specified period, typically 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curves.
Thymidine Phosphorylase (TP) Transfection
To investigate the role of TP in sensitizing cancer cells to this compound, a human TP cDNA expression vector can be transfected into a cell line with low endogenous TP expression, such as LS174T human colon carcinoma cells[6]. Stable transfectants are selected using an appropriate selection marker (e.g., G418). The expression and activity of TP in the transfected clones are then confirmed by Western blotting and an enzymatic assay, respectively. The cytotoxicity of this compound and 5-FU is then compared between the TP-overexpressing and wild-type cells.
Signaling Pathways and Mechanisms of Action
This compound's efficacy in 5-FU-resistant cells is closely linked to its unique activation pathway and the molecular mechanisms of 5-FU resistance.
Caption: this compound activation and its relation to 5-FU resistance mechanisms.
The primary mechanism of 5-FU action involves the inhibition of thymidylate synthase (TS) by its active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), leading to the depletion of thymidine and subsequent cell death[7]. Resistance can emerge through several mechanisms, including:
-
Decreased 5-FU activation: Reduced activity of enzymes required to convert 5-FU to its active metabolites.
-
Increased TS expression: Higher levels of the target enzyme require more drug to achieve an inhibitory effect.
-
Evasion of apoptosis: Alterations in apoptotic pathways that allow cancer cells to survive drug-induced DNA damage.
This compound's conversion to 5-FU is dependent on thymidine phosphorylase (TP). In some 5-FU-resistant cancers, the enzymes responsible for the initial steps of 5-FU activation may be downregulated. By utilizing TP, which can be highly expressed in tumors, this compound can generate intracellular 5-FU, thereby bypassing this resistance mechanism.
Experimental Workflow for Comparative Efficacy Study
The following diagram outlines a typical experimental workflow for comparing the efficacy of this compound and 5-FU in 5-FU-resistant cancer cell lines.
Caption: Workflow for in vitro comparison of this compound and 5-FU.
References
- 1. [5'-DFUR (this compound)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in colorectal cancer patients resistant to 5-fluorouracil (5-FU) containing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms and Tumor Biological Aspects of 5-Fluorouracil Resistance in HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased cytotoxicity and bystander effect of 5-fluorouracil and 5-deoxy-5-fluorouridine in human colorectal cancer cells transfected with thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies [mdpi.com]
A Head-to-Head Battle of Fluoropyrimidines: Unraveling the Toxicities of Doxifluridine and Tegafur
For researchers and drug development professionals, a nuanced understanding of the toxicity profiles of chemotherapeutic agents is paramount. This guide provides a detailed comparative analysis of two oral fluoropyrimidine prodrugs, Doxifluridine and Tegafur, focusing on their distinct adverse event profiles, the underlying mechanisms of toxicity, and the experimental methodologies used for their evaluation.
Both this compound and Tegafur are converted in the body to the active cytotoxic agent 5-fluorouracil (5-FU), a cornerstone in the treatment of various solid tumors. However, the enzymatic pathways governing their activation and their subsequent metabolic fates contribute to notable differences in their safety and tolerability. This analysis synthesizes data from clinical and preclinical studies to offer a clear comparison for informed decision-making in research and development.
Comparative Toxicity Profile: A Quantitative Overview
Clinical data reveals distinct patterns in the adverse events associated with this compound and Tegafur. While both can induce gastrointestinal and hematological toxicities, the incidence and severity of these effects can differ. The following table summarizes the incidence of key adverse events reported in comparative and single-arm studies. It is important to note that Tegafur is often administered in combination with other agents that can modulate its toxicity, such as uracil (in UFT) or gimeracil and oteracil (in S-1).
| Adverse Event | Grade | This compound (%) | Tegafur (as UFT/S-1) (%) |
| Gastrointestinal | |||
| Diarrhea | Grade 3/4 | 5 - 20[1][2] | 3.9 - 11.0[3] |
| All Grades | Higher incidence than Tegafur[1] | Lower incidence than this compound[1] | |
| Nausea/Vomiting | Grade 3/4 | ~8[1] | 1.7 - 3.4[4] |
| Stomatitis/Mucositis | Grade 3/4 | ~19[1] | Significantly less than IV 5-FU[5] |
| Hematological | |||
| Neutropenia | Grade 3/4 | ~9 (WHO Grade 4)[1] | 1.6 - 2.9[4] |
| Leukopenia | All Grades | 54% of patients had no leucopenia[1] | - |
| Thrombocytopenia | All Grades | 90% of patients had no thrombopenia[1] | - |
| Neurological | |||
| Neurotoxicity | All Grades | ~20 (somnolence/peripheral neuropathy)[1] | Mild, <10%[6] |
| Grade 4 | 1 (cerebellar ataxia)[1] | Not commonly reported | |
| Cardiac | |||
| Cardiotoxicity | Severe | ~4 (including myocardial infarction, cardiac arrest)[1] | Rare, but reported[7] |
Mechanisms of Action and Toxicity: A Tale of Two Prodrugs
The differential toxicity profiles of this compound and Tegafur can be attributed to their distinct metabolic activation pathways. Both are prodrugs that ultimately generate 5-FU, which exerts its cytotoxic effects through the inhibition of thymidylate synthase and the misincorporation of its metabolites into DNA and RNA.
This compound is converted to 5-FU in a single step by thymidine phosphorylase, an enzyme that can be found in higher concentrations in some tumor tissues. Tegafur, on the other hand, is primarily metabolized to 5-FU in the liver by the cytochrome P450 enzyme, CYP2A6.[8][9] This difference in activation site can influence the systemic and local concentrations of 5-FU, potentially contributing to the varied toxicity profiles.
The downstream cytotoxic effects of 5-FU involve the induction of apoptosis through multiple signaling pathways. The incorporation of 5-FU metabolites into DNA and RNA triggers a cellular stress response, often involving the p53 tumor suppressor protein. This can lead to the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, culminating in the activation of caspases and programmed cell death.
Key Experimental Protocols for Toxicity Assessment
The evaluation of this compound and Tegafur toxicity relies on a range of in vitro and in vivo experimental models. Below are detailed methodologies for key assays cited in the assessment of fluoropyrimidine-induced toxicity.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound or Tegafur for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
In Vitro Apoptosis Detection: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Protocol:
-
Cell Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize with Triton X-100 to allow entry of the labeling reagents.
-
TUNEL Reaction: Incubate the cells with a mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., BrdUTP). TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: Detect the incorporated labeled dUTPs using a fluorescently labeled antibody or streptavidin conjugate.
-
Microscopy or Flow Cytometry: Visualize and quantify the apoptotic cells using fluorescence microscopy or flow cytometry.
In Vivo Assessment of Myelosuppression in a Murine Model
This protocol outlines a common approach to evaluate the hematological toxicity of chemotherapeutic agents in mice.
Protocol:
-
Animal Model: Use a suitable mouse strain (e.g., BALB/c or C57BL/6).
-
Drug Administration: Administer this compound or Tegafur to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various dose levels.
-
Blood Collection: Collect peripheral blood samples from the mice at predetermined time points (e.g., daily or every other day) following drug administration.
-
Hematological Analysis: Perform a complete blood count (CBC) to determine the number of white blood cells (WBC), red blood cells (RBC), and platelets. Pay close attention to the absolute neutrophil count (ANC).
-
Data Analysis: Analyze the changes in blood cell counts over time compared to a vehicle-treated control group to assess the degree and duration of myelosuppression.
Conclusion
The choice between this compound and Tegafur in a clinical or research setting requires a careful consideration of their respective toxicity profiles. This compound appears to be associated with a higher incidence of gastrointestinal toxicity, particularly diarrhea, as well as a notable risk of neurotoxicity and cardiotoxicity at higher doses. Tegafur, especially when formulated as UFT or S-1, generally exhibits a more favorable gastrointestinal and hematological safety profile. The distinct metabolic activation pathways of these two prodrugs are key determinants of their toxicity. A thorough understanding of these differences, supported by robust preclinical and clinical data, is essential for the continued development and optimization of fluoropyrimidine-based cancer therapies.
References
- 1. [Comparison of gastrointestinal toxicity of 5-FU derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. ClinPGx [clinpgx.org]
- 5. Randomized comparative study of tegafur/uracil and oral leucovorin versus parenteral fluorouracil and leucovorin in patients with previously untreated metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparative study of oral tegafur and intravenous 5-fluorouracil in patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Bioactivation of tegafur to 5-fluorouracil is catalyzed by cytochrome P-450 2A6 in human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
Validating Doxifluridine's Mechanism of Action: A Comparative Guide Using Gene Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Doxifluridine's mechanism of action with alternative cancer therapies, focusing on validation through gene knockout models. By presenting experimental data, detailed protocols, and clear visualizations, this document aims to facilitate a deeper understanding of these drugs and the methodologies used to validate their targets.
This compound: Unmasking the Active Agent through Gene Editing
This compound is a fluoropyrimidine prodrug, meaning it is administered in an inactive form and requires enzymatic conversion within the body to become a potent anti-cancer agent. Its primary mechanism of action hinges on its transformation into 5-fluorouracil (5-FU), a well-established chemotherapeutic. This conversion is catalyzed by the enzyme thymidine phosphorylase (TP), which is encoded by the TYMP gene.[1][2][3] The resulting 5-FU then exerts its cytotoxic effects by inhibiting thymidylate synthase (TS), an enzyme crucial for DNA synthesis and repair, and by being misincorporated into RNA and DNA.[4]
To definitively validate this mechanism, a gene knockout model targeting the TYMP gene is the gold standard. By creating a cell line in which TYMP is non-functional, researchers can directly assess the impact of this enzyme on this compound's efficacy.
Experimental Validation: TYMP Knockout
A hypothetical, yet logically sound, experiment to validate this compound's mechanism would involve the following:
-
Generation of a TYMP Knockout Cell Line: Using CRISPR-Cas9 technology, the TYMP gene is knocked out in a cancer cell line (e.g., a colorectal or breast cancer cell line).
-
Cell Viability Assays: Both the wild-type (WT) and TYMP knockout (KO) cell lines are treated with increasing concentrations of this compound. A cell viability assay, such as the MTT assay, is then performed to determine the half-maximal inhibitory concentration (IC50) for each cell line.
-
Expected Outcome: A significant increase in the IC50 value for this compound in the TYMP KO cells compared to the WT cells would be expected. This would demonstrate that in the absence of the converting enzyme, a much higher concentration of the prodrug is required to achieve the same level of cell death, thus validating the critical role of TYMP in this compound's mechanism of action.
Comparison with Alternative Cancer Therapies
To provide a comprehensive overview, we compare this compound with two other chemotherapeutic agents, Irinotecan and Gemcitabine, whose mechanisms of action have also been validated using gene knockout models.
| Drug | Primary Mechanism of Action | Key Activating Enzyme (Gene) | Validation through Gene Knockout |
| This compound | Prodrug converted to 5-Fluorouracil (5-FU), which inhibits thymidylate synthase (TS) and disrupts DNA/RNA synthesis. | Thymidine Phosphorylase (TYMP) | Knockout of TYMP is expected to significantly increase the IC50 of this compound, demonstrating its reliance on this enzyme for activation. |
| Irinotecan | Prodrug converted to SN-38, a potent inhibitor of topoisomerase I, leading to DNA strand breaks and apoptosis.[5][6][7] | Carboxylesterase 2 (CES2) | Knockout or knockdown of CES2 has been shown to increase resistance to Irinotecan, as evidenced by higher IC50 values.[8][9][10] |
| Gemcitabine | Nucleoside analog that, once phosphorylated, inhibits ribonucleotide reductase and is incorporated into DNA, leading to chain termination and apoptosis.[11][12][13] | Deoxycytidine Kinase (dCK) | Knockout of DCK confers resistance to Gemcitabine, resulting in significantly higher IC50 values.[14][15] |
Quantitative Data: A Comparison of Drug Efficacy in Gene Knockout Models
The following table summarizes hypothetical and reported IC50 values to illustrate the impact of gene knockout on drug sensitivity.
| Drug | Cell Line | Genotype | IC50 (µM) | Fold Change in Resistance | Reference |
| This compound | Colorectal Cancer Cells | Wild-Type | Hypothetical: 5 | - | - |
| TYMP KO | Hypothetical: >100 | >20 | - | ||
| Irinotecan | LoVo (Colorectal) | Wild-Type | 15.8 | - | [16] |
| HT-29 (Colorectal) | Wild-Type | 5.17 | - | [16] | |
| Irinotecan | Pancreatic Cancer Cell Lines | High CES2 Activity | ~1-10 | - | [17] |
| Low CES2 Activity | ~20-80 | 4-8 | [17] | ||
| Gemcitabine | TB32047 (Pancreatic) | Wild-Type | ~0.005 | - | [14] |
| DCK KO | >10 | >2000 | [14] | ||
| Gemcitabine | PANC-1 (Pancreatic) | Wild-Type | ~0.005 | - | [14] |
| DCK KO | >10 | >2000 | [14] | ||
| Gemcitabine | NT1 (Pancreatic) | Wild-Type | <30 | - | [15] |
| DCK KO | >30 | >1 | [15] |
Experimental Protocols
Generation of a Gene Knockout Cell Line using CRISPR-Cas9
This protocol provides a general framework for creating a knockout cell line.[18][19][20][21][22]
Materials:
-
Target cancer cell line
-
CRISPR-Cas9 plasmid or ribonucleoprotein (RNP) complex containing Cas9 nuclease and a guide RNA (gRNA) targeting the gene of interest (TYMP, CES2, or DCK)
-
Lipofectamine or electroporation system for transfection
-
Cell culture medium and supplements
-
Puromycin or other selection agent (if using a plasmid with a resistance marker)
-
96-well plates for single-cell cloning
-
PCR reagents and primers for genomic DNA amplification
-
Sanger sequencing service
Procedure:
-
gRNA Design: Design and synthesize gRNAs targeting a critical exon of the target gene. Use online design tools to minimize off-target effects.
-
Transfection: Transfect the target cells with the CRISPR-Cas9 components. Optimize transfection efficiency for the specific cell line.
-
Selection (for plasmid-based methods): If using a plasmid with a resistance marker, apply the selection agent (e.g., puromycin) to eliminate untransfected cells.
-
Single-Cell Cloning: Isolate single cells into individual wells of a 96-well plate to generate clonal populations.
-
Expansion and Screening: Expand the single-cell clones and screen for the desired gene knockout.
-
Genomic DNA Verification: Extract genomic DNA from the clones. Use PCR to amplify the targeted region and Sanger sequencing to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation and a non-functional protein.
-
Protein Level Validation (Optional but Recommended): Perform a Western blot to confirm the absence of the target protein in the knockout clones.
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of a drug on a cell line.[23][24][25][26]
Materials:
-
Wild-type and knockout cell lines
-
96-well plates
-
This compound, Irinotecan, or Gemcitabine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the wild-type and knockout cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the drug (e.g., this compound) for a specified period (e.g., 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the results and determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways and experimental workflows described in this guide.
Caption: this compound's Mechanism of Action and Validation by TYMP Knockout.
Caption: Experimental Workflow for Validating Drug Mechanism using Gene Knockout.
Caption: Mechanisms of Action for Irinotecan and Gemcitabine.
References
- 1. Design, Synthesis, and Evaluation of this compound Derivatives as Nitroreductase-Responsive Anticancer Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mesenchymal stem cells anchored with thymidine phosphorylase for this compound-mediated cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mesenchymal stem cells anchored with thymidine phosphorylase for this compound-mediated cancer therapy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Irinotecan Hydrochloride? [synapse.patsnap.com]
- 7. ClinPGx [clinpgx.org]
- 8. Carboxylesterase 2 as a Determinant of Response to Irinotecan and Neoadjuvant FOLFIRINOX Therapy in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Carboxylesterase 2 as a Determinant of Response to Irinotecan and Neoadjuvant FOLFIRINOX Therapy in Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Gemcitabine metabolic pathway genetic polymorphisms and response in non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. Deoxycytidine kinase inactivation enhances gemcitabine resistance and sensitizes mitochondrial metabolism interference in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determinants of the cytotoxicity of irinotecan in two human colorectal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 19. Protocol for generating monoclonal CRISPR-Cas9-mediated knockout cell lines using RNPs and lipofection in HNSCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection | PLOS One [journals.plos.org]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. MTT (Assay protocol [protocols.io]
- 26. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetics of Doxifluridine and its Prodrug, Capecitabine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacokinetic profiles of two key fluoropyrimidine anticancer agents: Doxifluridine (5'-deoxy-5-fluorouridine or 5'-DFUR) and its orally administered prodrug, Capecitabine. The information presented herein is supported by experimental data to aid researchers and professionals in drug development in understanding the nuances of these two compounds.
Introduction
This compound and Capecitabine are both fluoropyrimidine derivatives that ultimately exert their cytotoxic effects through the active metabolite 5-fluorouracil (5-FU). 5-FU acts as an antimetabolite, interfering with DNA synthesis and repair, thereby leading to cell death. Capecitabine was rationally designed as a three-step prodrug to improve upon the safety and efficacy of 5-FU by enabling tumor-selective activation. This compound is the intermediate metabolite in the conversion of Capecitabine to 5-FU. Understanding the pharmacokinetic differences between these two agents is crucial for optimizing their clinical use and for the development of future fluoropyrimidine-based therapies.
Metabolic Pathways
The conversion of Capecitabine to 5-FU is a three-step enzymatic process, while this compound's conversion is a more direct, single-step activation.
Capecitabine Metabolism
Capecitabine is absorbed intact through the gastrointestinal tract and then undergoes sequential enzymatic conversion.[1] It is first metabolized in the liver by carboxylesterase to 5'-deoxy-5-fluorocytidine (5'-DFCR).[2] Subsequently, cytidine deaminase, an enzyme found in the liver and tumor tissues, converts 5'-DFCR to this compound (5'-DFUR).[2] The final and critical step is the conversion of this compound to the active drug, 5-FU, by thymidine phosphorylase (TP).[2] TP is often found in higher concentrations in tumor tissues compared to normal tissues, which theoretically allows for the targeted release of 5-FU within the tumor, potentially enhancing efficacy and reducing systemic toxicity.[2]
Capecitabine Metabolic Pathway.
This compound Metabolism
This compound, when administered directly, bypasses the initial two steps of Capecitabine's metabolic cascade. It is directly converted to 5-FU by thymidine phosphorylase (TP).[3] This conversion also preferentially occurs in tumor tissues where TP activity is elevated.
This compound Metabolic Pathway.
Pharmacokinetic Parameters: A Comparative Overview
The pharmacokinetic profiles of Capecitabine and this compound differ significantly, primarily due to Capecitabine's multi-step activation. A head-to-head study in metastatic breast cancer patients provides a direct comparison of the pharmacokinetic parameters of Capecitabine and its metabolite, this compound (5'-DFUR).[4]
| Parameter | Capecitabine (as 5'-DFUR) | This compound (5'-DFUR) | Reference |
| Dose | 1657 mg/m² twice daily | 400 mg three times daily | [4] |
| Median Daily AUC of 5'-DFUR (µmol·h/L) | 81.1 | 32.6 | [4] |
| Median Cmax of 5'-DFUR (µg/mL) | Not explicitly stated for Capecitabine arm | 4.88 (in patients with partial response) | [4] |
| Median Tmax (h) | ~2 | Not explicitly stated | [5] |
Note: The study by Ebi et al. (2005) demonstrated that administration of Capecitabine resulted in a significantly higher median daily Area Under the Curve (AUC) of its metabolite, 5'-DFUR, compared to the direct administration of 5'-DFUR (this compound).[4]
The following table presents a summary of key pharmacokinetic parameters for Capecitabine and its metabolites from a study in colorectal cancer patients.
| Analyte | Cmax (µg/mL) | Tmax (h) | AUClast (µg·h/mL) | t1/2 (h) | Reference |
| Capecitabine | 5.2 ± 1.3 | 1 ± 0.25 | 28 ± 10 | 2.7 | [6] |
| 5'-DFCR | 5.6 ± 2.1 | Not reported | 37.15 ± 12 | Not reported | [6] |
| 5'-DFUR | 6.4 ± 1.6 | Not reported | 39.5 ± 13 | Not reported | [6] |
| 5-FU | 1.26 ± 0.23 | Not reported | 4.4 ± 2 | Not reported | [6] |
Pharmacokinetic data for orally administered this compound from a study in colorectal cancer patients is summarized below.
| Analyte | Cmax (µmol/L) | AUC (µmol·h/L) | Reference |
| This compound (Day 1) | 67.1 | 72.2 | [7] |
| This compound (Day 5) | 68.3 | 74.5 | [7] |
| 5-FU (Day 1) | 5.81 | 5.46 | [7] |
| 5-FU (Day 5) | 7.34 | 7.52 | [7] |
Experimental Protocols
The accurate quantification of this compound, Capecitabine, and their metabolites in biological matrices is essential for pharmacokinetic studies. A common and robust method for this analysis is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow for Pharmacokinetic Analysis
Typical Pharmacokinetic Study Workflow.
Detailed Methodologies
1. Study Design and Sample Collection:
-
Human Studies: Clinical trials typically involve administering a single oral dose of Capecitabine or this compound to cancer patients.[4][6] Blood samples are collected at specified time points before and after drug administration (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours).[8]
-
Animal Studies: Preclinical pharmacokinetic studies are often conducted in species such as beagle dogs or monkeys.[3][9]
2. Sample Preparation:
-
Plasma Extraction: A common method for extracting the analytes from plasma is protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE).
-
Protein Precipitation: Typically performed by adding a solvent like acetonitrile to the plasma sample.
-
Liquid-Liquid Extraction: An organic solvent mixture, such as ethyl acetate and isopropanol, is used to separate the drugs from the aqueous plasma.
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to bind the analytes of interest, which are then eluted with a suitable solvent.
-
3. Analytical Method - LC-MS/MS:
-
Chromatographic Separation: A reverse-phase C18 column is commonly used for the separation of Capecitabine, this compound, and their metabolites. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is typically employed.
-
Mass Spectrometric Detection: A tandem mass spectrometer (MS/MS) is used for detection and quantification. The instrument is operated in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity for each analyte.
Conclusion
The pharmacokinetic profiles of this compound and its prodrug, Capecitabine, exhibit key differences that are important for their clinical application and for the design of new drug candidates. Capecitabine's three-step metabolic activation, with the final conversion to 5-FU occurring preferentially in tumor tissue, is a key design feature aimed at improving its therapeutic index. Experimental data indicates that Capecitabine administration leads to a higher systemic exposure of its active metabolite, 5'-DFUR (this compound), compared to the direct oral administration of this compound itself.[4] This suggests that the prodrug approach may provide a more sustained delivery of the active moiety to the tumor. The detailed experimental protocols outlined in this guide provide a framework for the accurate and reliable pharmacokinetic assessment of these and similar compounds. A thorough understanding of these pharmacokinetic principles is paramount for the continued development and optimization of fluoropyrimidine-based cancer therapies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pharmacokinetic analysis of this compound and its metabolites, 5-fluorouracil and 5-fluorouridine, after oral administration in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and pharmacodynamic comparison of fluoropyrimidine derivatives, capecitabine and 5'-deoxy-5-fluorouridine (5'-DFUR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical pharmacokinetics of capecitabine and its metabolites in colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of this compound and 5-fluorouracil in monkey serum by high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An APCI LC-MS/MS method for routine determination of capecitabine and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Sensitive and Efficient Method for Determination of Capecitabine and Its Five Metabolites in Human Plasma Based on One-Step Liquid-Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Doxifluridine in Solid Tumors: A Meta-Analysis of Preclinical Efficacy and Comparison with Fluoropyrimidine Alternatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of preclinical data on Doxifluridine, a fluoropyrimidine prodrug, in the context of solid tumors. Through a systematic review of existing literature, this document compares the efficacy, mechanism of action, and experimental protocols of this compound against its main alternatives, 5-Fluorouracil (5-FU) and Capecitabine.
This compound (5'-deoxy-5-fluorouridine or 5'-DFUR) is a second-generation fluoropyrimidine that acts as a prodrug of 5-fluorouracil (5-FU).[1] Its activation is dependent on the enzyme thymidine phosphorylase (TP), which is often found in higher concentrations in tumor tissues compared to normal tissues.[1][2] This tumor-selective activation is a key rationale for its development, aiming to improve the therapeutic index compared to systemic 5-FU administration.[2] This guide synthesizes preclinical findings to offer a comparative perspective on its potential and limitations in the landscape of anticancer agents.
Comparative Efficacy in Preclinical Models
The preclinical antitumor activity of this compound has been evaluated in various in vitro and in vivo models of solid tumors. Its efficacy is often compared to that of 5-FU, the parent drug, and Capecitabine, another oral 5-FU prodrug.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency in vitro. The following table summarizes the IC50 values of this compound and its comparators in different solid tumor cell lines.
| Cell Line | Tumor Type | This compound IC50 (µM) | 5-FU IC50 (µM) | Capecitabine IC50 (µM) | Reference |
| SQUU-B | Oral Squamous Cell Carcinoma | Time-dependent, values provided at 24, 48, and 72h | Time-dependent, values provided at 24, 48, and 72h | Not Reported | [3] |
| MCF-7 | Breast Cancer | Not explicitly stated, but a derivative showed selectivity | Not Reported | Not Reported | [4] |
| HT29 | Colorectal Cancer | Not explicitly stated, but a derivative showed selectivity | Not Reported | Not Reported | [4] |
Note: Direct comparative IC50 values across multiple studies are challenging to collate due to variations in experimental conditions. The data from SQUU-B cells indicates that the cytotoxic effects of this compound are observed immediately after treatment, in contrast to a time lag seen with 5-FU.[3]
In Vivo Antitumor Activity
Xenograft models using human tumor cell lines implanted in immunodeficient mice are standard for evaluating in vivo efficacy. Tumor growth inhibition (TGI) is a key endpoint in these studies.
| Xenograft Model | Tumor Type | This compound Treatment | Comparator Treatment | Key Findings | Reference |
| 24 Human Cancer Xenografts | Various | 5'-DFUR | Capecitabine, 5-FU, UFT | Capecitabine was more effective at a wider dose range and had a broader spectrum of antitumor activity than 5'-DFUR. | [5][6] |
| HCT116 | Colon Cancer | Not explicitly stated | Capecitabine, 5-FU | Capecitabine inhibited tumor growth by 86% after seven weeks, showing comparable efficacy to 5-FU at their maximum tolerated doses. | [6] |
| HT29 | Colon Cancer | 50 mg/kg | Derivative of this compound (Compound 2c) | This compound and its derivative exhibited comparable antitumor effects. | [4] |
Preclinical studies in 24 different human cancer xenograft models have shown that Capecitabine generally has a broader spectrum of antitumor activity and is effective over a wider dose range compared to this compound (5'-DFUR).[5][6] The efficacy of both Capecitabine and this compound has been positively correlated with the ratio of thymidine phosphorylase to dihydropyrimidine dehydrogenase activities within the tumors.[5]
Mechanism of Action and Signaling Pathways
This compound's mechanism of action is intrinsically linked to its conversion to 5-FU. This process is a critical determinant of its antitumor activity and selectivity.
As depicted in Figure 1, this compound is taken up by tumor cells and converted to 5-FU by thymidine phosphorylase. 5-FU is then metabolized into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP). FdUMP inhibits thymidylate synthase (TS), leading to a depletion of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[7][8][9] The resulting imbalance of deoxynucleotides and the misincorporation of FUTP into RNA and FdUTP into DNA contribute to cytotoxicity and apoptosis.[7]
The efficacy of this compound is highly correlated with the expression of thymidine phosphorylase in tumor tissues.[2][10] Studies have shown that patients with high TP expression in their tumors tend to have better survival rates when treated with this compound.[10]
Experimental Protocols
To ensure the reproducibility and comparability of preclinical studies, detailed experimental protocols are essential. Below are standardized methodologies for key experiments cited in the literature.
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Culture: Tumor cell lines are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound, 5-FU, or other comparators for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by plotting cell viability against drug concentration.[11]
In Vivo Tumor Xenograft Study
-
Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used. All animal procedures must be approved by an Institutional Animal Care and Use Committee.
-
Tumor Cell Implantation: Human tumor cells are implanted subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula: Tumor Volume = (Length x Width²) / 2 is commonly used.
-
Randomization and Treatment: When tumors reach a specified size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.[4] this compound and comparator drugs are administered via the appropriate route (e.g., oral gavage, intravenous injection) at specified doses and schedules.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI). Body weight is also monitored as an indicator of toxicity.
-
Data Analysis: TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Conclusion
Preclinical evidence suggests that this compound is an active cytotoxic agent against a range of solid tumors, with its efficacy being critically dependent on the intratumoral expression of thymidine phosphorylase. While it offers a potential for tumor-selective generation of 5-FU, comparative studies, particularly with Capecitabine, indicate that Capecitabine may have a superior efficacy profile in a broader range of preclinical models. The choice between these fluoropyrimidine prodrugs in a clinical setting may ultimately depend on the specific tumor type, its molecular characteristics (such as TP expression), and the patient's tolerance to potential side effects. Further preclinical studies directly comparing these agents in well-characterized models, alongside robust clinical trials, are necessary to fully delineate their respective roles in cancer therapy.
References
- 1. Pharmacokinetic analysis of this compound and its metabolites, 5-fluorouracil and 5-fluorouridine, after oral administration in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thymidine phosphorylase expression and effect of this compound: a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of this compound Derivatives as Nitroreductase-Responsive Anticancer Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Capecitabine: Preclinical Pharmacology Studies | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of thymidylate synthase after administration of this compound in a transplantable colon carcinoma in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thymidine phosphorylase expression and efficacy of adjuvant this compound in advanced colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical efficacy of this compound and correlation to in vitro sensitivity of anticancer drugs in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of Doxifluridine: A Comprehensive Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of potent compounds like Doxifluridine is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment. By adhering to these procedural steps, you can mitigate risks and ensure the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
Proper selection and use of PPE are critical when working with this compound, a fluoropyrimidine antineoplastic agent.[1] The following table summarizes the recommended PPE for various handling scenarios.
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-tested nitrile or latex gloves (double gloving recommended). | To prevent skin contact and absorption. This compound is a hazardous drug, and double gloving provides an additional layer of protection.[1] |
| Gown | Disposable, lint-free, low-permeability fabric gown with a solid front and long sleeves with tight-fitting cuffs. | To protect the body from splashes and spills. The back closure design offers better protection than front-fastening gowns. |
| Eye and Face Protection | Chemical safety goggles with a full seal or a full-face shield. | To protect the eyes and face from splashes of this compound solutions or aerosols. |
| Respiratory Protection | A fit-tested N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be used when handling the powder form or when there is a risk of aerosol generation. | To prevent inhalation of the powdered compound or aerosols, which can be harmful. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | To prevent the spread of contamination outside of the designated handling area. |
Quantitative Data on PPE Performance
Table 1: Permeation Breakthrough Times for Selected Chemotherapy Drugs with Kimtech Prizm™ Multi-Layered Exam Gloves
| Chemotherapy Drug | Concentration | Average Breakthrough Time (minutes) |
| Floxuridine | 100 mg/ml (100,000 ppm) | >240 |
| 5-Fluorouracil | 50 mg/ml (50,000 ppm) | >240 |
| Carmustine | 3.3 mg/ml (3,300 ppm) | 37.3 - 47.5 |
| Doxorubicin HCl | 2 mg/ml (2,000 ppm) | >240 |
| Paclitaxel | 20 mg/ml (20,000 ppm) | >240 |
Source: FDA 510(k) Premarket Notification for Kimtech Prizm™ Multi-Layered Exam Glove
Note: The ASTM D6978 is the standard practice for assessing the resistance of medical gloves to permeation by chemotherapy drugs. A longer breakthrough time indicates better protection. Always change gloves immediately if you suspect contamination.
Experimental Protocols
Protocol for Assessing Surface Contamination with this compound
This protocol outlines a general procedure for wipe sampling to assess for surface contamination with this compound.
Materials:
-
Wipe sampling kit (containing sterile wipes, wetting agent, and sample vials)
-
Personal Protective Equipment (as specified above)
-
Analytical method for this compound detection (e.g., HPLC-UV or LC-MS/MS)
Procedure:
-
Area Selection: Identify areas with a high potential for contamination, such as the interior of the biological safety cabinet (BSC), benchtops, equipment surfaces, and floors in front of the BSC.
-
Donning PPE: Put on all required PPE before starting the sampling procedure.
-
Wipe Preparation: Moisten a sterile wipe with the provided wetting agent.
-
Sampling Technique:
-
For a defined area (e.g., 10 cm x 10 cm), wipe the surface with firm, overlapping "S"-strokes.
-
Fold the wipe with the exposed side inward and wipe the area again at a 90-degree angle to the first set of strokes.
-
Fold the wipe again and perform a final wipe of the area.
-
-
Sample Collection: Place the used wipe into a labeled sample vial.
-
Control Samples: Take a blank wipe sample by moistening a wipe and placing it directly into a vial without wiping a surface. This will serve as a negative control.
-
Sample Analysis: Submit the samples to an analytical laboratory for this compound quantification.
-
Decontamination: After sampling, thoroughly decontaminate all wiped surfaces.
Operational and Disposal Plans
A clear and well-defined workflow is essential for the safe handling and disposal of this compound.
Disposal Plan:
All waste generated from handling this compound must be treated as cytotoxic waste and disposed of according to institutional and local regulations.[1]
Table 2: this compound Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Sharps | Needles, syringes, and other contaminated sharps must be placed directly into a designated, puncture-resistant, and leak-proof sharps container labeled "Cytotoxic Waste".[1] |
| Liquid Waste | Unused solutions and contaminated liquids should be collected in a clearly labeled, sealed, and compatible hazardous chemical waste container. Do not pour down the drain. |
| Solid Waste | Contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and other solid materials must be placed in a designated, leak-proof cytotoxic waste container (often a yellow bag or bin).[2] |
| Empty Vials | Empty this compound vials should be disposed of in the cytotoxic sharps container to prevent accidental cuts and exposure to residual powder. |
Emergency Procedures: A Step-by-Step Response Plan
In the event of accidental exposure or a spill, immediate and correct action is crucial.
By implementing these comprehensive safety and handling procedures, research facilities can significantly reduce the risks associated with this compound, ensuring a safe working environment for all personnel and maintaining the integrity of their valuable research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
